molecular formula C12H11N3O3 B595582 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1223748-29-5

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Katalognummer: B595582
CAS-Nummer: 1223748-29-5
Molekulargewicht: 245.238
InChI-Schlüssel: RFRNCOQQEILWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 2-oxoimidazolidine core linked to a 4-cyanophenyl group and an acetic acid side chain, is commonly explored for developing novel therapeutic agents . Similar compounds containing the 2-oxoimidazolidine (hydantoin) scaffold are investigated for a wide spectrum of biological activities, including potential applications as antidiabetic, anti-inflammatory, antipsoriatic, antiasthmatic, and neuroprotective agents . The presence of the cyanophenyl moiety can enhance binding affinity to specific biological targets and is a feature in compounds studied for conditions like hypercoagulable diseases . The acetic acid functional group provides a handle for further chemical modification, allowing researchers to conjugate the molecule to other pharmacophores or increase its solubility for biological testing . This product is intended for research applications, such as serving as a building block in the synthesis of more complex molecules for drug discovery programs or as a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRNCOQQEILWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676564
Record name [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-29-5
Record name [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the formation of the core intermediate, 1-(4-cyanophenyl)imidazolidin-2-one, followed by a regioselective N-alkylation and subsequent ester hydrolysis. This document offers detailed, step-by-step experimental procedures, mechanistic insights, characterization guidelines, and safety protocols tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a substituted cyclic urea derivative. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of FDA-approved drugs.[1] The presence of a cyanophenyl group and a carboxylic acid moiety offers multiple points for further chemical modification, making it an attractive building block for creating libraries of novel compounds for biological screening. The nitrile group can be hydrolyzed, reduced, or converted into other functional groups, while the carboxylic acid provides a handle for amide bond formation.

This guide details a logical and efficient synthetic pathway designed for scalability and high purity of the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the N1-alkyl bond, identifying ethyl 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetate as the immediate precursor. This ester can be readily hydrolyzed to the target acid. The ester itself is formed via the alkylation of the key intermediate, 1-(4-cyanophenyl)imidazolidin-2-one. This intermediate is assembled from precursors N1-(4-cyanophenyl)ethane-1,2-diamine and a carbonyl source like urea.

Retrosynthesis Target 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid Ester Ethyl 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetate Target->Ester Ester Hydrolysis Intermediate 1-(4-Cyanophenyl)imidazolidin-2-one Ester->Intermediate N-Alkylation Precursors N1-(4-Cyanophenyl)ethane-1,2-diamine + Carbonyl Source (e.g., Urea) Intermediate->Precursors Cyclization StartingMaterial 4-Aminobenzonitrile + 2-Haloethylamine Precursors->StartingMaterial Amination

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This synthesis is divided into two primary stages: the formation of the imidazolidinone core and the subsequent functionalization with the acetic acid sidechain.

Stage 1: Synthesis of 1-(4-Cyanophenyl)imidazolidin-2-one (Intermediate 1)

This stage involves a two-step sequence: synthesis of the diamine precursor followed by cyclization.

Step 1A: Synthesis of N1-(4-Cyanophenyl)ethane-1,2-diamine

The synthesis begins with the nucleophilic substitution of a haloethylamine derivative by 4-aminobenzonitrile.

Reaction1A cluster_products Product R1 4-Aminobenzonitrile Plus1 + R2 2-Bromoethylamine HBr Arrow Base (e.g., K2CO3) Solvent (e.g., DMF) Heat P1 N1-(4-Cyanophenyl)ethane-1,2-diamine Reaction1B cluster_products Product R1 N1-(4-Cyanophenyl)ethane-1,2-diamine Plus1 + R2 Urea Arrow Heat (Melt or High-boiling solvent) P1 1-(4-Cyanophenyl)imidazolidin-2-one Reaction2A cluster_products Product R1 1-(4-Cyanophenyl)imidazolidin-2-one Plus1 + R2 Ethyl bromoacetate Arrow Base (e.g., NaH or K2CO3) Solvent (e.g., DMF, Acetonitrile) P1 Ethyl 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetate Reaction2B cluster_reactants Reactant cluster_products Product R1 Ethyl 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetate Arrow 1. Base (e.g., LiOH, NaOH) THF/H2O 2. Acid (e.g., HCl) P1 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Investigational Compound

In the landscape of contemporary drug discovery, the emergence of novel chemical entities presents both a tantalizing opportunity and a formidable challenge. The compound at the heart of this guide, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, represents such a frontier. While its precise biological activity and mechanism of action remain uncharacterized in the public domain, its structural motifs—the imidazolidinone core and the 4-cyanophenyl group—are present in molecules with demonstrated anticancer properties. This guide, therefore, is constructed not as a retrospective account of a known mechanism, but as a prospective roadmap for its elucidation. We will embark on a logical, multi-phased investigation, grounded in established scientific principles and cutting-edge methodologies, to systematically uncover the therapeutic potential and molecular interactions of this compound.

Phase I: Hypothesis Generation and Initial Target Landscape Assessment

The journey into the mechanism of action of a novel compound begins with informed hypothesis generation. The chemical structure of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid provides the initial clues. The imidazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Furthermore, the 4-cyanophenyl moiety is a common feature in various kinase inhibitors and other targeted therapies.

Based on these structural alerts, we can formulate several primary hypotheses for the mechanism of action of this compound, with a focus on oncology:

  • Hypothesis 1: Induction of Apoptosis. Structurally related imidazolidin-4-one derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.

  • Hypothesis 2: Kinase Inhibition. The 4-cyanophenyl group is present in numerous kinase inhibitors. It is plausible that our compound targets one or more protein kinases involved in cancer cell proliferation and survival.

  • Hypothesis 3: Cell Cycle Disruption. Many anticancer agents exert their effects by arresting the cell cycle at critical checkpoints, preventing cancer cell division.

To begin our investigation, a broad, unbiased approach to identify potential molecular targets is paramount. This process is often referred to as target deconvolution.

Experimental Workflow: Target Deconvolution Strategies

cluster_0 Phase I: Target Identification cluster_1 Unbiased Screening cluster_2 In Silico Prediction cluster_3 Output Compound 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid TPP Thermal Proteome Profiling (TPP) Compound->TPP KinomeScan Kinome-Wide Binding Assay Compound->KinomeScan Chemoproteomics Chemical Proteomics Compound->Chemoproteomics TargetPrediction Computational Target Prediction Compound->TargetPrediction PotentialTargets List of Potential Protein Targets TPP->PotentialTargets KinomeScan->PotentialTargets Chemoproteomics->PotentialTargets TargetPrediction->PotentialTargets

Caption: Phase I workflow for unbiased target identification.

Detailed Protocol 1: Thermal Proteome Profiling (TPP)

TPP is a powerful method to identify direct protein targets of a small molecule in a cellular context.[1][2] It relies on the principle that the binding of a ligand alters the thermal stability of its target protein.

Objective: To identify proteins that exhibit a significant thermal shift upon treatment with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency.

    • Treat one set of cells with a predetermined concentration of the compound (e.g., 10 µM) and another with vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the lysates and heat each aliquot to a different temperature across a defined range (e.g., 40°C to 70°C).

  • Protein Extraction and Digestion:

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Perform a tryptic digest on the soluble protein fraction.

  • Quantitative Mass Spectrometry:

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[3]

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated and vehicle-treated samples to identify proteins with a significant thermal shift (ΔTm).

Expected Outcome: A list of proteins with altered thermal stability in the presence of the compound, representing high-confidence candidate targets.

Detailed Protocol 2: Kinome-Wide Profiling

Given the presence of the 4-cyanophenyl moiety, a common feature in kinase inhibitors, a comprehensive screen against a panel of kinases is a logical and high-yield approach.[4][5][6][7]

Objective: To determine the binding affinity and inhibitory activity of the compound against a broad panel of human kinases.

Methodology:

  • Compound Submission:

    • Provide the compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology's KinomeScan™ or Pharmaron's kinase panel).[4][5]

  • Binding Assays (e.g., KINOMEscan®):

    • The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 450 kinases.

    • The assay measures the ability of the compound to compete with a proprietary ligand for the ATP-binding site of each kinase.[7]

    • Results are typically reported as percent inhibition.

  • Enzymatic Assays (e.g., HotSpot™):

    • For hits identified in the binding assay, dose-response curves are generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the compound.[4]

Expected Outcome: A detailed profile of the compound's kinase selectivity, highlighting the most potently inhibited kinases.

Kinase Target Binding (% Inhibition @ 1 µM) IC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C25%>10,000
.........
Table 1: Hypothetical Kinome Profiling Data for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Phase II: In Vitro Mechanistic Validation and Pathway Analysis

The list of potential targets from Phase I must be validated, and their downstream cellular consequences investigated. This phase focuses on confirming the direct interaction of the compound with its putative targets and characterizing its effects on cancer cell biology.

Experimental Workflow: In Vitro Validation

cluster_0 Phase II: In Vitro Validation cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Output PotentialTargets Potential Targets (from Phase I) EnzymeKinetics Enzyme Kinetic Assays PotentialTargets->EnzymeKinetics WesternBlot Western Blotting (Pathway Analysis) PotentialTargets->WesternBlot ValidatedMechanism Validated Target and Downstream Cellular Effects EnzymeKinetics->ValidatedMechanism CellProliferation Cytotoxicity/Proliferation Assays CellProliferation->ValidatedMechanism ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) ApoptosisAssay->ValidatedMechanism CellCycle Cell Cycle Analysis CellCycle->ValidatedMechanism WesternBlot->ValidatedMechanism

Caption: Phase II workflow for in vitro validation.

Detailed Protocol 3: Enzyme Kinetic Assays

To confirm direct inhibition of a candidate kinase identified in Phase I and to determine the mode of inhibition, detailed enzyme kinetic studies are essential.[8][9][10][11][12]

Objective: To determine the kinetic parameters of inhibition (e.g., Ki, mode of inhibition) for the top candidate kinase.

Methodology:

  • Reagents:

    • Recombinant active kinase.

    • Specific substrate and co-factors (e.g., ATP).

    • The compound dissolved in DMSO.

  • Assay Setup:

    • Perform the assay in a 96- or 384-well plate format.

    • Vary the concentrations of both the substrate (e.g., ATP) and the inhibitor.

  • Data Acquisition:

    • Measure the initial reaction rates (v₀) using a continuous or endpoint assay.[10][11] A common method is to measure the production of ADP using a coupled luciferase assay (e.g., ADP-Glo™).

  • Data Analysis:

    • Plot the data using double-reciprocal (Lineweaver-Burk) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Expected Outcome: Confirmation of direct enzymatic inhibition and a quantitative measure of the compound's potency and binding mechanism.

Detailed Protocol 4: Cellular Assays for Phenotypic Effects

A suite of cell-based assays is necessary to understand how the compound affects cancer cell viability, proliferation, and death.[13][14][15]

Objective: To characterize the phenotypic effects of the compound on cancer cell lines.

Methodologies:

  • Cytotoxicity/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cancer cell lines in 96-well plates.

    • Treat with a range of compound concentrations for 24, 48, and 72 hours.

    • Measure cell viability to determine the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its GI50 concentration.

    • Stain cells with FITC-conjugated Annexin V and propidium iodide (PI).[15][16]

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treat cells with the compound, then fix and stain with a DNA-binding dye (e.g., propidium iodide).[14][16]

    • Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Western Blotting for Pathway Analysis:

    • Treat cells with the compound for various time points.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Probe with antibodies against the candidate kinase target, its downstream substrates (e.g., phospho-specific antibodies), and key markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Expected Outcome: A comprehensive understanding of the compound's cellular effects, linking target engagement to a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) and providing evidence of downstream pathway modulation.

Cell Line Treatment % Apoptotic Cells % G2/M Arrest p-Target (Relative to Control)
HCT116Vehicle5%10%1.0
HCT116Compound (GI50)45%60%0.2
Table 2: Hypothetical Cellular Assay Data.

Phase III: In Vivo Efficacy and Target Validation

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. In vivo studies using xenograft models are a critical step in preclinical development.[17][18][19][20][21]

Experimental Workflow: In Vivo Efficacy

cluster_0 Phase III: In Vivo Efficacy cluster_1 Preclinical Model cluster_2 Treatment & Analysis cluster_3 Output ValidatedMechanism Validated Mechanism (from Phase II) Xenograft Cell Line-Derived Xenograft (CDX) Model ValidatedMechanism->Xenograft Dosing Compound Dosing Xenograft->Dosing TumorGrowth Tumor Growth Measurement Dosing->TumorGrowth ExVivo Ex Vivo Analysis (Pharmacodynamics) TumorGrowth->ExVivo InVivoEfficacy In Vivo Antitumor Efficacy and Target Engagement ExVivo->InVivoEfficacy

Caption: Phase III workflow for in vivo efficacy studies.

Detailed Protocol 5: Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the antitumor efficacy of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid in an in vivo setting.

Methodology:

  • Model Establishment:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[18][20]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, compound at one or more dose levels, positive control).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, calculate tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis:

    • Collect tumors at the end of the study at a defined time point after the last dose.

    • Analyze tumor lysates by Western blot to assess the inhibition of the target kinase and downstream signaling pathways in vivo.

Expected Outcome: Demonstration of the compound's ability to inhibit tumor growth in a preclinical model and confirmation of target engagement in the tumor tissue.

Synthesis: A Coherent Model of Action

By integrating the data from these three phases, a comprehensive model for the mechanism of action of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid can be constructed. This model will articulate the direct molecular target(s) of the compound, the biochemical consequences of this interaction, the resulting cellular phenotypes, and the ultimate antitumor effect in vivo. This systematic and rigorous approach transforms an unknown molecule into a well-characterized lead compound, paving the way for further preclinical and clinical development.

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An In-Depth Technical Guide to the Synthesis and Structure-Activity Relationship of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and structure-activity relationship (SAR) of structural analogs of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide details robust synthetic strategies for the creation of a focused library of analogs, enabling the systematic exploration of the chemical space around this core molecule. We will delve into the rationale behind the selection of synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of structural modification to probe the SAR. The ultimate goal is to equip researchers with the foundational knowledge to design and synthesize novel analogs with potentially enhanced therapeutic properties.

Introduction: The 2-Oxoimidazolidine Core and its Therapeutic Potential

The 2-oxoimidazolidine moiety, a cyclic urea derivative, is a cornerstone in the design of a diverse array of therapeutic agents. Its rigid, five-membered ring structure provides a stable scaffold for the precise spatial orientation of various functional groups, which is critical for effective interaction with biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

The parent compound, 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, presents a compelling starting point for a drug discovery campaign. Its structure incorporates three key pharmacophoric elements:

  • The N-Aryl Substituent: The 4-cyanophenyl group is a common feature in bioactive molecules, often involved in crucial binding interactions with protein targets. The cyano group can act as a hydrogen bond acceptor and its electronic properties can influence the overall molecule's polarity and metabolic stability.

  • The 2-Oxoimidazolidine Core: This central heterocyclic system acts as a rigid spacer, dictating the geometry of the pendant groups.

  • The N-Acetic Acid Side Chain: The carboxylic acid moiety introduces a key acidic center, which can participate in ionic interactions or hydrogen bonding with biological macromolecules. The presence of this group also significantly impacts the compound's pharmacokinetic profile, particularly its solubility and clearance.

This guide will systematically explore the synthesis of analogs by modifying each of these three key regions to elucidate their respective contributions to biological activity.

Synthetic Strategies for Analog Synthesis

The synthesis of a library of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid analogs can be approached through a convergent strategy. This involves the preparation of key intermediates that can be subsequently combined to generate the final products. The primary disconnection points for our synthetic design are the N1-C(acetic acid) bond and the N3-C(aryl) bond of the imidazolidinone core.

Synthesis of the Core Intermediate: 3-(4-Cyanophenyl)imidazolidin-2-one

The initial and crucial step is the synthesis of the N-arylated imidazolidinone core. A common and efficient method involves the cyclization of an N-(4-cyanophenyl)ethylenediamine derivative.

Experimental Protocol: Synthesis of 3-(4-Cyanophenyl)imidazolidin-2-one

  • Step 1: Reductive Amination. To a solution of 4-aminobenzonitrile (1 eq.) and aminoacetaldehyde dimethyl acetal (1.1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Cyclization. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a mixture of tetrahydrofuran (THF) and water. Add triphosgene (0.4 eq.) portion-wise at 0 °C. Then, add triethylamine (3 eq.) dropwise and stir the reaction at room temperature for 6 hours.

  • Step 3: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-(4-cyanophenyl)imidazolidin-2-one.

Causality of Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for forming the N-(4-cyanophenyl)ethylenediamine intermediate. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion formed in situ and does not reduce the cyano group.

  • Cyclization with Triphosgene: Triphosgene serves as a safe and effective phosgene equivalent for the cyclization reaction to form the urea linkage of the imidazolidinone ring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Diagram: Synthetic Workflow for the Imidazolidinone Core

Synthetic_Workflow 4-Aminobenzonitrile 4-Aminobenzonitrile Reductive_Amination Reductive Amination (NaBH3CN, MeOH) 4-Aminobenzonitrile->Reductive_Amination Aminoacetaldehyde\ndimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde\ndimethyl acetal->Reductive_Amination Intermediate_Diamine N-(4-Cyanophenyl) ethylenediamine Reductive_Amination->Intermediate_Diamine Cyclization Cyclization (Triphosgene, Et3N, THF) Intermediate_Diamine->Cyclization Core_Product 3-(4-Cyanophenyl) imidazolidin-2-one Cyclization->Core_Product

Caption: General workflow for the synthesis of the core intermediate.

N-Alkylation to Introduce the Acetic Acid Moiety

With the core imidazolidinone in hand, the acetic acid side chain can be introduced via N-alkylation. This is typically achieved by reacting the N-H of the imidazolidinone with an appropriate haloacetate ester, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

  • Step 1: N-Alkylation. To a solution of 3-(4-cyanophenyl)imidazolidin-2-one (1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Hydrolysis. Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of THF and water. Add lithium hydroxide (2 eq.) and stir at room temperature for 4 hours.

  • Step 3: Work-up and Purification. Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product. Recrystallize from an appropriate solvent system to obtain pure 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Causality of Experimental Choices:

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazolidinone nitrogen, facilitating the subsequent alkylation reaction.

  • Ethyl Bromoacetate: This is a common and reactive electrophile for introducing the ethoxycarbonylmethyl group.

  • Lithium Hydroxide for Hydrolysis: Lithium hydroxide is a standard reagent for the saponification of esters under mild conditions, minimizing potential side reactions.

Design and Synthesis of Structural Analogs

A systematic approach to exploring the SAR of this scaffold involves modifying the three key regions of the molecule.

Variation of the N-Aryl Substituent

The electronic and steric properties of the N-aryl substituent can be modulated to probe its role in target binding.

Table 1: Proposed Analogs with Modified N-Aryl Groups

Analog IDN-Aryl SubstituentRationale for Modification
A1 4-ChlorophenylIntroduce a halogen for potential halogen bonding interactions.
A2 4-MethoxyphenylIntroduce an electron-donating group to alter electronic properties.
A3 4-NitrophenylIntroduce a strong electron-withdrawing group.
A4 3,4-DichlorophenylExplore the effect of multiple substitutions and increased lipophilicity.
A5 NaphthylInvestigate the impact of a larger, more hydrophobic aromatic system.

The synthesis of these analogs would follow the same general procedure outlined in Section 2.1, starting with the corresponding substituted anilines.

Modification of the Acetic Acid Side Chain

The length, acidity, and steric bulk of the side chain can be altered to optimize interactions with the target.

Table 2: Proposed Analogs with Modified Side Chains

Analog IDSide ChainRationale for Modification
B1 Propionic acidIncrease the chain length by one carbon.
B2 (Methyl)acetic acidIntroduce steric bulk alpha to the carboxylate.
B3 Acetic acid amideReplace the carboxylic acid with a neutral hydrogen bond donor/acceptor.
B4 TetrazoleReplace the carboxylic acid with a bioisostere of similar pKa.

The synthesis of these analogs would involve using the appropriate alkylating agent in the N-alkylation step (e.g., ethyl 3-bromopropionate for B1) or subsequent chemical modification of the carboxylic acid.

Diagram: Strategy for Analog Synthesis

Analog_Synthesis cluster_0 Core Synthesis cluster_1 Side Chain Introduction Substituted_Anilines Substituted Anilines Core_Intermediates N-Aryl-2-oxo imidazolidinones Substituted_Anilines->Core_Intermediates 2 Steps Final_Analogs Target Analogs Core_Intermediates->Final_Analogs N-Alkylation & Hydrolysis Alkylating_Agents Halo-esters/ Amides Alkylating_Agents->Final_Analogs

Caption: Convergent synthesis strategy for generating diverse analogs.

Structure-Activity Relationship (SAR) Analysis

While specific biological data for 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is not extensively available in the public domain, we can infer potential SAR trends from related compound classes. For instance, studies on oxazolidinone antibacterials have shown that modifications to the N-aryl ring significantly impact potency and spectrum of activity.[1] Similarly, research on other imidazolidinone-containing molecules has highlighted the importance of the substituents on both nitrogen atoms for biological activity.

Key Questions to Address in an SAR Campaign:

  • Role of the Cyano Group: Is the cyano group essential for activity? Does its replacement with other electron-withdrawing or -donating groups enhance or diminish activity?

  • Positional Isomers: How does the position of the substituent on the phenyl ring affect activity (ortho, meta, vs. para)?

  • Side Chain Length and Acidity: What is the optimal length of the alkyl chain connecting the imidazolidinone core to the acidic group? Is a carboxylic acid essential, or can it be replaced by other acidic bioisosteres like a tetrazole?

  • Stereochemistry: If chiral centers are introduced (e.g., in analog B2), how does the stereochemistry influence biological activity?

Proposed Biological Evaluation

Given the diverse activities of imidazolidinone derivatives, a broad screening approach is recommended for the synthesized analogs.

Table 3: Recommended Initial Biological Assays

Assay TypeRationale
Anticancer Cell Line Panel To identify potential cytotoxic or antiproliferative activity against a range of cancer types.
Antimicrobial Susceptibility Testing To assess activity against a panel of clinically relevant bacteria and fungi.
Enzyme Inhibition Assays To screen against key enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes.
In Vitro ADME Profiling To assess metabolic stability, permeability, and plasma protein binding for early drug-likeness assessment.

Conclusion

This technical guide has outlined a comprehensive and logical approach to the design, synthesis, and evaluation of structural analogs of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. By systematically modifying the key structural features of this molecule and employing robust synthetic methodologies, researchers can effectively explore the chemical space around this promising scaffold. The insights gained from a well-designed SAR campaign will be invaluable in guiding the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

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The Diverse Biological Activities of 2-Oxoimidazolidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Oxoimidazolidine Derivatives

The 2-Oxoimidazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxoimidazolidine ring, a five-membered heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural features, including hydrogen bond donors and acceptors, allow for diverse interactions with various biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of this scaffold makes it a "privileged structure," a concept in medicinal chemistry referring to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Physicochemical Properties and Synthetic Overview

2-Oxoimidazolidine derivatives are typically crystalline solids with varying solubility depending on the nature of their substituents. The synthesis of these compounds is often straightforward, with several established synthetic routes available. A common method involves the reaction of an appropriate diamine with phosgene or a phosgene equivalent. Another widely used approach is the cyclization of N-substituted ureas or isocyanates. The thio-analogs, 2-thioxoimidazolidin-4-ones, are also of significant interest and are commonly synthesized from thiourea derivatives.[1] The ease of synthesis and the ability to introduce a wide range of substituents at various positions on the ring make the 2-oxoimidazolidine scaffold an attractive starting point for the design and discovery of new therapeutic agents.

Scope of this Technical Guide

This technical guide provides an in-depth overview of the biological activities of 2-oxoimidazolidine derivatives for researchers, scientists, and drug development professionals. It delves into the anticancer, antimicrobial, and neuroprotective properties of this class of compounds, with a focus on their mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these derivatives, aiming to equip researchers with the practical knowledge needed to advance their own investigations in this promising area of medicinal chemistry.

Anticancer Activity of 2-Oxoimidazolidine Derivatives

Overview of Cytotoxic Effects against Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of 2-oxoimidazolidine and, particularly, its 2-thioxoimidazolidin-4-one analogs against a variety of human cancer cell lines. These derivatives have shown promising activity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines, among others.[2][3][4] The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with some derivatives exhibiting activity in the nanomolar to low micromolar range, comparable to or even exceeding that of established anticancer drugs.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Thioxoimidazolidin-4-one derivative 4HepG-20.017[2]
2-Thioxoimidazolidin-4-one derivative 2HepG-20.18[2]
2-Thioxoimidazolidin-4-one derivative 14HepG-22.33 µg/mL[5]
2-Thioxoimidazolidin-4-one derivative 5MCF-73.98 µg/mL[5]
3-substituted-4-oxo-imidazolidin-2-(1H)-thione 7HepG-2-[3]
3-substituted-4-oxo-imidazolidin-2-(1H)-thione 9HCT-116-[3]
3-{-[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione 3eMCF-7LD50: 20.4 µg/mL[4]

Table 1: Cytotoxic Activity of Representative 2-Oxoimidazolidine Derivatives

Mechanistic Insights into Anticancer Action

The anticancer activity of 2-oxoimidazolidine derivatives is attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle at critical checkpoints. Furthermore, emerging evidence suggests that these compounds can modulate key signaling pathways that are often dysregulated in cancer.

Several studies have shown that 2-thioxoimidazolidin-4-one derivatives can trigger apoptosis in cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins such as p53, PUMA, and caspases (caspase-3, -8, and -9), and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2] The activation of both initiator caspases (caspase-8 and -9) suggests that these compounds can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2]

In addition to inducing apoptosis, 2-oxoimidazolidine derivatives have been observed to cause cell cycle arrest in cancer cells. For instance, some derivatives have been shown to arrest the cell cycle at the G2/M phase, while others cause arrest at the G0/G1 or S phase.[2][3] This disruption of the normal cell cycle progression prevents cancer cells from proliferating and ultimately leads to cell death.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6][7] Notably, some 2-thioxoimidazolidin-4-one derivatives have been identified as inhibitors of this pathway.[2] By inhibiting PI3K and/or Akt, these compounds can effectively block the downstream signaling that promotes cancer cell survival and proliferation. This mechanism provides a strong rationale for the development of 2-oxoimidazolidine derivatives as targeted cancer therapies.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Inhibition Apoptosis Apoptosis Cell_Cycle_Proteins Cell Cycle Progression Proteins mTOR->Cell_Cycle_Proteins Activation Proliferation Cell Proliferation & Survival Cell_Cycle_Proteins->Proliferation Derivative 2-Oxoimidazolidine Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway by 2-Oxoimidazolidine Derivatives. This diagram illustrates how 2-oxoimidazolidine derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. By blocking PI3K and/or Akt, these compounds prevent the downstream activation of mTOR and the inhibition of apoptosis, ultimately leading to cancer cell death.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of 2-oxoimidazolidine derivatives that are crucial for their anticancer activity. The nature and position of substituents on the imidazolidine ring and on any appended aromatic rings can significantly influence their cytotoxic potency. For instance, the presence of certain electron-withdrawing or electron-donating groups on a phenyl ring attached to the imidazolidine core can modulate the compound's activity. The replacement of the oxygen atom at the 2-position with a sulfur atom to form 2-thioxoimidazolidin-4-ones often leads to enhanced anticancer activity.[2] A systematic exploration of these relationships is essential for the rational design of more potent and selective anticancer agents.

Experimental Protocols for Evaluating Anticancer Activity

This protocol describes a general method for the synthesis of 3-[(arylidene)amino]-2-thioxoimidazolidin-4-ones, a class of compounds that has shown significant anticancer activity.

Step 1: Synthesis of Schiff Base (Hydrazone)

  • To a solution of an aromatic aldehyde (10 mmol) in ethanol (30 mL), add thiosemicarbazide (10 mmol).

  • Add a few drops of a catalytic amount of concentrated acid (e.g., HCl).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the corresponding thiosemicarbazone (Schiff base).

Step 2: Cyclization to form the 2-Thioxoimidazolidin-4-one Ring

  • To a mixture of the synthesized thiosemicarbazone (10 mmol) and anhydrous sodium acetate (20 mmol) in glacial acetic acid (20 mL), add ethyl chloroacetate (12 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 3-[(arylidene)amino]-2-thioxoimidazolidin-4-one derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[8][9]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Oxoimidazolidine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-oxoimidazolidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Properties of 2-Oxoimidazolidine Derivatives

Spectrum of Activity: Bacteria and Fungi

Derivatives of 2-oxoimidazolidine, particularly the 2-thioxoimidazolidin-4-one analogs, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10] These compounds have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[10] Antifungal activity has also been reported against various fungal strains. The spectrum and potency of antimicrobial activity are highly dependent on the specific substitutions on the imidazolidine ring.

Unraveling the Mechanism of Antimicrobial Action

The precise molecular mechanisms by which 2-oxoimidazolidine derivatives exert their antimicrobial effects are still under investigation. However, several potential mechanisms have been proposed based on their structural features and observed biological activities.

Studies have shown that certain 2-thioxoimidazolidin-4-one derivatives can inhibit the growth of bacteria and also interfere with their ability to form biofilms.[11] Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. The ability to inhibit biofilm formation is a significant advantage for a potential antimicrobial agent. One proposed mechanism for this activity is the inhibition of bacterial adhesion to surfaces, a critical first step in biofilm formation.[11]

The structural similarity of the 2-oxoimidazolidine core to other known antimicrobial agents suggests that these derivatives may act by inhibiting essential bacterial enzymes. For example, some heterocyclic compounds are known to interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. Further research is needed to identify the specific molecular targets of 2-oxoimidazolidine derivatives in microbial cells.

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

As with their anticancer activity, the antimicrobial efficacy of 2-oxoimidazolidine derivatives is strongly influenced by their chemical structure. SAR studies have revealed that the nature of the substituent at the N-1, N-3, and C-5 positions of the imidazolidine ring plays a crucial role in determining both the spectrum and potency of antimicrobial activity. For example, the presence of halogen atoms or other specific functional groups on an aromatic ring attached to the core structure can significantly enhance the antimicrobial effect.[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[12][13][14] It is a relatively simple and rapid method for screening a large number of compounds.

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal culture

  • Sterile cork borer

  • 2-Oxoimidazolidine derivative solution (at a known concentration)

  • Positive control (a standard antibiotic)

  • Negative control (the solvent used to dissolve the compound)

  • Sterile micropipette

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify.

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism using a sterile swab. Ensure that the entire surface is evenly covered.

  • Well Preparation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.

  • Addition of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the 2-oxoimidazolidine derivative solution, the positive control, and the negative control to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Neuroprotective Potential of 2-Oxoimidazolidine Derivatives

Evidence for Neuroprotection in Models of Neurodegenerative Diseases

Preliminary studies suggest that 2-oxoimidazolidine derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[15] In animal models of neurodegeneration, some derivatives have been shown to improve cognitive function and reduce neuronal damage.[15]

Mechanistic Exploration of Neuroprotective Effects

The neuroprotective effects of 2-oxoimidazolidine derivatives are thought to be mediated through their ability to counteract some of the key pathological processes that underlie neurodegeneration.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[16][17] Some 2-oxoimidazolidine derivatives have been shown to possess antioxidant properties, either by directly scavenging free radicals or by enhancing the activity of endogenous antioxidant enzymes.[15] By reducing oxidative stress, these compounds can protect neurons from damage and death.

Oxidative_Stress_Modulation cluster_stressors Cellular Stressors cluster_ros Oxidative Stress cluster_damage Neuronal Damage cluster_protection Neuroprotection Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Inflammation Neuroinflammation Inflammation->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death Protein_Oxidation->Neuronal_Death DNA_Damage->Neuronal_Death Derivative 2-Oxoimidazolidine Derivative Derivative->ROS Scavenging Antioxidant_Enzymes Antioxidant Enzymes Derivative->Antioxidant_Enzymes Upregulation

Figure 2: Modulation of Oxidative Stress by 2-Oxoimidazolidine Derivatives. This diagram illustrates how 2-oxoimidazolidine derivatives can exert neuroprotective effects by modulating oxidative stress. They can directly scavenge reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage and subsequent cell death.

Neuroinflammation is another key pathological feature of many neurodegenerative diseases. It is plausible that 2-oxoimidazolidine derivatives may also exert neuroprotective effects by modulating inflammatory pathways in the brain. Additionally, these compounds might interact with other targets involved in neuronal survival and function. Further research is needed to fully elucidate the multifaceted neuroprotective mechanisms of this class of compounds.

Structure-Activity Relationship (SAR) for Neuroprotection

The SAR for the neuroprotective activity of 2-oxoimidazolidine derivatives is an area of active investigation. Identifying the key structural features that contribute to their ability to cross the blood-brain barrier and interact with relevant targets in the central nervous system is crucial for the development of effective neuroprotective agents.

Future Directions and Emerging Applications

Overcoming Challenges in Drug Development

While 2-oxoimidazolidine derivatives have shown considerable promise in preclinical studies, there are several challenges that need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and ensuring their safety and selectivity. Further medicinal chemistry efforts are needed to fine-tune the structures of these compounds to enhance their efficacy and minimize potential side effects.

Novel Derivatives and Therapeutic Targets

The versatility of the 2-oxoimidazolidine scaffold offers ample opportunities for the synthesis of novel derivatives with improved biological activities. The exploration of new synthetic methodologies and the incorporation of diverse functional groups could lead to the discovery of compounds with enhanced potency and novel mechanisms of action. Furthermore, as our understanding of the molecular basis of diseases evolves, new therapeutic targets are constantly being identified. The 2-oxoimidazolidine scaffold could serve as a valuable starting point for the design of inhibitors for these emerging targets.

Conclusion

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[29] Jiheel M. The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. Journal of Wasit for Science & Medicine. 2015;8(2):1-8. [Link]

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[34] Chen MH, Steiner MG, de Laszlo SE, et al. Carbohydroxamido-oxazolidines: antibacterial agents that target lipid A biosynthesis. Bioorg Med Chem Lett. 1999;9(3):313-318. [Link]

[35] Gholamhaideri S, Zare M, Aghsami M, et al. Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats. ACS Chem Neurosci. 2023;14(16):3015-3027. [Link]

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[37] Khan H, Ullah H, Aschner M, Cheang WS, Akkol EK. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. 2020;10(1):108. [Link]

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A Comprehensive Spectroscopic Guide to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid: Predictive Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1223748-29-5).[1][2][3] In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. Leveraging established spectroscopic principles and data from analogous structures, we forecast the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the acquisition and confirmation of these spectra, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring an imidazolidinone core, a cyanophenyl group, and an acetic acid moiety. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is the foundational step for its application in any research endeavor.

1.1 Chemical Structure

The structure with systematic numbering for NMR assignments is presented below. This numbering is for assignment purposes in this guide and may not follow IUPAC nomenclature rules.

Caption: Molecular structure of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

1.2 Physicochemical Data

PropertyValueSource
CAS Number1223748-29-5[1][2][3]
Molecular FormulaC₁₂H₁₁N₃O₃[1][2]
Molecular Weight245.24 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

2.1 Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established chemical shift ranges for similar functional groups and imidazolidinone derivatives.[4][5][6] The solvent is assumed to be DMSO-d₆, which is suitable for dissolving the carboxylic acid moiety.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Notes
OH (Carboxylic Acid)12.0 - 13.0Broad Singlet1HCarboxylic acid protons are highly deshielded and often appear as a broad, exchangeable signal.[7]
H -10, H -14 (Aromatic)7.8 - 8.0Doublet2HProtons ortho to the electron-withdrawing cyano group are significantly deshielded. They are part of an AA'BB' system.
H -11, H -13 (Aromatic)7.6 - 7.8Doublet2HProtons meta to the cyano group and ortho to the nitrogen are also deshielded.
H -6 (CH₂)~4.1Singlet2HMethylene protons adjacent to a nitrogen atom and a carbonyl group. The absence of adjacent protons leads to a singlet.
H -4 (CH₂)3.8 - 4.0Triplet2HMethylene protons of the imidazolidinone ring adjacent to N3. Expected to be a triplet due to coupling with H-5.
H -5 (CH₂)3.3 - 3.5Triplet2HMethylene protons adjacent to N1. Expected to be a triplet due to coupling with H-4.

2.2 Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum relies on the principle of chemical shifts being influenced by the electronic environment and hybridization of the carbon atoms.[8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Notes
C 7 (Carboxylic C=O)170 - 173The carbonyl carbon of a carboxylic acid is highly deshielded.[9]
C 2 (Urea C=O)155 - 158The carbonyl carbon of the cyclic urea (imidazolidinone) is characteristic of this functional group.[10]
C 12 (Aromatic)~145Quaternary aromatic carbon directly attached to the electron-withdrawing cyano group.
C 9 (Aromatic)~138Quaternary aromatic carbon attached to the N3 atom of the imidazolidinone ring.
C 11, C 13 (Aromatic)~133Aromatic CH carbons ortho to the cyano group.
C 10, C 14 (Aromatic)~120Aromatic CH carbons meta to the cyano group.
C 15 (Nitrile C≡N)118 - 120The carbon of the nitrile group has a characteristic chemical shift in this region.
C 6 (CH₂)48 - 52Aliphatic carbon adjacent to a nitrogen (N1) and a carbonyl group (C7).
C 4 (CH₂)45 - 49Aliphatic carbon in the ring, adjacent to the phenyl-substituted nitrogen (N3).
C 5 (CH₂)40 - 44Aliphatic carbon in the ring, adjacent to the acetic acid-substituted nitrogen (N1).

2.3 Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable OH proton.

    • Vortex the sample until fully dissolved and transfer it to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the DMSO-d₆ solvent lock signal.

    • Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024-4096 scans, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum using the residual DMSO solvent peak at 2.50 ppm.

    • Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.[11]

    • Integrate the ¹H spectrum to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in DMSO-d₆ (0.6 mL) a->b c Transfer to NMR Tube b->c d Tune, Lock, and Shim c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase and Calibrate g->h i Integrate & Assign Peaks h->i j j i->j Final Structural Elucidation

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

3.1 Predicted Characteristic IR Absorption Bands

The predicted IR spectrum is characterized by the distinct vibrational frequencies of its multiple functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypePredicted IntensityRationale and Notes
2500-3300Carboxylic AcidO-H StretchBroadThis very broad absorption is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[13]
2220-2240NitrileC≡N StretchStrong, SharpThe nitrile group gives a characteristic and easily identifiable sharp peak in this region.[14]
1700-1725Carboxylic AcidC=O StretchStrongThe carbonyl stretch of the carboxylic acid is expected at a higher frequency.
1670-1690Cyclic Urea (Amide)C=O StretchStrongThe carbonyl of the five-membered imidazolidinone ring is expected in this region. Its position can be influenced by ring strain and conjugation.[10]
1600-1610Aromatic RingC=C StretchMediumPhenyl ring C=C stretching vibrations.
2850-3000AliphaticC-H StretchMediumStretching vibrations from the CH₂ groups in the imidazolidinone ring and the acetic acid side chain.[15]

3.2 Experimental Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis:

    • Place a small amount (~1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although for routine identification, this is often omitted.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

4.1 Predicted Mass Spectrum

Using a high-resolution mass spectrometer with electrospray ionization (ESI), the compound is expected to be readily ionized.

  • Exact Mass: 245.0795 g/mol (for C₁₂H₁₁N₃O₃)

  • Predicted Ionization (Positive Mode): The most likely ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 246.0873 .

  • Predicted Ionization (Negative Mode): The deprotonated molecule, [M-H]⁻, is also highly probable due to the acidic proton, with an expected m/z of 244.0728 .

4.2 Predicted Fragmentation Pathway

Fragmentation provides a fingerprint for the molecule's structure. The following represents a plausible fragmentation pathway in positive ion mode (starting from [M+H]⁺ at m/z 246.1).

mol [M+H]⁺ m/z = 246.1 frag1 Loss of H₂O (-18) m/z = 228.1 mol->frag1 - H₂O frag2 Loss of COOH group (-45) m/z = 201.1 mol->frag2 - •COOH frag3 Loss of CH₂COOH (-59) m/z = 187.1 mol->frag3 - CH₂COOH frag4 4-isocyanatobenzonitrile m/z = 144.0 frag3->frag4 Ring Cleavage

Caption: Plausible ESI-MS fragmentation pathway for the target compound.

4.3 Experimental Protocol for MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrument Setup (LC-ESI-QTOF MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize ESI source parameters: set capillary voltage (~3.5 kV), nebulizer gas pressure, and drying gas flow and temperature to achieve a stable ion spray.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

    • Use a reference mass (lock mass) to ensure high mass accuracy throughout the run.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) in the quadrupole and fragmenting it in the collision cell using an appropriate collision energy.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and calculate the elemental formula.

    • Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway consistent with the known structure.

Summary and Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. The forecasted ¹H NMR, ¹³C NMR, FT-IR, and MS data provide researchers with a robust set of benchmarks for structural confirmation. The detailed experimental protocols included herein offer a standardized methodology for acquiring high-quality data, ensuring that subsequent characterizations are both accurate and reproducible. This document serves as a foundational resource for any scientist initiating work with this compound, bridging the gap between synthesis and application.

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An In-Depth Technical Guide to In Silico Modeling of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic Acid Interactions with Dipeptidyl Peptidase-4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of the interactions between the small molecule 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and its putative target, Dipeptidyl Peptidase-4 (DPP-4). As the precise biological target of this molecule is not extensively documented in publicly available literature, this guide presents a scientifically robust, hypothetical workflow that a researcher in drug discovery would undertake. We will begin by establishing the rationale for selecting DPP-4 as a credible target, based on structural similarities to known inhibitors. Subsequently, we will delve into the core computational methodologies, including ligand and receptor preparation, molecular docking to predict binding modes, and all-atom molecular dynamics simulations to assess the stability of the protein-ligand complex. The guide will conclude with an analysis of the binding interactions and a discussion on the calculation of binding free energies. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles, ensuring a deep understanding of the entire process for researchers, scientists, and drug development professionals.

Introduction

The compound 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a small molecule with potential pharmacological applications. Its structure, featuring a cyanophenyl group and an oxoimidazolidine core, is reminiscent of several known bioactive compounds.[1][2] In silico modeling techniques are indispensable in modern drug discovery for rapidly and cost-effectively predicting the interactions of such molecules with biological targets.[1] These computational methods provide valuable insights into binding affinities, mechanisms of action, and potential for therapeutic development.

Rationale for Target Selection: Dipeptidyl Peptidase-4 (DPP-4)

Given the absence of a confirmed biological target for 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, a critical first step is to identify a plausible protein target. The presence of the cyanophenyl moiety is a strong indicator for potential interaction with Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism, and its inhibitors, known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3][4][5] A significant number of clinically approved and investigational DPP-4 inhibitors feature a cyanopyrrolidine or a similar scaffold that interacts with the active site of the enzyme.[6] The nitrile group of these inhibitors is known to form a key interaction with the serine residue in the catalytic triad of DPP-4.[1]

Therefore, for the purpose of this technical guide, we will proceed with the hypothesis that 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a potential inhibitor of DPP-4. This provides a scientifically sound basis for demonstrating the complete workflow of in silico interaction modeling.

Part 1: The Computational Modeling Workflow

Our investigation into the interaction between 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and DPP-4 will follow a multi-step computational workflow. This workflow is designed to provide a comprehensive understanding of the potential binding event, from initial pose prediction to the dynamics of the protein-ligand complex.

G cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement and Dynamics cluster_3 Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation Receptor Preparation Receptor Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Interaction Analysis Interaction Analysis Molecular Dynamics Simulation->Interaction Analysis

A high-level overview of the in silico modeling workflow.

Part 2: Ligand and Receptor Preparation

The accuracy of any in silico modeling study is highly dependent on the quality of the initial structures of the ligand and the receptor. This preparatory phase is crucial for ensuring that the subsequent simulations are physically and chemically realistic.

Ligand Preparation

The 2D structure of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid needs to be converted into a 3D conformation with appropriate protonation states and partial charges.

Protocol: Ligand Preparation using Avogadro and a Force Field-based approach

  • 2D to 3D Conversion:

    • Draw the 2D structure of the molecule in a chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Save the structure in a common chemical file format (e.g., MOL or SDF).

    • Import the 2D structure into a molecular editor like Avogadro.

    • Use the "Add Hydrogens" function to ensure all hydrogens are explicitly represented.

    • Perform an initial geometry optimization using a suitable force field within Avogadro (e.g., MMFF94 or UFF). This will generate a reasonable 3D conformation.

  • Protonation State and Partial Charge Assignment:

    • The protonation state of the carboxylic acid group is pH-dependent. At physiological pH (~7.4), it will be deprotonated. Ensure this is correctly represented.

    • For accurate electrostatic calculations in subsequent steps, partial charges need to be assigned. This can be done using quantum mechanical calculations (e.g., using Gaussian or ORCA) or with faster, empirical methods. For this guide, we will use the AM1-BCC charge model, which is a good balance of speed and accuracy for many organic molecules. Tools like Antechamber in the AmberTools suite can be used for this purpose.

Receptor Preparation

For our hypothetical study, we will use a crystal structure of human DPP-4 from the Protein Data Bank (PDB). A suitable choice is a high-resolution structure with a bound ligand, as this can help in defining the binding site. For this guide, we will use PDB ID: 3W2T, which is the crystal structure of human DPP-4 in complex with vildagliptin.[7]

Protocol: Receptor Preparation using PDB and Chimera

  • PDB Structure Retrieval:

    • Go to the RCSB PDB database (rcsb.org) and download the PDB file for 3W2T.[7]

  • Initial Cleaning and Inspection:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera.

    • The downloaded PDB file contains the protein, the co-crystallized ligand (vildagliptin), water molecules, and other heteroatoms. For our study, we need to prepare the apoprotein (protein without the original ligand).

    • Remove the original ligand, water molecules, and any other non-protein atoms from the structure.

  • Protonation and Structural Refinement:

    • Add hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are usually not resolved in X-ray crystallography. Use a tool like Chimera's "AddH" function, which can predict the protonation states of ionizable residues at a specified pH (e.g., 7.4).

    • Check for and repair any missing residues or atoms in the protein structure. Tools like SWISS-MODEL or the "Dock Prep" tool in Chimera can be used for this.

    • Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM. This is typically done by the software used for the subsequent docking and simulation steps.

Part 3: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is widely used to predict the binding mode of a small molecule ligand to a protein target.

Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition:

    • The search space for the docking simulation needs to be defined by a "grid box" that encompasses the active site of DPP-4.

    • A common strategy is to define the grid box around the position of the co-crystallized ligand in the original PDB structure. In UCSF Chimera, you can use the "Define Grid Box" feature and center it on the previously removed vildagliptin molecule. A box size of approximately 20x20x20 Å is often a good starting point.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The input for Vina will be the prepared protein and ligand files (in PDBQT format, which can be generated using AutoDock Tools) and a configuration file specifying the coordinates of the grid box.

    • Vina will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Docking Results:

    • Visualize the predicted binding poses in the context of the DPP-4 active site using a molecular graphics program.

    • Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The nitrile group of our ligand should ideally be in proximity to the catalytic serine residue (Ser630) of DPP-4.

Parameter Description Typical Value
Grid Center The x, y, z coordinates of the center of the docking box.Determined from the co-crystallized ligand.
Grid Size The dimensions of the docking box in Ångstroms.20 x 20 x 20 Å
Exhaustiveness Controls the thoroughness of the conformational search.8 (default)
Number of Modes The number of binding modes to generate.9 (default)

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the conformational changes and stability of the protein-ligand complex in a simulated physiological environment.

Protocol: MD Simulation using GROMACS with the CHARMM36 Force Field

  • System Preparation:

    • The starting point for the MD simulation will be the top-ranked docked pose of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid in the DPP-4 active site.

    • The protein-ligand complex needs to be placed in a simulation box filled with water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Force Field Parameterization:

    • A force field is a set of parameters that describes the potential energy of the system. For our protein-ligand system, we will use the CHARMM36 force field, which is well-suited for biomolecular simulations.[8]

    • While the parameters for the protein are standard in the CHARMM36 force field, parameters for our novel ligand need to be generated. The CGenFF (CHARMM General Force Field) program can be used to generate these parameters.

  • Simulation Protocol:

    • Energy Minimization: Before starting the dynamics, the system needs to be energy-minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is then gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • Production Run: Once the system is equilibrated, the production MD simulation is run for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

  • Analysis of MD Trajectories:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD suggests that the complex has reached a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of high flexibility.

    • Interaction Analysis: Monitor the key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein throughout the simulation to assess their stability.

G Start with Docked Complex Start with Docked Complex Solvation and Ionization Solvation and Ionization Start with Docked Complex->Solvation and Ionization Energy Minimization Energy Minimization Solvation and Ionization->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

A detailed workflow for Molecular Dynamics Simulation.

Part 5: Binding Free Energy Calculations

A key goal of in silico modeling is to predict the binding affinity of a ligand to its target. Binding free energy calculations provide a more rigorous estimation of this affinity than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods for this purpose.

Protocol: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction:

    • From the production MD trajectory, a number of snapshots (e.g., 100) of the protein-ligand complex are extracted at regular intervals.

  • Energy Calculations:

    • For each snapshot, the following energy components are calculated:

      • The potential energy of the complex in the gas phase (molecular mechanics energy).

      • The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

    • These calculations are performed for the complex, the protein alone, and the ligand alone.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • The final binding free energy is the average of the values calculated for all the snapshots.

Energy Component Description
ΔE_MM Change in molecular mechanics energy (van der Waals and electrostatic).
ΔG_solv Change in solvation free energy.
-TΔS Change in conformational entropy upon binding (often neglected due to computational cost, but can be estimated).

Conclusion

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid with its hypothetical target, DPP-4. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential binding mode, stability, and affinity of this compound. While this guide is based on a hypothetical scenario, the principles and methodologies described are broadly applicable to the study of any small molecule-protein interaction and represent a standard approach in modern computational drug discovery. The results from such studies can provide a strong foundation for further experimental validation and lead optimization efforts.

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The Cyanophenyl Moiety: A Versatile Player in Scientific Discovery from Liquid Crystals to Lifesaving Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Nitrile on a Benzene Ring

In the vast landscape of chemical functionalities, the cyanophenyl group—a simple benzene ring adorned with a nitrile (-C≡N) substituent—stands out for its profound and diverse impact across multiple scientific disciplines. Its unique electronic properties, characterized by a strong dipole moment and its role as a potent electron-withdrawing group, have made it an indispensable tool in the hands of chemists and material scientists. This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of cyanophenyl-containing compounds, offering both historical context and practical, field-proven insights for researchers at the forefront of innovation. We will journey from the serendipitous discovery that revolutionized display technology to the rational design of targeted therapeutics that are changing the face of modern medicine.

Part 1: A Serendipitous Discovery - The Dawn of the Liquid Crystal Display Era

The story of cyanophenyl compounds in mainstream research begins not in a pharmaceutical lab, but in the pursuit of a new generation of display technology. In the early 1970s, the world was on the cusp of a digital revolution, but the bulky and power-hungry cathode ray tubes of the time were a significant bottleneck. A new paradigm was needed.

The Breakthrough Moment: George Gray and the Birth of 5CB

The pivotal moment arrived in 1972 at the University of Hull, UK, where George William Gray and his team, including Ken Harrison and J.A. Nash, were working under a grant from the UK Ministry of Defence.[1] Their objective was to discover liquid crystal materials that could operate at room temperature, a critical requirement for practical electronic displays.[2] While investigating various molecular architectures, they synthesized 4-cyano-4'-pentylbiphenyl, a molecule that would become famously known as 5CB.[1][2]

This unassuming compound exhibited a stable nematic liquid crystal phase at room temperature, a property that had eluded researchers for years. The key to this success lay in the unique molecular structure of 5CB: a rigid biphenyl core, a flexible alkyl tail, and the all-important terminal cyano group. The strong dipole moment of the cyano group was instrumental in inducing the positive dielectric anisotropy required for the twisted nematic effect, the principle behind most modern liquid crystal displays (LCDs).

The Molecular Architecture of a Revolution

The design of 5CB was a masterful piece of molecular engineering. The rigid biphenyl core provides the necessary structural anisotropy for the molecules to align in an ordered fashion, while the flexible pentyl chain helps to maintain the liquid-like properties over a practical temperature range. The terminal cyano group, with its strong polarity, allows the liquid crystal molecules to be readily aligned by an external electric field, enabling the switching of light and the formation of images on a screen.

Part 2: The Cyanophenyl Moiety in the Realm of Medicinal Chemistry

The same electronic properties that made cyanophenyl compounds ideal for liquid crystals also caught the attention of medicinal chemists. The nitrile group, being a strong hydrogen bond acceptor and a metabolically stable polar moiety, offered a unique set of tools for designing and optimizing drug candidates.

A Tale of Two Androgen Receptor Antagonists: Bicalutamide and Enzalutamide

A compelling example of the cyanophenyl group's impact in medicine is its central role in the development of non-steroidal anti-androgen drugs for the treatment of prostate cancer.

Bicalutamide (Casodex®): A First-Generation Success

Bicalutamide, a first-generation non-steroidal anti-androgen, features a cyanophenyl group that is crucial for its activity. It functions as a competitive antagonist of the androgen receptor (AR), binding to the receptor and preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][4] This blockade of androgen signaling inhibits the growth of prostate cancer cells.[3] The cyanophenyl moiety in bicalutamide plays a key role in its binding to the AR, contributing to its antagonistic effect.

Enzalutamide (Xtandi®): A Second-Generation Powerhouse

Enzalutamide represents a significant advancement in the treatment of castration-resistant prostate cancer. It also targets the androgen receptor but with a more multifaceted mechanism of action. Enzalutamide not only competitively inhibits androgen binding but also prevents the nuclear translocation of the AR, its binding to DNA, and the recruitment of coactivators.[3][5] This comprehensive blockade of the AR signaling pathway makes it a highly effective therapeutic. The cyanophenyl group in enzalutamide is a critical component of its pharmacophore, contributing to its high binding affinity and potent antagonist activity.[5]

Mechanism of Action: Disrupting the Androgen Receptor Signaling Pathway

The following diagram illustrates the key steps in the androgen receptor signaling pathway and how enzalutamide intervenes at multiple points.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Forms AR_Enzalutamide AR-Enzalutamide Complex AR->AR_Enzalutamide Forms Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds AR_Androgen->AR_Androgen ARE Androgen Response Element (on DNA) AR_Androgen->ARE Binds to DNA AR_Enzalutamide->AR_Enzalutamide AR_Enzalutamide->ARE DNA Binding Impaired Coactivators Coactivators AR_Enzalutamide->Coactivators Coactivator Recruitment Disrupted Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Initiates AR_Androgen_DNA AR-Androgen-DNA Complex Coactivators->AR_Androgen_DNA Recruited

Mechanism of Enzalutamide Action
Beyond Androgen Receptors: A Scaffold for Diverse Therapeutic Targets

The utility of the cyanophenyl group extends far beyond anti-androgen therapy. Its ability to act as a key pharmacophoric element has been exploited in the development of inhibitors for a range of other important drug targets.

PIM-1 Kinase Inhibitors for Cancer Therapy

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.[6] Several potent and selective PIM-1 kinase inhibitors incorporating a cyanophenyl moiety have been developed.[7][8] In these inhibitors, the cyano group often forms a critical hydrogen bond with the hinge region of the kinase, contributing to the high binding affinity and selectivity of the compound.

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair, such as those with BRCA mutations. Rucaparib, a PARP inhibitor approved for the treatment of ovarian and prostate cancer, features a cyanophenyl group within its complex heterocyclic structure.[9] The electronic properties of this group contribute to the overall binding of the molecule to the PARP enzyme.

Experimental Protocols: Synthesis of Key Cyanophenyl-Containing Drugs

Protocol 1: A Representative Synthesis of Bicalutamide

The following protocol is a generalized representation of a common synthetic route to bicalutamide, highlighting the key chemical transformations.

Step 1: Amide Formation 4-Cyano-3-(trifluoromethyl)aniline is reacted with methacryloyl chloride in a suitable solvent such as dimethylacetamide (DMA) to form the corresponding amide.[10]

Step 2: Epoxidation The double bond in the methacrylamide intermediate is then epoxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a catalyst.[9][10]

Step 3: Thioether Formation The epoxide ring is opened by reaction with 4-fluorothiophenol to form a thioether intermediate.[11]

Step 4: Oxidation to Sulfone The thioether is then oxidized to the corresponding sulfone using an oxidizing agent such as mCPBA or sodium perborate, yielding bicalutamide.[9][10]

Protocol 2: A Key Step in the Synthesis of Enzalutamide

A crucial step in many syntheses of enzalutamide involves the formation of the thiohydantoin ring.

Step 1: Isothiocyanate Formation 4-Amino-2-(trifluoromethyl)benzonitrile is converted to the corresponding isothiocyanate, often by reaction with thiophosgene.[12]

Step 2: Cyclization The isothiocyanate is then reacted with an appropriate amino acid derivative, such as methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate, to form the thiohydantoin core of enzalutamide.[12]

cluster_Bicalutamide Bicalutamide Synthesis cluster_Enzalutamide Enzalutamide Synthesis (Key Step) start_b 4-Cyano-3-(trifluoromethyl)aniline inter1_b Methacrylamide Intermediate start_b->inter1_b Amide Formation inter2_b Epoxide Intermediate inter1_b->inter2_b Epoxidation inter3_b Thioether Intermediate inter2_b->inter3_b Ring Opening end_b Bicalutamide inter3_b->end_b Oxidation start_e1 4-Amino-2-(trifluoromethyl)benzonitrile inter_e Isothiocyanate Intermediate start_e1->inter_e Thiophosgene end_e Thiohydantoin Core inter_e->end_e Cyclization start_e2 Amino Acid Derivative start_e2->end_e

Synthetic Workflow for Bicalutamide and a Key Step in Enzalutamide Synthesis

Part 3: The Cyanophenyl Group in Materials Science - Beyond Displays

While the impact of cyanophenyl compounds on liquid crystal technology is undeniable, their utility in materials science extends to other cutting-edge applications, particularly in the field of nonlinear optics (NLO).

Harnessing Light: Cyanophenyl-Containing NLO Materials

Nonlinear optical materials are substances that exhibit a nonlinear response to the intensity of incident light. This property is the basis for a wide range of technologies, including frequency conversion, optical switching, and data storage. The strong dipole moment and extended π-conjugation often found in cyanophenyl-containing molecules make them excellent candidates for NLO applications.

Donor-π-Acceptor (D-π-A) Chromophores

A common design strategy for NLO materials is the creation of D-π-A chromophores, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. The cyanophenyl group, with its strong electron-withdrawing nature, frequently serves as a powerful acceptor in these systems. When light interacts with these molecules, it can induce an intramolecular charge transfer from the donor to the acceptor, leading to a large change in the molecule's dipole moment and a strong nonlinear optical response.

Experimental Characterization: The Z-Scan Technique

A widely used method for characterizing the third-order nonlinear optical properties of materials is the Z-scan technique.[13][14] In a typical Z-scan experiment, a sample is moved along the propagation direction of a focused laser beam, and the transmitted light is measured through an aperture in the far field. By analyzing the changes in transmittance as a function of the sample's position, both the nonlinear refractive index and the nonlinear absorption coefficient can be determined.

Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Focused Beam Aperture Aperture Sample->Aperture Transmitted Beam Detector Detector Aperture->Detector Analysis Data Analysis Detector->Analysis Signal Analysis->Analysis

Simplified Z-Scan Experimental Setup

Part 4: The Future of Cyanophenyl Compounds in Research

The journey of cyanophenyl-containing compounds, from their serendipitous discovery in the context of liquid crystals to their rational design as life-saving drugs and advanced materials, is a testament to the power of fundamental chemical research. The versatility of the cyanophenyl moiety ensures its continued relevance in the years to come.

In medicinal chemistry, the cyanophenyl group will likely continue to be a valuable tool for fine-tuning the properties of drug candidates, enhancing their potency, selectivity, and pharmacokinetic profiles. The development of novel cyanophenyl-containing PET imaging agents will also play a crucial role in the diagnosis and monitoring of diseases.

In materials science, the exploration of new cyanophenyl-based chromophores for nonlinear optics, organic light-emitting diodes (OLEDs), and other electronic applications is an active area of research. The ability to precisely tailor the electronic and optical properties of these molecules through synthetic chemistry opens up a vast design space for the creation of next-generation materials with unprecedented functionalities.

As our understanding of the intricate interplay between molecular structure and function deepens, the unassuming cyanophenyl group is poised to play an even more significant role in shaping the future of science and technology.

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Theoretical and Computational Analysis of 2-Oxoimidazolidine Ring Conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 2-oxoimidazolidine, or cyclic urea, core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including antiviral and antimicrobial drugs.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, with the conformation of the five-membered ring system playing a pivotal role in dictating molecular shape and interactions with biological targets. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the conformational landscape of the 2-oxoimidazolidine ring. We will delve into the principles of ring puckering, detail the application of molecular mechanics and quantum mechanics for conformational analysis, and emphasize the critical role of experimental validation through X-ray crystallography and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to accelerate rational drug design.

The Conformational Landscape of a 5-Membered Heterocycle

Unlike their 6-membered cyclohexane counterparts, 5-membered rings like 2-oxoimidazolidine cannot achieve a completely strain-free conformation. The internal angles of a planar pentagon are 108°, which is very close to the ideal sp³ bond angle of 109.5°. However, a planar arrangement results in significant torsional strain from eclipsing C-H bonds.[4] To alleviate this, the ring "puckers" into non-planar conformations.[5]

The conformational space of the 2-oxoimidazolidine ring is primarily described by two low-energy forms: the Envelope (E) and the Twist (T) conformations.

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope with its flap up.

  • Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

These conformers are not static but exist in a dynamic equilibrium, interconverting through a low-energy pathway. The planar conformation represents the high-energy transition state for this interconversion. The specific preference for an Envelope or Twist pucker, and the energy barrier between them, is highly sensitive to the substitution pattern on the ring.

To quantify the degree and type of puckering, the Cremer-Pople puckering coordinates are often employed.[6] These parameters provide a precise mathematical description of the ring's conformation, independent of its orientation, making them invaluable for comparing theoretical and experimental structures.[7]

Computational Methodologies for Conformational Exploration

A robust theoretical study of ring conformation relies on a multi-tiered computational approach, typically starting with a broad, efficient search and progressing to highly accurate energy calculations.

Pillar 1: Molecular Mechanics (MM) for Broad Conformational Searching

Molecular Mechanics treats molecules as a collection of atoms held together by springs, using a classical force field to calculate the potential energy of a given conformation.[8] This method is computationally inexpensive, making it ideal for rapidly exploring the vast conformational space of a molecule.

Expert Insight: The choice of force field is critical. Force fields like OPLSAA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER (Assisted Model Building with Energy Refinement) are well-parameterized for organic and biomolecules and have demonstrated good agreement with quantum mechanical calculations for cyclic urea systems.[1] The primary goal of this stage is not to obtain exact energies but to identify all plausible low-energy conformers.

Protocol 1: Monte Carlo Conformational Search

  • Input: A 2D or 3D structure of the target 2-oxoimidazolidine derivative.

  • Force Field Selection: Choose a suitable force field (e.g., OPLSAA).

  • Search Algorithm: Employ a Low Mode or Monte Carlo Multiple Minimum (MCMM) search. This involves randomly rotating torsion angles and accepting or rejecting the new conformation based on its energy.

  • Energy Minimization: Each accepted conformation is subjected to energy minimization to locate the nearest local energy minimum.

  • Output: An ensemble of low-energy conformers, typically within a 5-10 kcal/mol window of the global minimum.[9]

Pillar 2: Quantum Mechanics (QM) for High-Accuracy Refinement

Once an initial set of conformers is generated, Quantum Mechanics is used to refine their geometries and calculate more accurate relative energies. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for this purpose.[10]

Expert Insight: The combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger) is a standard and reliable choice for optimizing geometries and calculating energies of organic molecules.[11][12] DFT explicitly models the electronic structure, providing a much more accurate description of subtle electronic and steric effects that govern conformational preferences than MM methods.

Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Input: The ensemble of low-energy conformers generated from the MM search.

  • Method Selection: Specify a DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

  • Calculation Type: Perform a full geometry optimization for each conformer. This allows the molecule to relax to its true minimum energy structure at the chosen level of theory.

  • Energy Calculation: After optimization, perform a single-point energy calculation to obtain the final electronic energy.

  • Analysis: Compare the relative energies of the optimized conformers to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

The Self-Validating System: Experimental Benchmarking

Theoretical models are only as good as their ability to reproduce reality. Therefore, every computational protocol must be a self-validating system, where theoretical predictions are rigorously compared against experimental data.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides a precise, atomic-resolution snapshot of a molecule's conformation in the solid state.[13] This data is the "gold standard" for validating the geometry (bond lengths, bond angles, and dihedral angles) of a computationally derived conformer.

Trustworthiness Check: If a low-energy conformer calculated by DFT closely matches an X-ray crystal structure (e.g., RMSD < 0.5 Å), it provides strong evidence for the validity of the computational model.[14] However, it is crucial to remember that crystal packing forces can sometimes trap a molecule in a conformation that is not the most stable one in solution.[15]

NMR Spectroscopy: The Solution-State Benchmark

NMR spectroscopy provides information about the average conformation and dynamics of a molecule in solution, which is often more biologically relevant than the solid-state structure.[16] Key NMR parameters used for conformational analysis include:

  • ³J Coupling Constants: The magnitude of the coupling constant between two protons separated by three bonds is related to the dihedral angle between them via the Karplus equation. This allows for the experimental determination of key ring torsion angles.

  • Nuclear Overhauser Effect (NOE): An NOE between two protons indicates that they are close in space (< 5 Å). The intensity of the NOE is proportional to the inverse sixth power of the distance, providing powerful distance restraints for structure validation.[17]

Trustworthiness Check: A robust computational model should predict a Boltzmann-averaged ensemble of conformers whose calculated NMR properties (coupling constants, inter-proton distances) are in good agreement with the experimental NMR data.[18][19]

Integrated Workflow for Conformational Analysis

The synergy between MM, QM, and experimental data forms the basis of a powerful and reliable workflow for studying 2-oxoimidazolidine ring conformations.

G cluster_comp Computational Protocol cluster_exp Experimental Data cluster_val Validation & Analysis A 1. Initial 3D Structure B 2. MM Conformational Search (e.g., Monte Carlo) A->B C 3. Clustering & Selection (Low-Energy Conformers) B->C D 4. DFT Optimization & Energy Calculation C->D G 5. Compare Geometry (DFT vs. X-ray) D->G H 6. Compare Properties (Boltzmann Average vs. NMR) D->H E X-ray Crystallography (Solid State) E->G F NMR Spectroscopy (Solution State) F->H I 7. Validated Conformational Model (Structure-Activity Relationship) G->I H->I PES cluster_main Potential Energy Surface E1 Envelope 1 (0.0 kcal/mol) TS1 Twist (TS) (0.85 kcal/mol) E1->TS1 ΔE = 0.85 E2 Envelope 2 (0.15 kcal/mol) TS1->E2 ΔE = -0.70

Caption: Simplified energy profile for ring pucker interconversion.

This analysis provides a quantitative understanding of the molecule's conformational preferences, which is essential for docking studies and understanding how it might adapt its shape upon binding to a target protein. [1]

Conclusion

The conformational analysis of the 2-oxoimidazolidine ring is a cornerstone of rational drug design for this important class of heterocycles. A carefully executed theoretical study, combining the strengths of molecular mechanics for broad searching and quantum mechanics for high-accuracy refinement, provides deep insights into the structural landscape. The principle of a self-validating system, where every computational prediction is benchmarked against rigorous experimental data from X-ray crystallography and NMR spectroscopy, ensures the reliability and predictive power of the models. By following the integrated workflow presented here, researchers can confidently elucidate the structure-activity relationships that govern the therapeutic potential of 2-oxoimidazolidine-based compounds.

References

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Methodological & Application

Application Note and Protocol: Solubilization of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of cellular and molecular biology, the accurate and reproducible delivery of small molecule compounds to in vitro systems is paramount for generating reliable experimental data.[1] The compound 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, a molecule of interest in various research contexts, presents a common challenge: effective solubilization in aqueous cell culture media while maintaining its chemical integrity and minimizing solvent-induced cytotoxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a systematic protocol for dissolving this compound for cell culture use. The methodologies outlined herein are designed to ensure experimental validity and reproducibility.

Compound Properties and Initial Considerations

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful dissolution protocol. For 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, the following information has been compiled:

PropertyValueSource
CAS Number 1223748-29-5[2][3][4]
Molecular Formula C₁₂H₁₁N₃O₃[2][3][4]
Molecular Weight 245.23 g/mol [2]
Structure Imidazolidinone derivative with a cyanophenyl and an acetic acid moiety.[2][3][4]
Predicted LogP 0.88[2]

The presence of the carboxylic acid group suggests that the compound's solubility will be pH-dependent. The predicted LogP value indicates a relatively balanced hydrophilic-lipophilic character. While specific experimental solubility data is not widely published, these structural features guide our solvent selection strategy.

The Critical Role of Solvents in Cell Culture

The introduction of any exogenous substance, including solvents, into a cell culture system can influence the experimental outcome.[5] Organic solvents are often necessary to dissolve hydrophobic compounds, but they can exert cytotoxic effects.[6][7] Dimethyl sulfoxide (DMSO) is a universal solvent widely used for its ability to dissolve a broad range of molecules.[8] However, its concentration in the final culture medium must be carefully controlled, as concentrations above 0.5% can be toxic to many cell lines.[8][9] It is imperative to maintain a consistent, low concentration of the solvent across all experimental and control groups to mitigate any confounding effects.[5]

Workflow for Solubilization and Stock Solution Preparation

The following diagram outlines the systematic approach to developing a solubilization protocol for a novel compound.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stock Solution & Application A Weigh Compound (e.g., 1-5 mg) B Select Initial Solvent (e.g., DMSO) A->B C Add Solvent Incrementally & Vortex B->C D Observe for Dissolution C->D E Soluble? D->E F Yes: Proceed to Stock Solution Preparation E->F Yes G No: Try Gentle Warming (37°C) or Sonication E->G No K Prepare High-Concentration Stock Solution (e.g., 10-50 mM in validated solvent) F->K H Soluble? G->H I Yes: Proceed to Stock Solution H->I Yes J No: Consider Alternative Solvents (e.g., Ethanol, DMF) or pH Adjustment H->J No I->K L Sterile Filter (0.22 µm PTFE filter) K->L M Aliquot & Store at -20°C or -80°C L->M N Dilute Stock into Culture Medium for Working Concentration M->N O Perform Solvent Toxicity Control Experiment N->O P Proceed with Cell-Based Assay O->P

Caption: Systematic workflow for dissolving a research compound for cell culture.

Detailed Protocol for Solubilizing 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

This protocol is designed to determine an appropriate solvent and prepare a validated stock solution.

Materials
  • 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, 200 proof (100%), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Sonicator bath

  • Sterile 0.22 µm syringe filters (PTFE for organic solvents)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipettes and tips

Part 1: Solubility Testing (Small Scale)

The goal of this initial step is to identify a suitable solvent using a minimal amount of the compound.

  • Preparation : Aseptically weigh approximately 1-2 mg of the compound into a sterile microcentrifuge tube.[10]

  • Initial Solvent : Add a small, precise volume of DMSO (e.g., 20 µL) to the tube.

  • Mixing : Vortex the tube vigorously for 30-60 seconds.[11] Observe if the powder dissolves completely.

  • Incremental Addition : If the compound is not fully dissolved, continue to add small increments of DMSO (e.g., 10-20 µL at a time), vortexing thoroughly after each addition, until the compound is fully dissolved. Record the total volume of solvent used.

  • Aiding Dissolution : If the compound remains insoluble after adding a reasonable volume of solvent (e.g., 200 µL for 1 mg), gentle warming in a 37°C water bath or brief sonication may be employed.[11][12][13]

  • pH Adjustment Consideration : Given the acetic acid moiety, if dissolution in neutral organic solvents is poor, a trial with a small amount of a basic solution (e.g., 1N NaOH) followed by dilution in an appropriate buffer could be considered, though this can introduce complexities with pH control in the final medium.[14] For initial studies, DMSO is the preferred starting point.

  • Calculation of Approximate Solubility : Based on the mass of the compound and the volume of solvent required for dissolution, calculate the approximate solubility in mg/mL or molarity.

Part 2: Preparation of a Concentrated Stock Solution

Once a suitable solvent and an approximate solubility are determined, a high-concentration stock solution can be prepared.[14][15] Preparing a concentrated stock (e.g., 1000x the final working concentration) is standard practice.[11]

  • Calculation : Determine the desired concentration for your stock solution (e.g., 10 mM, 20 mM, or 50 mM). Based on the molecular weight (245.23 g/mol ), calculate the required mass of the compound and volume of solvent.

    • Example Calculation for a 10 mM Stock Solution:

      • To make 1 mL of a 10 mM solution, you need:

      • Mass = 10 mmol/L * 0.001 L * 245.23 g/mol = 0.0024523 g = 2.45 mg.

      • Therefore, dissolve 2.45 mg of the compound in 1 mL of the chosen solvent (e.g., DMSO).

  • Dissolution : Accurately weigh the calculated amount of the compound directly into a sterile, appropriate-sized tube or vial.[1] Add the calculated volume of solvent. Vortex and, if necessary, use gentle warming or sonication as determined in Part 1 to ensure complete dissolution.

  • Sterilization : Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO) into a sterile container.[11] This is a critical step to prevent contamination of cell cultures.[10]

  • Aliquoting and Storage : Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11] This practice prevents degradation from repeated freeze-thaw cycles.[11] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[14] Store the aliquots at -20°C or -80°C for long-term stability. Most small molecule stock solutions in DMSO are stable for at least 3-6 months when stored properly.[11]

Part 3: Preparation of Working Solutions and Experimental Controls
  • Dilution : When ready for an experiment, thaw a single aliquot of the stock solution at room temperature.[11] Dilute the stock solution directly into fresh, pre-warmed cell culture medium to achieve the desired final working concentration.[11] It is crucial to add the small volume of stock solution to the larger volume of medium while gently mixing to prevent precipitation of the compound.

  • Solvent Control : It is essential to include a "vehicle control" in all experiments.[5] This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as the cells receiving the highest concentration of the dissolved compound. This allows for the differentiation of the compound's effects from any effects of the solvent itself.

Solvent Cytotoxicity Considerations

The choice of solvent and its final concentration in the cell culture medium can significantly impact cell viability and experimental results. The following table summarizes common solvents and their generally accepted maximum concentrations in cell culture.

SolventTypical Max. Concentration (v/v)Notes
DMSO ≤ 0.5%Most common, but can have biological effects even at low concentrations.[5][8] A concentration of ≤ 0.1% is often preferred.[7]
Ethanol ≤ 0.5% - 1.0%Generally less toxic than DMSO for many cell lines.[6][9]
Methanol ≤ 0.5% - 1.0%Similar toxicity profile to ethanol in some studies.[6][9]
DMF ≤ 0.1%More toxic than DMSO and should be used with caution.[7][8]

The following diagram illustrates the decision-making process for solvent selection based on compound solubility and solvent toxicity.

G Start Start: Need to Dissolve Compound Solubility_Check Is Compound Soluble in DMSO at High Concentration? Start->Solubility_Check DMSO_Toxicity Is Final DMSO Concentration ≤ 0.1-0.5%? Solubility_Check->DMSO_Toxicity Yes Try_Ethanol Test Solubility in Ethanol Solubility_Check->Try_Ethanol No Use_DMSO Use DMSO Stock Solution DMSO_Toxicity->Use_DMSO Yes Insoluble Compound Insoluble or Requires High Solvent Conc. DMSO_Toxicity->Insoluble No Ethanol_Toxicity Is Final Ethanol Concentration ≤ 0.5%? Try_Ethanol->Ethanol_Toxicity If Soluble Consider_Other Consider Alternative Solvents (e.g., DMF) or Formulation Strategies Try_Ethanol->Consider_Other If Insoluble Use_Ethanol Use Ethanol Stock Solution Ethanol_Toxicity->Use_Ethanol Yes Ethanol_Toxicity->Insoluble No

Sources

Application Notes and Protocols: 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid as a potential enzyme inhibitor. While the direct inhibitory profile of this specific molecule is not extensively documented in publicly available literature, its structural motifs, featuring an imidazolidinone core, are present in compounds known to exhibit a range of biological activities, including enzyme inhibition.[1][2][3][4] This guide will, therefore, present a putative application, hypothesizing its action against cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[4] The protocols detailed herein are designed to be robust and adaptable for the characterization of novel enzyme inhibitors.

Introduction: The Therapeutic Potential of Imidazolidinone Scaffolds

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] The versatility of this heterocyclic system allows for synthetic modifications that can be tailored to interact with specific biological targets. For instance, derivatives of imidazolidin-2,4-dione have been investigated as inhibitors of virulence factors in Pseudomonas aeruginosa, while other analogs have shown inhibitory activity against VEGFR-2 kinase and cholinesterases.[1][2][3]

Given the precedent for imidazolidinone derivatives as anti-inflammatory agents, potentially through the inhibition of enzymes like COX-2, 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid presents itself as a compound of interest for further investigation.[4] The 4-cyanophenyl group and the acetic acid moiety offer potential interaction points within an enzyme's active site. This guide provides a systematic approach to characterizing its potential inhibitory effects on a selected enzyme, using COX-2 as an illustrative target.

Putative Mechanism of Action: Targeting the COX-2 Enzyme

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Two isoforms exist, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

We hypothesize that 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid may act as a competitive inhibitor of COX-2. The acetic acid moiety could mimic a portion of the substrate, arachidonic acid, allowing the compound to bind to the active site. The 4-cyanophenyl group may then form interactions with hydrophobic pockets within the enzyme's catalytic domain, stabilizing the enzyme-inhibitor complex and preventing substrate binding.[7]

Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Upregulation of COX-2 Upregulation of COX-2 Inflammatory Stimuli->Upregulation of COX-2 Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid->COX-2 Inhibition

Caption: Putative inhibition of the COX-2 pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial biochemical characterization of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid as a potential COX-2 inhibitor.

Materials and Reagents
  • Test Compound: 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (Purity ≥98%)[8]

  • Enzyme: Purified human recombinant COX-2

  • Substrate: Arachidonic acid

  • Detection Kit: COX Colorimetric Inhibitor Screening Assay Kit (or equivalent)

  • Buffer: Tris-HCl buffer (pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Control: Celecoxib (a known selective COX-2 inhibitor)

  • Equipment: 96-well microplate reader, multichannel pipettes, incubator.

Protocol 1: Determination of IC50 Value

This protocol aims to determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO setup_plate Set up 96-well plate: - Blanks - Controls (100% activity) - Test wells with compound dilutions prep_compound->setup_plate prep_enzyme Prepare enzyme solution in assay buffer prep_enzyme->setup_plate prep_substrate Prepare substrate solution initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate enzyme with test compound setup_plate->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure absorbance over time initiate_reaction->measure_absorbance calc_velocity Calculate initial reaction velocities measure_absorbance->calc_velocity calc_inhibition Determine % inhibition for each concentration calc_velocity->calc_inhibition plot_curve Plot % inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 from the curve plot_curve->determine_ic50

Caption: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer and DMSO.

    • Control (100% activity): Enzyme solution and DMSO.

    • Test Wells: Enzyme solution and the desired concentrations of the test compound.

    • Positive Control: Enzyme solution and a known concentration of Celecoxib.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (as specified by the assay kit manufacturer) over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Enzyme Kinetic Studies to Determine Inhibition Type

This protocol helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[10]

Step-by-Step Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (arachidonic acid) and the inhibitor (2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid). A typical setup would involve at least 5 substrate concentrations and 3-4 inhibitor concentrations (including a zero-inhibitor control).

  • Reaction and Measurement: Follow the same procedure for reaction initiation and measurement as in the IC50 determination protocol.

  • Data Analysis:

    • Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).[10]

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[10]

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

Data Presentation and Interpretation

Illustrative IC50 Data
CompoundTarget EnzymeIC50 (µM) [Hypothetical]
2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acidCOX-25.2
Celecoxib (Positive Control)COX-20.05
Illustrative Enzyme Kinetics Data
Inhibitor Conc. (µM)Apparent Km (µM) [Hypothetical]Apparent Vmax (µmol/min) [Hypothetical]
02.5100
25.0100
510.0100

In this hypothetical example, the Vmax remains constant while the apparent Km increases with increasing inhibitor concentration, suggesting a competitive inhibition mechanism.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid as a potential enzyme inhibitor, with a focus on COX-2 as a plausible target. The imidazolidinone core is a promising scaffold for the development of novel therapeutics.[4][5] Should initial biochemical assays yield positive results, further studies, including cell-based assays to assess anti-inflammatory activity and in vivo studies in animal models of inflammation, would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could also be pursued to optimize the potency and selectivity of this compound.[11]

References

  • Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. PubMed. Available at: [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]

  • Enzyme inhibitor. Wikipedia. Available at: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. MDPI. Available at: [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. PubMed. Available at: [Link]

  • Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. Available at: [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

  • Imidazolidines and their derivatives, along with reported biological activities. ResearchGate. Available at: [Link]

  • 8.7: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. ACS Publications. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Enzyme Inhibitors: The Secret Weapon in Drug Discovery. YouTube. Available at: [Link]

  • Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. Preprints.org. Available at: [Link]

  • Enzyme inhibitors: types and the evidence they leave. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Developing Assays with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay development workflow for the novel compound, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Given the absence of established biological targets for this molecule, this guide presents a systematic, tiered approach, beginning with broad phenotypic screens and progressing toward more specific mechanistic studies. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step, ensuring the generation of reliable and interpretable data.

Introduction: Characterizing a Novel Chemical Entity

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a small molecule featuring an imidazolidinone core, a structure found in various biologically active compounds.[1][2][3] Its full biological potential, however, remains uncharacterized. The primary challenge in working with such a compound is the lack of a known target or mechanism of action. Therefore, the initial goal of assay development is not to confirm a preconceived hypothesis, but rather to systematically explore the compound's bioactivity and generate well-supported hypotheses for its function.

This guide outlines a logical progression of experiments designed to:

  • Determine the compound's effect on cell viability and proliferation.

  • Identify potential cellular phenotypes induced by the compound.

  • Elucidate the primary mechanism of action if cellular effects are observed (e.g., apoptosis, cell cycle arrest).

  • Provide a framework for subsequent target identification and biochemical validation.

The following sections detail the necessary protocols, from fundamental compound handling to complex cell-based functional assays, providing both the "how" and the critical "why" for each methodological choice.

Compound Management: Foundational Best Practices

Proper handling and preparation of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid are paramount for experimental reproducibility and safety.

2.1. Safety and Handling

Based on available safety data for related chemical structures, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is designated as an irritant.[4] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

  • Spill Management: In case of a spill, contain the material and clean the area with appropriate equipment. Avoid generating dust. Dispose of waste in accordance with local regulations.

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, or bases.[5][7]

2.2. Preparation of Stock Solutions

The accuracy of all subsequent assays depends on the precise preparation of the compound stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for in vitro assays.[8] It is crucial to determine the solubility of the compound in DMSO. If solubility is an issue, other organic solvents may be tested.

  • Protocol for Stock Solution Preparation:

    • Allow the container of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock, typically 10-50 mM. Ensure complete dissolution; gentle vortexing or sonication may be required.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Tier 1: Foundational Cellular Assays

The initial phase of characterization involves broad-spectrum assays to determine if the compound has any general effect on cell health and to define an effective concentration range for further studies.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Rationale: This is the cornerstone of initial screening. It establishes the concentration-dependent effect of the compound on cell survival and proliferation. The resulting dose-response curve and IC50 value (the concentration at which 50% of cell viability is inhibited) are critical for designing all subsequent experiments.[9][10] Assays like the CCK-8 (Cell Counting Kit-8) are advantageous as they are reliable, sensitive, and amenable to high-throughput screening.[8][10]

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h (allow attachment) start->incubation1 prep_compound Prepare serial dilutions of compound incubation1->prep_compound add_compound Add compound dilutions to wells prep_compound->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_cck8 Add CCK-8 reagent incubation2->add_cck8 incubation3 Incubate for 1-4h add_cck8->incubation3 read_absorbance Measure absorbance at 450 nm incubation3->read_absorbance plot_curve Plot dose-response curve read_absorbance->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a chosen cell line (e.g., a common cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well clear-bottom plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of the 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid stock solution in the appropriate cell culture medium. A typical starting concentration for an unknown compound might be 100 µM, diluted down to the low nanomolar range. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours. The duration should be consistent across experiments.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the IC50 value.

Protocol 2: High-Content Phenotypic Screening (Cell Painting)

Rationale: Cell Painting is an unbiased, image-based assay that can reveal a compound's mechanism of action by quantifying changes in hundreds of cellular morphological features.[11] Cells are stained with multiple fluorescent dyes that label different organelles (nucleus, mitochondria, cytoskeleton, etc.). The resulting "phenotypic fingerprint" can be compared to a reference database of compounds with known mechanisms to generate hypotheses.[11] This is an exceptionally powerful approach for an uncharacterized compound.

Step-by-Step Methodology:

  • Plate Preparation: Seed cells in a 384-well, high-optical-quality imaging plate.

  • Compound Treatment: Treat cells with a few selected concentrations of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (e.g., concentrations around the IC50 value determined in Protocol 1) for 24-48 hours.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical Cell Painting cocktail includes stains for:

    • Nucleus (e.g., Hoechst)

    • Endoplasmic Reticulum (e.g., Concanavalin A)

    • Mitochondria (e.g., MitoTracker)

    • Actin Cytoskeleton (e.g., Phalloidin)

    • Golgi Apparatus and Plasma Membrane (e.g., Wheat Germ Agglutinin)

    • RNA (e.g., SYTO 14)

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple channels for each field of view.

  • Image Analysis: Use specialized software (e.g., CellProfiler) to segment cells and extract hundreds of quantitative features related to size, shape, texture, and intensity from each organelle.

  • Data Analysis:

    • Normalize the feature data.

    • Generate a "phenotypic profile" for the compound.

    • Compare this profile to those of reference compounds to identify similarities in the induced cellular changes, which may suggest a shared mechanism of action.

Tier 2: Mechanistic Cellular Assays

If Tier 1 assays indicate that the compound reduces cell viability, the next logical step is to determine the mode of cell death.

Protocol 3: Apoptosis vs. Necrosis Discrimination Assay

Rationale: It is crucial to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), as this provides significant insight into the cellular pathways being affected. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[9][10] Annexin V binds to phosphatidylserine, which is externalized on the outer membrane of early apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Workflow Diagram:

G start Seed and treat cells in 6-well plates harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis/Necrosis Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid at IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The results will categorize cells into four populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Cycle Analysis

Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). Analyzing the DNA content of cells using a fluorescent dye like propidium iodide allows for the quantification of cells in each phase of the cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in Protocol 3.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C overnight or longer.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to prevent staining of double-stranded RNA.

    • Stain the cellular DNA by resuspending the cells in a solution containing propidium iodide.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle for treated versus control samples. A significant accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Tier 3: Target Deconvolution and Biochemical Assays

The results from Tier 1 and 2 assays provide crucial information to guide the next steps. This phase is more hypothesis-driven.

Conceptual Framework:

  • If Apoptosis is Induced: One might investigate the activation of key apoptotic proteins. A Caspase Activity Assay (e.g., using a luminogenic or fluorogenic substrate for caspases-3/7) would be a logical next step.

  • If Cell Cycle Arrest is Observed: Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs, p53, p21) would be appropriate to pinpoint the disrupted pathway.

  • If the Cell Painting Profile Matches a Kinase Inhibitor: A broad panel of kinase activity assays could be employed to identify specific kinases that are inhibited by the compound.

  • If No Clear Cellular Phenotype is Observed: The compound might have a more subtle modulatory role or target a non-essential pathway in the chosen cell line. In this case, more advanced techniques such as thermal proteome profiling or affinity chromatography-mass spectrometry could be considered for unbiased target identification.

Once a putative target protein is identified, the development of a specific biochemical assay becomes possible. This could involve techniques like:

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the compound's effect on protein-protein interactions.[12]

  • Fluorescence Resonance Energy Transfer (FRET): To screen for inhibitors of a specific enzyme, such as a protease or kinase.[12]

  • Surface Plasmon Resonance (SPR): To directly measure the binding affinity and kinetics of the compound to its purified target protein.[12]

Data Presentation and Interpretation

Quantitative Data Summary:

All dose-response data should be summarized in tables for clarity and ease of comparison.

Assay TypeCell LineTimepointEndpoint MeasuredResult (e.g., IC50)
Cell Viability (CCK-8)HeLa48 hrAbsorbance at 450nm[Insert Value] µM
Cell Viability (CCK-8)HEK29348 hrAbsorbance at 450nm[Insert Value] µM
Caspase-3/7 ActivityHeLa24 hrLuminescence[Insert Value] EC50

Conclusion

The successful characterization of a novel compound like 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid hinges on a systematic and logical progression of assays. By starting with broad, unbiased screens to assess cytotoxicity and general phenotype, researchers can generate data-driven hypotheses about the compound's biological role. Subsequent, more focused mechanistic assays can then be employed to test these hypotheses, ultimately leading to a clear understanding of the compound's mechanism of action and its potential for further development. This tiered approach maximizes efficiency and ensures that research efforts are guided by robust scientific evidence.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (2025).
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Pharmaceutical Technology.
  • Safety D
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Safety D
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science.
  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc.
  • Cell-based Compound Screening. MedchemExpress.com.
  • SAFETY D
  • 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)-acetic acid.
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC - NIH. (n.d.).
  • Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone | Request PDF.
  • Unleashing the potential of cell painting assays for compound activities and hazards prediction. (2024).
  • Acetic acid - SAFETY D

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Application Notes and Protocols for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid Powder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and use of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid powder (CAS No. 1223748-29-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The recommendations are predicated on the chemical characteristics inferred from its structural motifs—an imidazolidinone core, a cyanophenyl group, and an acetic acid side chain—and established best practices for handling powdered active pharmaceutical ingredients (APIs).

Section 1: Scientific & Safety Assessment

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a multifaceted organic molecule with potential biological activity, suggested by the prevalence of the imidazolidinone scaffold in medicinal chemistry.[1][2][3] A thorough risk assessment is paramount before commencing any experimental work. The primary hazards are associated with its powdered form and the potential toxicity of its constituent functional groups.

1.1. Inferred Physicochemical Properties and Associated Hazards

  • Cyanophenyl Group: Compounds containing a cyanophenyl moiety can be irritants to the skin, eyes, and respiratory system.[4][5][6] A critical, albeit potential, hazard is the metabolic release of cyanide from certain cyanophenyl compounds, which can lead to severe toxicity.[4][7] Symptoms of cyanide exposure can range from headache and dizziness to convulsions and death in severe cases.[7]

  • Acetic Acid Moiety: The acetic acid group renders the molecule acidic and potentially corrosive.[8][9] It also introduces the likelihood of hygroscopicity, meaning the compound may readily absorb moisture from the atmosphere.[10][11] This can affect the compound's stability and accurate weighing.

  • Powdered Form: Fine powders of active pharmaceutical ingredients (APIs) pose a significant inhalation risk.[12][13] Airborne particles can lead to respiratory irritation and systemic exposure.[14] Additionally, powdered materials can create a combustible dust hazard under certain conditions.[15]

1.2. Stability and Reactivity Profile

  • Imidazolidinone Core: The imidazolidinone ring is generally stable, but its stability can be influenced by pH and temperature.[16]

  • Hydrolysis: The presence of the amide bond within the imidazolidinone ring and the acetic acid group suggests a potential for hydrolysis under strongly acidic or basic conditions, or at elevated temperatures.

  • Incompatibilities: Based on the acetic acid functional group, this compound should be stored away from strong bases, oxidizing agents, and reactive metals.[17][18][19]

Section 2: Storage and Handling Protocols

Adherence to proper storage and handling procedures is crucial to maintain the integrity of the compound and ensure operator safety.

2.1. Long-Term Storage

Proper storage is essential to maintain the stability and quality of the API.[15] It is recommended to store 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the supplier.Reduced temperature minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen).Minimizes oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vial.Protects from light, which can catalyze degradation, and prevents moisture ingress.[10][11]
Location A designated, well-ventilated, and secure chemical storage area.Prevents accidental exposure and ensures proper containment.[8]

2.2. Handling Procedures

Due to the hazardous nature of fine powders, open handling of this compound is strongly discouraged.[20] All handling of the powder, including weighing and dissolution, should be performed within a primary engineering control.

2.2.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to create a barrier between the handler and the chemical.[21][22][23]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile gloves (double-gloving recommended).Prevents skin contact and absorption.[24]
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes and airborne particles.[22][24]
Lab Coat Full-length, cuffed lab coat.Protects skin and personal clothing from contamination.[24]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder outside of a certified containment system.Prevents inhalation of airborne particles.[24]

2.2.2. Engineering Controls

Primary engineering controls are the first line of defense in minimizing exposure.[13][15]

  • For Weighing and Aliquoting: A certified chemical fume hood, biological safety cabinet (BSC), or a glovebox isolator should be used.[13] For highly potent compounds, a glovebox provides the highest level of containment.[20]

  • Ventilation: The handling area must be well-ventilated to prevent the accumulation of airborne particles.[25]

Section 3: Experimental Protocols

3.1. Protocol for Weighing and Sample Preparation

This protocol is designed to minimize aerosol generation and operator exposure.

  • Preparation: Don the required PPE as outlined in Table 2. Ensure the chemical fume hood or other containment device is functioning correctly.

  • Acclimatization: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Handling: Place the sealed container, along with all necessary tools (spatulas, weigh boats, etc.), inside the containment unit.

  • Dispensing: Slowly open the container. Use a dedicated, clean spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula.

  • Sealing: Immediately and securely reseal the primary container.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder within the containment unit. Cap and mix gently until dissolved.

  • Decontamination: Wipe down all surfaces, tools, and the exterior of the sealed container with an appropriate deactivating solution (e.g., 70% ethanol) before removing them from the containment unit.

  • Disposal: Dispose of all contaminated consumables (e.g., weigh boats, wipes, gloves) in a designated hazardous waste container.

3.2. Spill and Decontamination Protocol

  • Evacuation: In the event of a spill outside of a containment unit, evacuate the immediate area.

  • Notification: Inform the laboratory supervisor and relevant safety personnel.

  • Containment: If safe to do so, prevent the spread of the powder. Do not use a dry brush or compressed air for cleanup.

  • Cleanup: For small spills, gently cover the powder with a damp paper towel to avoid aerosolization. Carefully wipe the area, working from the outside in. For larger spills, follow institutional guidelines for hazardous chemical cleanup.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Section 4: Visualized Workflow and Decision Logic

This section provides a visual representation of the key decision points and workflow for safely handling 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid powder.

G start Start: Handling Protocol for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid ppe Step 1: Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) start->ppe eng_control Step 2: Prepare Engineering Control (Fume Hood / Glovebox) ppe->eng_control acclimate Step 3: Acclimate Compound to Room Temperature (If Refrigerated) eng_control->acclimate weigh Step 4: Weigh Powder Inside Containment Unit acclimate->weigh dissolve Step 5: Prepare Solution Inside Containment Unit weigh->dissolve seal Step 6: Securely Reseal Primary Container dissolve->seal decon Step 7: Decontaminate Surfaces and Tools seal->decon dispose Step 8: Dispose of Contaminated Waste decon->dispose end End of Protocol dispose->end

Sources

Application Notes and Protocols for 2-Oxoimidazolidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of 2-Oxoimidazolidine Scaffolds in Oncology

The 2-oxoimidazolidine core, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] In recent years, derivatives of this structure, particularly 2-thioxoimidazolidin-4-ones (also known as 2-thiohydantoins), have garnered significant attention for their potent and diverse anticancer activities.[3][4] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the liver, colon, breast, and prostate, often exhibiting greater potency than established chemotherapeutic agents.[5][6]

This guide provides a comprehensive overview of the application of 2-oxoimidazolidine derivatives as anticancer agents. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore this promising class of compounds. We will delve into their synthesis, mechanisms of action, and the in vitro and in vivo methodologies required for their evaluation.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of 2-oxoimidazolidine derivatives are often multi-faceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][4]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4] Treatment with potent 2-oxoimidazolidine compounds has been shown to significantly increase the population of apoptotic cells.[4] This is often accompanied by cell cycle arrest at various phases (G0/G1, S, or G2/M), preventing cancer cells from replicating.[3]

The apoptotic cascade can be initiated through both intrinsic and extrinsic pathways. Evidence suggests that 2-oxoimidazolidine derivatives can modulate the expression of key apoptosis-related genes. For instance, they have been observed to upregulate the expression of pro-apoptotic genes such as p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic gene Bcl-2.[4]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[4] Several potent 2-oxoimidazolidine derivatives have been identified as inhibitors of this pathway.[4] By blocking PI3K/Akt signaling, these compounds can effectively halt the downstream signals that promote cancer cell growth and survival.

Below is a diagram illustrating the proposed mechanism of action of certain 2-oxoimidazolidine derivatives.

2_oxoimidazolidine_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 2_oxo_derivative 2-Oxoimidazolidine Derivative 2_oxo_derivative->PI3K Inhibits p53 p53 2_oxo_derivative->p53 Activates p53->Caspase9 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for anticancer 2-oxoimidazolidine derivatives.

Synthesis of 2-Oxoimidazolidine Derivatives

The synthesis of 2-oxoimidazolidine derivatives, particularly the 2-thioxoimidazolidin-4-one scaffold, can be achieved through various established chemical routes. A common approach involves the cyclization of a thiourea derivative with an α-haloester or a related bifunctional reagent. The versatility of this core structure allows for the introduction of a wide range of substituents at different positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Synthesis of 3-Substituted-2-thioxoimidazolidin-4-ones

This protocol outlines a general procedure for the synthesis of 2-thioxoimidazolidin-4-one derivatives, which can be adapted based on the desired substitutions.[6][7]

Materials:

  • Substituted thiosemicarbazide

  • Ethyl chloroacetate

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted thiosemicarbazide (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add ethyl chloroacetate (1 equivalent) and anhydrous sodium acetate (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[3]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized 2-oxoimidazolidine derivatives is typically performed using a panel of in vitro assays. These assays are crucial for determining the cytotoxicity of the compounds against various cancer cell lines and for elucidating their mechanism of action.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the 2-oxoimidazolidine derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9][10]

Protocol:

  • Cell Treatment: Treat cancer cells with the 2-oxoimidazolidine derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

In_Vitro_Workflow Synthesis Synthesis of 2-Oxoimidazolidine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Studies

Caption: A typical in vitro experimental workflow for evaluating 2-oxoimidazolidine derivatives.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4HepG2 (Liver)0.017[4]
Compound 2HepG2 (Liver)0.18[4]
StaurosporineHepG2 (Liver)5.07[4]
5-FluorouracilHepG2 (Liver)5.18[4]
Derivative with benzimidazole, pyrazole, triazole moietiesHepG-2 (Liver)2.33 µg/ml[3]
Imidazoline derivativeHCT-116 (Colon)0.76 µg/ml[3]
Compound 7HepG-2 (Liver)18.43 µg/ml[3]
Compound 9HCT-116 (Colon)72.46 µg/ml[3]
DoxorubicinHCT-116 (Colon)33.64 µg/ml[3]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

In Vivo Evaluation of Anticancer Efficacy

Promising candidates identified from in vitro screening should be further evaluated in vivo to assess their therapeutic efficacy and toxicity in a whole-organism context. Xenograft models are commonly used for this purpose.[11]

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the implantation of human cancer cell lines into immunodeficient mice.[11] These models are valuable for assessing the in vivo antitumor activity of novel compounds.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers and calculate the tumor volume.

  • Compound Administration: Randomize the tumor-bearing mice into control and treatment groups. Administer the 2-oxoimidazolidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Evaluation: Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Blood samples and major organs can be collected for hematological and histopathological analysis.

In_Vivo_Workflow Select_Compound Select Lead Compound (from in vitro studies) Xenograft_Model Establish Xenograft Model (e.g., subcutaneous injection of cancer cells in mice) Select_Compound->Xenograft_Model Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Treatment_Groups Randomize into Treatment & Control Groups Tumor_Growth->Treatment_Groups Compound_Admin Administer Compound and Vehicle Treatment_Groups->Compound_Admin Monitor_Efficacy Monitor Tumor Volume and Body Weight Compound_Admin->Monitor_Efficacy Toxicity_Assessment Toxicity Assessment: Clinical Signs, Organ Histopathology Compound_Admin->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Monitor_Efficacy->Endpoint_Analysis

Caption: General workflow for in vivo efficacy testing using a xenograft model.

Conclusion and Future Directions

2-Oxoimidazolidine derivatives represent a highly promising class of anticancer agents with demonstrated in vitro and in vivo activity. Their synthetic tractability and the ability to modulate key cancer-related signaling pathways make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel derivatives and their potential to overcome drug resistance in various cancer types will be a critical area of investigation. While preclinical data is encouraging, the translation of these findings into clinical applications will require rigorous further study.

References

  • Al-Suhaimi, E. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 53. [Link]

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Oreate AI Blog. (2026, January 7). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 213–218. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 16, 2026, from [Link]

  • Lo, T. C., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 981881. [Link]

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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 16, 2026, from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

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  • ResearchGate. (n.d.). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com- pounds 1-12 against (HepG2) and (THLE-2) using the MTT assay. Retrieved January 16, 2026, from [Link]

  • Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(10), 1234. [Link]

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  • Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]

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Sources

Application Note & Protocols: Synthesis of Novel Amide and Ester Derivatives from 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxoimidazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel amide and ester derivatives starting from 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CAS 1223748-29-5).[6] We present detailed, step-by-step protocols for two major derivatization pathways: amide bond formation and esterification. The protocols are grounded in established chemical principles, explaining the rationale behind reagent selection and reaction conditions to ensure reproducibility and high yields. This guide aims to empower researchers to efficiently expand their compound libraries for screening and lead optimization programs.

Introduction: The 2-Oxoimidazolidine Core in Drug Discovery

The imidazolidin-2-one ring system is a versatile heterocyclic motif frequently employed in the design of therapeutic agents. Its rigid structure, combined with multiple points for substitution, allows for the precise spatial arrangement of pharmacophoric groups. Derivatives have been investigated for a wide range of therapeutic targets, from enzyme inhibition to antimicrobial applications.[1][7][8]

The starting material, 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, is a valuable building block. It features three key functional domains:

  • The 2-Oxoimidazolidine Core: Provides a rigid structural backbone.

  • The 4-Cyanophenyl Group: A common moiety in medicinal chemistry that can engage in various interactions, including hydrogen bonding and π-stacking. The nitrile group can also be a site for further chemical modification.

  • The Acetic Acid Moiety: The primary handle for derivatization, allowing for the introduction of diverse functional groups through its carboxylic acid functionality.

This document focuses on leveraging the carboxylic acid group for the synthesis of amide and ester libraries, which are fundamental transformations in medicinal chemistry.

Synthesis of Starting Material

While 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is commercially available[6], a brief outline of a plausible synthetic route is provided for context. A common method for constructing the imidazolidinone core involves the cyclization of an appropriate N,N'-disubstituted ethylenediamine.

Caption: Plausible synthetic pathway to the target carboxylic acid.

Derivatization via Amide Bond Formation

Amide coupling is one of the most frequently used reactions in drug discovery, creating a stable linkage that is prevalent in many approved drugs. The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group.[9][10] This is typically achieved using a "coupling reagent."

Principle and Reagent Selection

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium reagents, like HATU, are commonly employed.[11][12]

  • EDC (or DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. The byproducts of EDC are water-soluble, simplifying purification.[9][13]

  • HATU (or HBTU, PyBOP): These are considered more powerful activating agents, often leading to faster reactions and higher yields, especially with sterically hindered or electron-deficient amines. They operate by forming an activated ester in situ.[10][12]

  • Additives (HOBt, DMAP): Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions, particularly racemization if the starting materials are chiral, and to increase reaction efficiency by forming a more stable activated ester intermediate.[9] 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer agent to form a highly reactive intermediate.[9]

cluster_workflow General Amide Coupling Workflow Start Starting Acid + Amine (R-NH2) Step1 Dissolve Acid in Aprotic Solvent (e.g., DMF, DCM) Start->Step1 Step2 Add Base (e.g., DIPEA) and Coupling Reagent (e.g., EDC/HOBt or HATU) Step1->Step2 Step3 Add Amine Solution Step2->Step3 Step4 Stir at RT (Monitor by TLC/LC-MS) Step3->Step4 Step5 Aqueous Work-up (Quench & Extract) Step4->Step5 Step6 Purify (Column Chromatography) Step5->Step6 End Final Amide Product Step6->End

Caption: A generalized workflow for synthesizing amide derivatives.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

  • Amine of choice (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1 M HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.

  • In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of the reaction solvent.

  • Add DIPEA (2.0-3.0 eq) to the main reaction flask, followed by the dropwise addition of the amine solution.

  • Allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc or DCM/Methanol gradient) to yield the pure amide derivative.

Protocol 2: HATU Mediated Amide Coupling

This method is preferred for less reactive amines or when faster reaction times are desired.

Materials:

  • Same as Protocol 1, but replacing EDC/HOBt with HATU.

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5-10 minutes.

  • Add the amine of choice (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform the same aqueous work-up and purification as described in Protocol 1 (Steps 7-10).

Entry Amine (R-NH₂) Used Coupling System Base Solvent Time (h) Typical Yield
1BenzylamineEDC / HOBtDIPEADMF12>85%
2MorpholineHATUDIPEADMF2>90%
3AnilineHATUDIPEADMF470-80%
4Glycine methyl esterEDC / HOBtDIPEADCM10>80%

Derivatization via Ester Bond Formation

Esterification is another key strategy to modify the physicochemical properties of a lead compound, such as its solubility and metabolic stability.[14]

Principle and Reagent Selection
  • Steglich Esterification: This method is highly effective for forming esters from carboxylic acids and alcohols under mild conditions. It utilizes a carbodiimide (like DCC or DIC) for activation and a catalytic amount of DMAP as an acyl-transfer catalyst.[15] It is particularly useful for secondary or sterically hindered alcohols.

  • Acid-Catalyzed (Fischer) Esterification: This is a classic method involving heating the carboxylic acid and an excess of a simple alcohol (like methanol or ethanol) with a strong acid catalyst (e.g., H₂SO₄). It is an equilibrium process, and water removal or a large excess of alcohol is needed to drive the reaction to completion. This method is generally suitable only for simple, unhindered primary or secondary alcohols.

cluster_workflow Steglich Esterification Workflow Start Starting Acid + Alcohol (R-OH) Step1 Dissolve Acid & Alcohol in Aprotic Solvent (DCM) Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add DMAP (catalytic) and DCC or DIC Step2->Step3 Step4 Stir, warm to RT (Monitor by TLC/LC-MS) Step3->Step4 Step5 Filter Byproduct (DCU) if DCC is used Step4->Step5 Step6 Aqueous Work-up & Purification Step5->Step6 End Final Ester Product Step6->End

Caption: A generalized workflow for Steglich esterification.

Protocol 3: Steglich Esterification

Materials:

  • 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

  • Alcohol of choice (e.g., ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard work-up reagents

Procedure:

  • Dissolve 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM (approx. 0.1 M).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • If DCC was used, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure ester.

Entry Alcohol (R-OH) Used Coupling System Solvent Time (h) Typical Yield
1EthanolDCC / DMAPDCM6>90%
2IsopropanolDIC / DMAPDCM8>85%
3Benzyl alcoholDCC / DMAPDCM6>90%
4tert-ButanolDCC / DMAPDCM24Low to moderate

Characterization

All synthesized derivatives should be characterized thoroughly to confirm their structure and assess purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Infrared Spectroscopy (IR): To confirm the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch).

References

  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

  • Gouveia, A. L. A., et al. (2018). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. PLoS ONE, 13(1), e0191423. [Link]

  • Joshi, H., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3945. [Link]

  • Mallikarjunasawamy, A. M., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications, 17(4), 178-192. [Link]

  • Gupta, S., et al. (2023). Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone. Molecules. Available at: [Link]

  • Hassanein, H. H., et al. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Archives of Pharmacal Research, 31(5), 562-8. [Link]

  • Abdel-Wahab, B. F., et al. (2016). New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. Journal of the Chemical Society of Pakistan, 38(3). Available at: [Link]

  • Al-Bayati, M. F. H. (2020). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Annals of the Romanian Society for Cell Biology, 25(6), 11218-11231. [Link]

  • Tsuchiya, M., et al. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Chemical and Pharmaceutical Bulletin, 70(1), 1-9. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific Application Notes. [Link]

  • Hussein, B. R. M., et al. (2023). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. Results in Chemistry, 5, 100806. Available at: [Link]

  • AAPPTec. Coupling Reagents. AAPPTec Technical Library. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 17(10), 11539-11554. [Link]

  • AAPPTec. Coupling Reagents. Aapptec Website. [Link]

  • Pesti, J. A., et al. (2018). Process for the preparation of 2-cyanoimidazole compounds.
  • Nanda, S. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6041-6044. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Nicolaou, K. C., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Angewandte Chemie International Edition, 54(12), 3582-3610. [Link]

  • Kumar, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 131-140. [Link]

  • Kadhim, W. K., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Ayyad, R. R. (2018). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. EC Pharmacology and Toxicology, 6(5), 334-337. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. It addresses common questions and troubleshooting scenarios related to its stability in aqueous solutions, offering both theoretical understanding and practical, validated protocols.

Compound Profile

A quick reference for the key properties of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

  • IUPAC Name: 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

  • Molecular Formula: C₁₂H₁₁N₃O₃[1]

  • Molecular Weight: 245.24 g/mol [1]

  • Core Structure: Imidazolidinone derivative

Caption: Chemical structure of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

The primary degradation pathway is the hydrolysis of the five-membered imidazolidinone ring.[2][3][4] The cyclic amide (lactam) bond within the ring is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions. This process leads to the opening of the ring, forming a more linear, and typically inactive, degradation product.

Q2: What are the critical factors that influence the stability of my aqueous solutions?

The stability of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid in an aqueous environment is primarily influenced by:

  • pH: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and strongly alkaline conditions are expected to significantly increase the degradation rate.[2][4][5] The compound will likely exhibit maximum stability in the neutral pH range (approximately 6.0-7.5).

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of hydrolytic degradation. For optimal stability, solutions should be stored at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.

  • Light: Photodegradation can be a concern for many complex organic molecules. It is recommended to protect solutions from direct exposure to UV and fluorescent light by using amber vials or wrapping containers in aluminum foil.[6][7]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can potentially lead to oxidative degradation of the molecule.[7] It is crucial to use high-purity water and solvents to prepare solutions.

Q3: What are the likely degradation products I should look for?

While specific degradation products must be confirmed experimentally, the most probable product from hydrolysis is the ring-opened compound, N-(4-cyanophenyl)-N'-(carboxymethyl)urea. This is formed by the cleavage of the amide bond within the imidazolidinone ring.

Proposed_Hydrolysis_Pathway parent Parent Compound (Imidazolidinone Ring Intact) degradant Hydrolysis Product (N-(4-cyanophenyl)-N'-(carboxymethyl)urea) parent->degradant  Hydrolysis (H₂O)  (Acid/Base Catalyzed)

Caption: Proposed primary hydrolytic degradation pathway.

Q4: What are the recommended storage conditions for a 10 mM aqueous stock solution?

For short-term storage (up to 1 week), we recommend storing the solution at 2-8°C, protected from light. For long-term storage, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The solution should ideally be prepared in a buffer at a neutral pH (e.g., PBS pH 7.4).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Observed Potential Cause Recommended Solution & Explanation
Loss of biological activity or inconsistent assay results over time. Compound Degradation: The compound is likely degrading in your assay medium or stock solution due to hydrolysis.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Control pH: Ensure your assay buffer is within the optimal pH range (6.0-7.5). 3. Temperature Control: Keep solutions on ice during experiments and store them properly when not in use.
Appearance of new, unexpected peaks in my HPLC/LC-MS chromatogram. Formation of Degradation Products: The new peaks are likely degradants formed during sample storage or processing.1. Perform a Forced Degradation Study (see Protocol 1): This will help you intentionally generate and identify potential degradation products.[5][6][8] 2. Analyze a "Time Zero" Sample: Compare your current sample to a freshly prepared one to confirm the new peaks are not process-related impurities.
Precipitation or cloudiness in my thawed stock solution. Poor Aqueous Solubility / Freeze-Thaw Instability: The compound may have limited solubility, which can be exacerbated by freeze-thaw cycles.1. Check Solubility Limits: You may be exceeding the compound's thermodynamic solubility. Consider using a lower concentration or a co-solvent (e.g., DMSO, ethanol) if your experimental system allows. 2. Aliquot Stocks: Store the compound in single-use aliquots to prevent repeated freezing and thawing.[9]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary degradation.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile or Water B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (Solution from A) A->E F Photolytic (ICH Q1B conditions) A->F G Withdraw Aliquots at 0, 2, 6, 12, 24h B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples (if necessary) G->H I Analyze by HPLC-UV/MS H->I J Compare stressed samples to unstressed control I->J

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.

    • Control: Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Incubation: Place all vials (acid, base, oxidative, control) in a water bath at 60°C. Store the oxidative sample protected from light.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately neutralize the acid and base samples by adding an equimolar amount of NaOH or HCl, respectively. This stops the reaction.

  • Analysis: Analyze all samples, including an unstressed "time zero" control, using a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products.

Protocol 2: General Stability-Indicating HPLC-UV Method

This method provides a starting point for quantifying 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and separating it from its potential degradants. Method optimization will be required.

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar organic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound and its likely less-polar degradants.
Gradient 10% to 90% B over 15 minutesA broad gradient is a good starting point to ensure elution of all components, from polar to non-polar.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help assess peak purity and identify the optimal wavelength.

References

  • Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • Semantic Scholar.
  • Science.gov.
  • SciSpace.
  • Biomedical Journal of Scientific & Technical Research.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • BioPharm International.
  • Analytical and Bioanalytical Chemistry Research. Regular Article.
  • Matrix Scientific. 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)-acetic acid.
  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • ChemicalBook. 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Sources

troubleshooting guide for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CAS 1223748-29-5). Recognizing the nuanced challenges that can arise during the synthesis, purification, and application of this molecule, we have developed this comprehensive support center. The following sections are structured in a question-and-answer format to directly address common experimental hurdles, providing not just solutions but also the underlying scientific rationale to empower your research.

Section 1: Synthesis Troubleshooting Guide

The synthesis of substituted imidazolidinones can be complex, often involving multi-step sequences where yield and purity are paramount. This section addresses the most frequently encountered issues during the preparation of the title compound.

Q1: My overall synthesis yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem that can originate from several stages of the synthesis. A systematic approach is required to identify the bottleneck.

Potential Causes & Solutions:

  • Inefficient Imine Formation/Reduction: The initial condensation of a diamine precursor with 4-cyanobenzaldehyde to form a Schiff base, followed by reduction, is a critical step.[1]

    • Causality: Incomplete condensation or over-reduction can lead to a mixture of starting materials and undesired byproducts. The choice of solvent and reducing agent is crucial.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the aldehyde and diamine.

      • Solvent Optimization: Methanol is often effective for both Schiff base formation and subsequent reduction with agents like sodium borohydride (NaBH₄).[1] Aprotic solvents like THF may require higher temperatures and longer reaction times.[1]

      • Control the Reduction: Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) to prevent runaway reactions or side-product formation.

  • Poor Cyclization Efficiency: The final ring-closing step to form the imidazolidinone core is often the most challenging. This typically involves reacting the N,N'-disubstituted diamine intermediate with a carbonylating agent like carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent.

    • Causality: The slow reaction rate between aromatic amines and CDI can hinder efficient cyclization.[2] Steric hindrance and improper reaction conditions (temperature, solvent, base) can lead to incomplete conversion or alternative reaction pathways.

    • Troubleshooting:

      • Choice of Cyclizing Agent: While CDI is common, explore alternatives like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent like DCM or THF.

      • Temperature and Reaction Time: Some cyclizations require elevated temperatures to overcome activation energy barriers. Monitor the reaction over an extended period (12-24 hours) to ensure it has gone to completion.

      • High-Dilution Conditions: To minimize intermolecular side reactions (e.g., polymerization), consider adding the diamine intermediate slowly to a solution of the cyclizing agent (high-dilution principle).

Q2: I'm observing significant impurities in my crude product after synthesis. How can I identify and minimize them?

Impurity profiling is critical for a successful synthesis. The structure of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid suggests several potential byproducts.

Common Impurities & Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Unreacted Intermediates Incomplete cyclization or alkylation steps.Increase reaction time/temperature, use a slight excess of the limiting reagent, and monitor closely with TLC/LC-MS.
N-Allylurea Byproducts If using an allyl-based synthetic route, incomplete cyclization can leave this intermediate.[3]Ensure proper catalyst (e.g., Palladium-based) and base (e.g., NaOtBu) are used for the intramolecular amination step.[3]
Hydrolyzed Nitrile Exposure to strong acidic or basic conditions during work-up or purification can hydrolyze the cyanophenyl group to a carboxylic acid.Maintain a neutral or mildly acidic pH during aqueous work-up. Use buffered solutions if necessary.
Polymeric Materials Intermolecular reactions, especially if high concentrations are used during the cyclization step.Employ high-dilution techniques as mentioned in Q1.

Analytical Workflow for Impurity Identification: A combination of LC-MS and NMR is highly effective. LC-MS can provide the molecular weights of the impurities, offering clues to their structure, while high-field NMR can elucidate the exact structures.

Section 2: Purification and Characterization FAQs

Purifying a molecule with multiple polar functional groups (carboxylic acid, urea, nitrile) requires a carefully selected strategy.

Q3: What is the most effective method for purifying the final compound?

Due to the compound's polarity and potential for decomposition, a multi-step purification strategy may be necessary.

  • Primary Method: Flash Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient system is recommended. Start with a less polar mixture (e.g., 100% Dichloromethane) and gradually increase polarity by adding methanol. A small amount of acetic acid (0.5-1%) in the mobile phase can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

    • Caution: Prolonged exposure to silica gel can sometimes lead to decomposition.[4] Run the column efficiently and do not let the purified fractions sit for extended periods before solvent removal.

  • Secondary Method: Recrystallization:

    • If a high-purity solid is obtained from chromatography, recrystallization can be used to achieve analytical grade purity.

    • Solvent System: Experiment with solvent/anti-solvent systems. A good starting point could be dissolving the compound in a minimal amount of hot methanol or ethanol and then slowly adding a less polar solvent like ethyl acetate or water until turbidity is observed, followed by slow cooling.

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous characterization and purity assessment.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides the definitive structural map of the molecule. Key expected signals would include the aromatic protons of the cyanophenyl ring, the methylene protons of the acetic acid moiety, and the protons on the imidazolidinone ring.[1]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement.

  • Purity Assessment:

    • HPLC-UV: The gold standard for purity analysis.[4] Use a C18 reverse-phase column with a gradient of water/acetonitrile or water/methanol, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is determined by the area percentage of the main peak.

    • LC-MS: Combines the separation power of HPLC with the detection of mass spectrometry, allowing for the simultaneous assessment of purity and identification of any minor impurities.

Section 3: Experimental Application & Handling

Once synthesized and purified, using the compound in subsequent experiments presents its own set of challenges.

Q5: The compound has poor solubility in my desired aqueous buffer for a biological assay. What are my options?

The molecule's relatively flat, aromatic structure combined with its polar groups can lead to solubility challenges.

  • Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer.

    • Best Practice: Ensure the final concentration of the organic solvent in the assay is low (typically <1%, often <0.1%) to avoid impacting the biological system. Run a vehicle control with the same concentration of solvent.

  • pH Adjustment: The carboxylic acid moiety (pKa likely around 3-4) means that solubility will be highly pH-dependent.

    • Strategy: In buffers with pH > 5, the compound will be deprotonated to its more soluble carboxylate salt. If your assay can tolerate a pH above neutral, solubility should significantly increase.

  • Use of Solubilizing Agents: For particularly challenging cases, non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used in the buffer to improve solubility, but their compatibility with the specific assay must be validated.

Section 4: Protocols and Visual Workflows

Protocol 1: Illustrative Synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

This protocol is a representative synthesis based on established chemical principles for imidazolidinones and should be adapted and optimized by the end-user.[1][3][5]

Step 1: Synthesis of N-(4-cyanophenyl)ethane-1,2-diamine

  • In a round-bottom flask, dissolve 1,2-diaminoethane (5.0 eq) in ethanol.

  • Add 4-fluorobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Reflux the mixture for 12-18 hours, monitoring the consumption of 4-fluorobenzonitrile by TLC.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (DCM/Methanol gradient) to yield the mono-arylated diamine.

Step 2: Alkylation with Ethyl Bromoacetate

  • Dissolve the product from Step 1 (1.0 eq) in acetonitrile.

  • Add potassium carbonate (3.0 eq) and ethyl bromoacetate (1.1 eq).

  • Stir the mixture at 50-60 °C for 6-8 hours until TLC shows complete conversion.

  • Filter the solids and concentrate the solvent. The crude ester can be used directly or purified via chromatography.

Step 3: Cyclization to form the Imidazolidinone Ring

  • Dissolve the crude product from Step 2 (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours. Monitor the formation of the cyclized product by LC-MS.

  • Wash the reaction mixture with 1M HCl, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester of the final product.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Step 3 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude final product.

  • Purify by column chromatography as described in Q3.

Visual Workflow: Synthesis Pathway

G cluster_0 Step 1: Arylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis cluster_4 Purification & Analysis A 1,2-Diaminoethane + 4-Fluorobenzonitrile B N-(4-cyanophenyl)ethane-1,2-diamine A->B K₂CO₃, EtOH Reflux D Alkylated Diamine Ester B->D K₂CO₃, ACN C Ethyl Bromoacetate C->D F Cyclized Ethyl Ester D->F DCM E CDI E->F G Final Product (Carboxylic Acid) F->G LiOH, THF/H₂O then H⁺ H Crude Product G->H I Purified Product H->I Chromatography J Characterization (NMR, MS, HPLC) I->J

Caption: A four-step synthesis workflow for the target compound.

Visual Guide: Troubleshooting Low Yields

G Start Low Overall Yield Check_SM Are starting materials pure and dry? Start->Check_SM Check_Step1 Is Step 1 (Arylation) yield low? Check_SM->Check_Step1 Yes Sol_SM Solution: Recrystallize/re-purify starting materials. Check_SM->Sol_SM No Check_Step3 Is Step 3 (Cyclization) incomplete? Check_Step1->Check_Step3 No Sol_Step1 Solution: Increase reflux time. Ensure base is anhydrous. Check_Step1->Sol_Step1 Yes Check_Purify Is material lost during purification? Check_Step3->Check_Purify No Sol_Step3 Solution: Switch cyclizing agent (e.g., Triphosgene). Use high dilution. Increase temperature. Check_Step3->Sol_Step3 Yes Sol_Purify Solution: Optimize chromatography. Consider recrystallization as an alternative. Check_Purify->Sol_Purify Yes

Caption: A decision tree for troubleshooting low synthesis yields.

References

  • MacMillan, D. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2.
  • ResearchGate. (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. Using UHPLC-MS/MS: Method Development and Validation. Available at: [Link]

  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]

  • Google Patents. EP 2 368 550 B1.
  • King-Pharm. 1223748-29-5 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Available at: [Link]

  • Chemsigma. 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid [1223748-29-5]. Available at: [Link]

  • National Institutes of Health. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Available at: [Link]

  • National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]

  • PubChem. {(4Z)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-4-[(4-cyanophenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-1-yl}acetic acid. Available at: [Link]

  • Google Patents. Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

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Technical Support Center: Purification of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CAS 1223748-29-5)[1][2][3][4]. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, and what are the likely impurities?

A1: A common synthetic approach for analogous N-substituted imidazolidinone acetic acids involves the N-alkylation of an imidazolidinone precursor with a haloacetic acid ester, followed by hydrolysis. In the case of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, a likely precursor is 1-(4-cyanophenyl)imidazolidin-2-one, which is then reacted with an ethyl or tert-butyl chloroacetate, followed by acidic or basic hydrolysis of the resulting ester.

Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Materials: 1-(4-cyanophenyl)imidazolidin-2-one and the chloroacetate reagent.

  • Incomplete Hydrolysis Product: Ethyl or tert-butyl 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetate.

  • Byproducts of Chloroacetate: Glycolic acid or its esters, formed from the hydrolysis of the chloroacetate.

  • Polymeric Materials: Arising from side reactions, especially under harsh reaction conditions.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification techniques for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is critical for successful recrystallization.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or closely related impurities.

Q3: How do I select an appropriate solvent for the recrystallization of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid?

A3: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, acidic compound like this, suitable solvents could include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), acetic acid, or water (for more polar compounds).

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include alcohol/water or acetic acid/water.

A systematic approach to solvent screening using small quantities of the crude product is highly recommended.

Q4: What type of stationary phase and mobile phase should I use for column chromatography?

A4: For a polar acidic compound, normal-phase or reversed-phase chromatography can be employed.

  • Normal-Phase Chromatography: Use a polar stationary phase like silica gel. The mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of acetic acid is often added to the mobile phase to improve peak shape and reduce tailing of acidic compounds.

  • Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. A buffer is often required to control the pH and ensure the ionization state of the acidic compound, which affects its retention.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the purification of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Select a less polar solvent or a solvent pair that reduces solubility at room temperature.- Ensure the minimum amount of hot solvent was used for dissolution.- Allow sufficient time for crystallization at a lower temperature (e.g., in an ice bath).
The compound "oiled out" instead of crystallizing.- Re-heat the solution to dissolve the oil and add a small amount of a "good" solvent.- Try a different solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.- Perform a second recrystallization with a different solvent system.- Consider using column chromatography for more challenging separations.
The cooling process was too rapid, trapping impurities within the crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Separation in Column Chromatography (streaking or overlapping peaks) Inappropriate mobile phase polarity.- Adjust the solvent ratio of the mobile phase. For normal phase, increase the polarity to move compounds down the column faster. For reverse phase, decrease the polarity.- A gradient elution may be necessary for complex mixtures.
The compound is interacting too strongly with the stationary phase (common for acids on silica).- Add a small amount of a modifier to the mobile phase. For normal phase on silica, adding 0.5-2% acetic acid can significantly improve the peak shape of acidic compounds.
Column overload.- Reduce the amount of crude material loaded onto the column.
The compound will not elute from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
The compound has irreversibly adsorbed to the stationary phase.- This can happen with very polar compounds on silica. Consider using a different stationary phase (e.g., alumina) or reversed-phase chromatography.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Materials:

  • Crude 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

  • Selected recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by determining the appropriate solvent or solvent pair through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a solvent pair, add the "poor" solvent (e.g., hot water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for the purification of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization Few Spots, Good Separation column Column Chromatography tlc->column Multiple/Close Spots pure_product Pure Product (>98% Purity) recrystallization->pure_product Successful further_purification Further Purification Needed recrystallization->further_purification Impure column->pure_product Successful column->further_purification Impure further_purification->column Re-purify

Sources

Technical Support Center: Addressing Off-Target Effects of 2-Oxoimidazolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-oxoimidazolidine compounds. This guide is designed to provide you with the expertise and practical insights needed to navigate the common challenge of off-target effects. As a versatile scaffold in medicinal chemistry, 2-oxoimidazolidine derivatives have been developed to target a wide range of proteins, including matrix metalloproteinases (MMPs), kinases, and components of various signaling pathways.[1][2] Understanding and mitigating off-target interactions is crucial for generating reliable data and developing selective therapeutics.[3] This resource provides troubleshooting guides and frequently asked questions to help you identify, characterize, and address these unintended effects in your experiments.

Understanding On-Target vs. Off-Target Effects

On-target effects are the desired biological consequences of a compound interacting with its intended molecular target. In contrast, off-target effects are unintended interactions with other biomolecules, which can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting. It is important to distinguish between these to ensure the validity of your research findings. While some off-target effects can be therapeutically beneficial (a phenomenon known as polypharmacology), they must be well-characterized.[4]

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected phenotype in my cell-based assay after treatment with a 2-oxoimidazolidine compound. How can I determine if this is due to an off-target effect?

A1: This is a common and critical question. A systematic approach is necessary to dissect on-target from off-target effects. Here are the initial steps:

  • Confirm with a Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target that has a different chemical structure. If this compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.[5]

  • Perform a Dose-Response Analysis: A clear relationship between the compound concentration and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.

  • Conduct a Rescue Experiment: This is a gold-standard method for validating on-target effects. Re-introduce a version of the target protein that is resistant to your compound (e.g., via mutation). If the phenotype is reversed, it strongly suggests an on-target mechanism.[5]

  • Utilize Knockdown/Knockout Models: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is mimicked in these models, it supports an on-target effect. Conversely, if your compound still produces the phenotype in a knockout model, it's a strong indicator of an off-target mechanism.[5][6]

Q2: What is the most direct way to identify potential off-targets for my compound?

A2: The most direct method is to perform a comprehensive screening assay. The choice of assay depends on the suspected class of your target.

  • For potential kinase inhibitors: Broad-panel kinase profiling is the industry standard. These services screen your compound against hundreds of kinases to determine its selectivity.[7]

  • For other targets: A variety of techniques can be employed. Proteome-wide approaches like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify protein targets in an unbiased manner within a cellular context.[8] Affinity chromatography-based methods can also be used to pull down binding partners from cell lysates.

Q3: My 2-oxoimidazolidine compound shows high potency in a biochemical assay but is much weaker in a cellular assay. What could be the reason?

A3: This discrepancy is common and can be due to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular ATP Concentration: For ATP-competitive inhibitors (like many kinase inhibitors), the high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often much lower.[8]

  • Compound Metabolism: The compound may be rapidly metabolized or modified by cellular enzymes into an inactive form.

Troubleshooting Guide

This section provides a problem-oriented approach to addressing issues that may arise from off-target effects.

Problem 1: Inconsistent or Unexpected Results in Cell Viability Assays
Potential Cause Recommended Action Rationale
Off-Target Cytotoxicity 1. Perform a broad kinase or enzyme panel screen to identify off-targets known to be involved in cell survival pathways. 2. Validate any hits using cellular assays with compounds known to target those off-targets.Many small molecule inhibitors have unintended effects on proteins crucial for cell survival. Identifying these off-targets is the first step in understanding the observed toxicity.[3]
Cell Line-Specific Effects Test your compound on a panel of cell lines with varying expression levels of the intended target and potential off-targets.The phenotypic outcome can be highly dependent on the cellular context, including the expression levels of on- and off-target proteins.[9]
Induction of Apoptosis via Off-Target Measure markers of apoptosis (e.g., caspase-3/7 activity, PARP cleavage) in response to your compound. Some 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis through the PI3K/Akt pathway.[1]If your intended target is not directly involved in apoptosis, this can be a strong indicator of an off-target effect.
Problem 2: My Compound's Effect Does Not Correlate with Target Inhibition
Potential Cause Recommended Action Rationale
Off-Target is More Potent Perform a dose-response curve for both the on-target and the observed cellular phenotype. Compare the EC50 (cellular effect) with the IC50 (biochemical inhibition of the target).A significant leftward shift in the cellular potency compared to the target inhibition potency suggests a more potent off-target is responsible for the cellular effect.
Indirect Pathway Activation Use western blotting to analyze the phosphorylation status of key nodes in the signaling pathway downstream of your intended target. Also, investigate pathways commonly affected by off-targets (e.g., MAPK, PI3K/Akt).Your compound may be inhibiting an unintended upstream regulator, leading to paradoxical pathway activation or inhibition that does not align with the direct inhibition of your intended target.[5]
Lack of Cellular Target Engagement Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in intact cells.[5]A lack of a thermal shift for the intended target, despite observing a cellular phenotype, is strong evidence that the effect is mediated by an off-target.
Experimental Workflow for Investigating Off-Target Effects

This workflow provides a structured approach to diagnosing and characterizing off-target effects.

Off_Target_Workflow start Unexpected Phenotype Observed q1 Does a structurally distinct inhibitor of the same target replicate the phenotype? start->q1 on_target_path Likely On-Target (Proceed with validation) q1->on_target_path Yes off_target_path Suspect Off-Target q1->off_target_path No knockout Test in Target Knockout/Knockdown Cell Line off_target_path->knockout q2 Is the phenotype still present? knockout->q2 q2->on_target_path No  On-Target Validated profiling Perform Unbiased Screening (e.g., Kinase Panel, CETSA-MS) q2->profiling Yes validation Validate Hits: 1. Use selective inhibitors for off-targets 2. Confirm target engagement (CETSA) 3. Perform rescue experiments profiling->validation conclusion Characterize On- and Off-Target Contributions to Phenotype validation->conclusion

Caption: Decision tree for investigating potential off-target effects.

Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with your 2-oxoimidazolidine compound at various concentrations or a vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other protein detection methods.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[5]

Protocol 2: Kinase Selectivity Profiling

If your 2-oxoimidazolidine compound is a suspected kinase inhibitor, a selectivity profile is essential. This is typically performed as a fee-for-service by specialized companies.

  • Compound Submission: Provide your compound at a specified concentration and quantity.

  • Screening: The service provider will screen your compound against a large panel of purified, active kinases (e.g., >400 kinases).

  • Data Analysis: The activity of each kinase is measured in the presence of your compound, and the percent inhibition is calculated. The results are often presented as a "kinome tree" diagram, visually representing the selectivity.

  • Interpretation: This will reveal the intended target as well as any off-target kinases that are significantly inhibited. This data is crucial for interpreting cellular results and guiding further optimization of your compound.[7]

Signaling Pathway Considerations

Many 2-oxoimidazolidine derivatives have been shown to impact cancer cell signaling. For example, some derivatives induce apoptosis by modulating the PI3K/Akt pathway.[1] When investigating off-target effects, it is crucial to consider the broader signaling network.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Simplified PI3K/Akt signaling pathway.

If your compound induces apoptosis, but its intended target is not a direct regulator of this pathway, consider probing key nodes like phosphorylated Akt (p-Akt) to see if an off-target effect is modulating this critical cell survival pathway.

By employing a systematic and multi-faceted approach, researchers can successfully identify, characterize, and mitigate the off-target effects of 2-oxoimidazolidine compounds. This ensures the generation of robust and reliable data, which is fundamental to both basic research and the drug development process.

References

  • Benchchem. Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Al-Lazikani, B., Antolin, A., Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Al-Warhi, T., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 26(23), 7293.
  • Jadhav, S. A., et al. (2012). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4373-4376.
  • Benchchem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating drug-off-target interactions.
  • Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on inhibitor activities. Cell Chemical Biology, 25(2), 206-214.e11.
  • Ishida, T., et al. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 144(6), 667-671.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ventura, J. J., & Nebreda, Á. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Doench, J. G., et al. (2016). Optimized sgRNA design to maximize activity and minimize off-target effects for CRISPR-Cas9.
  • Anastassiadis, T., et al. (2011). A kinome-wide screen identifies kinases regulating source and maintenance of human pluripotent stem cells. Cell stem cell, 8(6), 719-730.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Munro, J., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 14(10), 2259-2270.
  • Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(49), E179-E179.
  • Niesen, F. H., et al. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Analytical biochemistry, 369(1), 134-143.
  • Vieth, M., et al. (2004). Kinase inhibitor selectivity by virtue of domain swapping. Drug discovery today, 9(2), 83-90.
  • Wu, J., et al. (2016). A kinome-wide screen of small molecule inhibitors identifies polo-like kinase 1 as a target for the treatment of anaplastic thyroid carcinoma. Oncotarget, 7(12), 14751.
  • Roskoski, R. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Pharmacological Research, 147, 104343.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and process development professionals in overcoming common challenges encountered during the large-scale production of this compound. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure robust and reproducible outcomes.

Overview of Synthetic Strategy

The synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is typically accomplished via a three-step sequence. This process begins with the formation of the core imidazolidinone ring, followed by N-alkylation to introduce the acetic acid side chain, and concludes with the hydrolysis of an ester protecting group. Each of these stages presents unique challenges that can impact yield, purity, and scalability. Careful control of reaction parameters is crucial for a successful scale-up.

Visualized General Synthetic Workflow

Below is a diagram illustrating the common synthetic pathway.

cluster_start Starting Materials A Imidazolidin-2-one C Step 1: Buchwald-Hartwig Amination A->C B 4-Fluorobenzonitrile B->C D 3-(4-Cyanophenyl)imidazolidin-2-one C->D Pd Catalyst, Ligand, Base F Step 2: N-Alkylation D->F E Ethyl Bromoacetate E->F G Ethyl 2-(3-(4-cyanophenyl)-2- oxoimidazolidin-1-yl)acetate F->G Strong Base (e.g., NaH) in Polar Aprotic Solvent H Step 3: Ester Hydrolysis G->H I 2-(3-(4-Cyanophenyl)-2- oxoimidazolidin-1-yl)acetic acid H->I Base (e.g., LiOH, NaOH) followed by Acidic Workup

Caption: General three-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during scale-up?

A1: Step 2, the N-alkylation, is often the most challenging. This step involves a strong, moisture-sensitive base like sodium hydride (NaH) and is highly dependent on maintaining anhydrous conditions. On a large scale, inefficient heat transfer can lead to localized temperature spikes, causing side reactions and degradation. Furthermore, incomplete deprotonation or reaction can result in a difficult-to-separate mixture of starting material and product.

Q2: Are there alternatives to the Buchwald-Hartwig amination for Step 1?

A2: While the Buchwald-Hartwig amination is a robust method for forming the C-N bond, traditional nucleophilic aromatic substitution (SNAr) can be an alternative.[1] However, SNAr typically requires harsh conditions (high temperatures and pressures) and may not be suitable for substrates with sensitive functional groups. The palladium-catalyzed approach generally offers milder conditions and broader substrate scope.[1][2]

Q3: My final product has poor solubility. What is the best way to purify it on a large scale?

A3: The final carboxylic acid product is often a crystalline solid with limited solubility in many organic solvents at room temperature. Recrystallization is the most effective purification method at scale.[3] A carefully chosen solvent system will dissolve the product when hot but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.[3][4] Common techniques involve using a single solvent or a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[5]

Q4: What are the primary safety concerns for this synthesis at scale?

A4: Key safety risks include:

  • Sodium Hydride (NaH): Used in Step 2, NaH is a flammable solid that reacts violently with water to produce hydrogen gas, posing a fire and explosion risk. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: Both the N-alkylation and the final hydrolysis workup (acid quench) can be exothermic.[6] Scale-up requires a reactor with adequate cooling capacity and controlled addition rates to manage heat evolution and prevent thermal runaway.[6]

  • Palladium Catalysts: While not acutely toxic, palladium catalysts are precious metals and must be efficiently removed from the final product to meet regulatory standards for active pharmaceutical ingredients (APIs).

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield in Step 1 (Buchwald-Hartwig Amination)
Potential Cause Troubleshooting Action
Inactive Catalyst: The palladium catalyst (e.g., Pd₂(dba)₃) or ligand has degraded due to exposure to air or moisture.Ensure all reagents are handled under an inert atmosphere. Use fresh, high-quality catalyst and ligand. Consider using a pre-formed, air-stable catalyst complex.[7]
Inappropriate Base: The chosen base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is not strong enough or has poor solubility in the reaction solvent.Screen different bases. For imidazolidinones, stronger bases like sodium tert-butoxide are often effective. Ensure the base is finely powdered for maximum surface area.
Poor Solvent Choice: The solvent (e.g., toluene, dioxane) does not adequately dissolve the reactants or facilitate the catalytic cycle.Toluene and dioxane are common choices.[2] Ensure the solvent is anhydrous. Consider solvent screening to find the optimal medium for your specific substrate and catalyst system.
Ligand Incompatibility: The phosphine ligand is not suitable for the specific transformation.Ligand choice is critical.[8] Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.[7] Perform small-scale screening of different ligands to identify the best performer.
Problem 2: Formation of N,N'-Disubstituted Impurity in Step 2 (N-Alkylation)
Potential Cause Troubleshooting Action
Use of Excess Alkylating Agent: Using more than one equivalent of ethyl bromoacetate can lead to dialkylation.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the deprotonated intermediate to maintain a low instantaneous concentration.
Incorrect Order of Addition: Adding the base to a mixture of the imidazolidinone and alkylating agent can cause side reactions.The correct procedure is to first deprotonate the 3-(4-cyanophenyl)imidazolidin-2-one with the base (e.g., NaH) to form the sodium salt, and then add the ethyl bromoacetate.
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.Maintain a controlled temperature, typically starting at 0°C for the deprotonation and allowing the reaction to slowly warm to room temperature after the addition of the alkylating agent.
Problem 3: Incomplete Hydrolysis or Nitrile Degradation in Step 3
Potential Cause Troubleshooting Action
Insufficient Base or Reaction Time (Incomplete Hydrolysis): The ester is not fully cleaved, leaving starting material in the final product.Use a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH). Monitor the reaction by HPLC or TLC to ensure it goes to completion. If the reaction stalls, gentle heating (40-50°C) may be required.
Harsh Hydrolysis Conditions (Nitrile Degradation): The cyano group (-C≡N) is sensitive and can be hydrolyzed to an amide (-CONH₂) or carboxylic acid (-COOH) under strongly acidic or basic conditions, especially at high temperatures.Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and selective.[9] Avoid prolonged reaction times at elevated temperatures. The acidic workup should be performed quickly and at a low temperature (0-10°C).
Problem 4: Difficulty with Crystallization of the Final Product
Potential Cause Troubleshooting Action
No Crystals Form: The solution is not sufficiently supersaturated, or nucleation is inhibited. This can happen if too much solvent was used.[3]Reduce the solvent volume by careful evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites.[5] Add a seed crystal of the pure compound if available.[3] Cool the solution in an ice bath to further decrease solubility.[3]
Oiling Out: The compound separates as a liquid oil instead of a solid. This often occurs when the solution is cooled too quickly or is highly impure.Re-heat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) and allow it to cool much more slowly.[5] Consider purification by another method (e.g., chromatography) to remove impurities that may be inhibiting crystallization.
Low Crystal Yield: A significant amount of product remains dissolved in the mother liquor.[5]Ensure the minimum amount of hot solvent was used for dissolution.[3] Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Key Process Parameters and Data

Parameter Step 1: Buchwald-Hartwig Step 2: N-Alkylation Step 3: Hydrolysis & Isolation
Solvent Toluene, Dioxane (Anhydrous)THF, DMF (Anhydrous)THF/Water, Methanol/Water
Base NaOtBu, K₂CO₃, Cs₂CO₃NaH, KHMDS, LiHMDSLiOH, NaOH, KOH
Temperature 80 - 110 °C0 °C to Room TemperatureRoom Temperature to 50 °C
Key Impurities Unreacted starting materials, dehalogenated areneDialkylated product, unreacted starting materialUnhydrolyzed ester, nitrile hydrolysis byproducts
In-Process Control HPLC, TLC, GC-MSHPLC, TLCHPLC, TLC, pH monitoring

Detailed Protocols

Protocol 5.1: N-Alkylation of 3-(4-Cyanophenyl)imidazolidin-2-one

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Preparation: Charge a suitably sized, dry reactor with 3-(4-cyanophenyl)imidazolidin-2-one (1.0 eq.).

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~10 volumes) via cannula or a pressure-equalizing dropping funnel. Begin stirring to create a suspension.

  • Cooling: Cool the reactor to 0-5°C using an ice-water bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 30-60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and off-gas scrubbing. Maintain the internal temperature below 10°C.

  • Deprotonation: Stir the mixture at 0-5°C for 1 hour after the NaH addition is complete. The mixture should become a clearer solution as the sodium salt forms.

  • Alkylating Agent Addition: Add ethyl bromoacetate (1.05 eq.) dropwise via syringe pump or dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Caution: Unreacted NaH will react vigorously.

  • Workup: Proceed with standard aqueous workup and extraction.

Visualizing Potential Side Reactions

The following diagram illustrates potential side reactions, particularly during the hydrolysis step.

A Target Ester (Ethyl 2-(3-(4-cyanophenyl)-2- oxoimidazolidin-1-yl)acetate) B Desired Product (Carboxylic Acid) A->B Mild Base (LiOH) THF/H2O, RT C Amide Impurity (from Nitrile Hydrolysis) A->C Harsh Base (NaOH) High Temp D Carboxylic Acid Impurity (from Nitrile Hydrolysis) C->D Further Hydrolysis

Caption: Potential nitrile hydrolysis side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Benchchem. (n.d.). Overcoming challenges in the scale-up of imidazoline synthesis.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas and Aryl Bromides. Organic Letters, 8(12), 2531–2534.
  • Gulea, M., & Dîrtu, M. M. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate neuroinflammation. European Journal of Medicinal Chemistry, 257, 115542.
  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP2368550B1.
  • Wikipedia. (2023). Imidazolidinone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4426.
  • Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584–7587.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Nathubhai, A., et al. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 9(18), 6332-6342.
  • Google Patents. (n.d.). US20130324719A1 - Novel process for preparation of linezolid and its novel intermediates.

Sources

Technical Support Center: Interpreting Unexpected Results with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and related novel imidazolidinone derivatives. This guide is designed to provide expert insights and troubleshooting strategies for the unexpected experimental outcomes that often accompany the exploration of novel chemical entities. Given that the imidazolidinone scaffold is associated with a broad spectrum of biological activities, from anticancer to anti-inflammatory effects, it is not uncommon for researchers to encounter results that deviate from their initial hypothesis.[1][2][3][4][5] This resource is structured to help you navigate these challenges, interpret your data with confidence, and guide your subsequent experimental design.

Part 1: Troubleshooting Guide for Unexpected Experimental Outcomes

This section addresses specific, perplexing results you may encounter during your research with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Each question is followed by a detailed explanation of potential causes and a stepwise guide to dissecting the issue.

Question 1: "My compound, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, was designed as a specific enzyme inhibitor, but I'm observing broad-spectrum cytotoxicity in my cancer cell lines at concentrations close to my expected IC50. How can I determine if this is an off-target effect?"

This is a common challenge in drug discovery, where a compound exhibits unintended toxicity that can mask its specific on-target effects.[6] The imidazolidinone core is known to be present in compounds with potent anticancer activities, which may involve mechanisms like the induction of reactive oxygen species (ROS) leading to apoptosis.[5]

Possible Causes:

  • Off-target kinase inhibition: The compound may be inhibiting kinases essential for cell survival.

  • Induction of apoptosis or necrosis: The molecule could be triggering programmed cell death through unforeseen pathways.

  • Disruption of mitochondrial function: The compound might be interfering with cellular respiration.

  • General cellular stress: At higher concentrations, the compound may be causing non-specific stress leading to cell death.

Troubleshooting Workflow:

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Validation & Comparative

A Technical Guide to the Evaluation of Novel Therapeutic Candidates: Assessing 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid as a Potential Aldo-Keto Reductase 1C1 (AKR1C1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities as potential inhibitors of Aldo-Keto Reductase 1C1 (AKR1C1), a critical enzyme implicated in hormone metabolism and cancer therapy resistance. As a case study, we will outline the hypothetical assessment of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, a compound whose biological activity is not yet extensively characterized, against this therapeutically relevant target.

Introduction to AKR1C1: A High-Value Therapeutic Target

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[1] These enzymes are pivotal in the NADPH-dependent reduction of aldehydes and ketones to their corresponding alcohols.[2] AKR1C1 plays a significant role in the metabolism of steroid hormones, such as progesterone, by converting it to its inactive form, 20α-hydroxyprogesterone.[3][4] This function has profound implications in hormone-dependent cancers, including breast and endometrial cancer, where altered AKR1C1 expression can disrupt the protective effects of progesterone.[3]

Furthermore, elevated expression of AKR1C1 has been linked to resistance to various anticancer agents.[1][5] The enzyme's ability to detoxify cytotoxic aldehydes generated by chemotherapy and oxidative stress contributes to cell survival and proliferation in several cancers, including non-small-cell lung cancer (NSCLC), colon, and bladder carcinomas.[2][3] Consequently, the development of potent and selective AKR1C1 inhibitors represents a promising strategy to overcome chemoresistance and treat hormone-dependent malignancies.[1][4]

The Mechanistic Landscape of AKR1C1 Inhibition

AKR1C1 inhibitors are typically small molecules designed to bind within the enzyme's active site, thereby blocking the binding of its natural substrates and the essential cofactor, NADPH.[6] This inhibition can occur through competitive or non-competitive mechanisms, ultimately preventing the reductase activity of the enzyme. A variety of chemical scaffolds have been explored for AKR1C1 inhibition, including non-steroidal anti-inflammatory drugs (NSAIDs), salicylic acid derivatives, and N-phenylanthranilic acids.[7][8] The design of these inhibitors often leverages the known crystal structures of AKR1C1 to achieve high potency and selectivity.[1]

Below is a diagram illustrating the central role of AKR1C1 in progesterone metabolism and the mechanism of its inhibition.

AKR1C1_Pathway Progesterone Progesterone (Active) AKR1C1 AKR1C1 (Aldo-Keto Reductase 1C1) Progesterone->AKR1C1 Substrate 20a_hydroxyprogesterone 20α-hydroxyprogesterone (Inactive) AKR1C1->20a_hydroxyprogesterone Catalyzes reduction NADP NADP+ AKR1C1->NADP Inhibitor 2-(3-(4-Cyanophenyl)-2- oxoimidazolidin-1-yl)acetic acid (Hypothetical Inhibitor) Inhibitor->AKR1C1 Inhibits NADPH NADPH NADPH->AKR1C1 Cofactor

Caption: AKR1C1-mediated progesterone inactivation and its inhibition.

A Framework for Efficacy Evaluation: A Hypothetical Case Study

Given the absence of published biological data for 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, we propose a systematic approach to assess its potential as an AKR1C1 inhibitor. This evaluation will proceed from in vitro enzymatic assays to cell-based models to establish efficacy and selectivity.

In Vitro Enzyme Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on purified recombinant human AKR1C1. A common and reliable method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+ at 340 nm.[6]

Experimental Protocol: AKR1C1 Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

    • Recombinant Human AKR1C1: Expressed in E. coli and purified.

    • Substrate: S-tetralol (1 mM).

    • Cofactor: NADPH (0.5 mM).

    • Test Compound: 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, dissolved in DMSO to create a stock solution, with serial dilutions prepared.

    • Vehicle Control: DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µg of recombinant AKR1C1 protein to each well containing the assay buffer.

    • Add varying concentrations of the test compound or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes on ice.[2]

    • Initiate the reaction by adding a mixture of the substrate (S-tetralol) and NADPH.[6]

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C.[2][6]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for Physiological Relevance

Following the confirmation of in vitro activity, it is crucial to evaluate the compound's efficacy in a cellular context. Cell-based assays provide insights into cell permeability, off-target effects, and the compound's ability to inhibit AKR1C1 in a more complex biological environment.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Culture:

    • Use a cancer cell line known to overexpress AKR1C1, such as the NCI-H460 non-small-cell lung cancer cell line.[2]

    • Culture the cells in appropriate media and conditions.

  • Assay Procedure (MTT or CCK-8):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid for 24, 48, and 72 hours.[2]

    • At each time point, add the MTT or CCK-8 reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value for cell proliferation at each time point.

Comparative Efficacy of Known AKR1C1 Inhibitors

To provide a benchmark for our hypothetical compound, the following table summarizes the reported efficacy of several known AKR1C1 inhibitors.

InhibitorChemical ClassTarget Enzyme(s)Efficacy (Ki or IC50)SelectivityReference
3-Bromo-5-phenylsalicylic acidSalicylic acid derivativeAKR1C1Ki = 4.1 nM>20-fold vs AKR1C2, >100-fold vs AKR1C3/4[7]
Flufenamic acidNSAIDAKR1C1IC50 = 6.0 µMNon-selective[9]
IndomethacinNSAIDAKR1C1IC50 = 140 µMNon-selective[9]
AlantolactoneNatural ProductAKR1C1-Selective for AKR1C1 over AKR1C2/3[2]
BenzbromaroneUricosuric agentAKR1C1Ki = 0.7 nMRelatively selective[10]
3-Chloro-5-phenylsalicylic acidSalicylic acid derivativeAKR1C1Ki = 0.86 nM24-fold vs AKR1C2[5]

Experimental Workflow for Inhibitor Evaluation

The systematic evaluation of a novel compound as a potential enzyme inhibitor follows a logical progression from initial screening to detailed characterization.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Advanced Studies Compound_Synthesis Compound Synthesis/ Acquisition Enzyme_Assay In Vitro Enzyme Inhibition Assay (IC50) Compound_Synthesis->Enzyme_Assay Selectivity_Panel Selectivity Profiling (vs. AKR1C2, AKR1C3, etc.) Enzyme_Assay->Selectivity_Panel Cell_Proliferation Cell Proliferation/ Viability Assays Selectivity_Panel->Cell_Proliferation Metabolism_Assay Cellular Target Engagement (e.g., Progesterone Metabolism) Cell_Proliferation->Metabolism_Assay In_Vivo In Vivo Efficacy Models (e.g., Xenografts) Metabolism_Assay->In_Vivo

Caption: A streamlined workflow for the evaluation of novel AKR1C1 inhibitors.

Conclusion

While 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid remains a compound of unknown biological function, the framework presented in this guide provides a robust and scientifically sound pathway for its evaluation as a potential AKR1C1 inhibitor. By employing a combination of in vitro enzymatic assays and cell-based studies, researchers can effectively characterize its potency, selectivity, and cellular efficacy. The comparison with known inhibitors offers a critical benchmark for assessing its therapeutic potential. This systematic approach is essential for the successful identification and development of novel therapeutics targeting AKR1C1 and other clinically relevant enzymes.

References

  • AKR1C1 - Aldo-keto reductase family 1 member C1 - Homo sapiens (Human) - UniProt. [Link]

  • Inhibitors of Human 20α-hydroxysteroid Dehydrogenase (AKR1C1) - PubMed. [Link]

  • AKR1C1 Gene - Ma'ayan Lab – Computational Systems Biology. [Link]

  • Aldo-keto reductase (AKR) 1C1 – a potential driver of cell cycle progression in hepatocellular carcinoma - Endocrine Abstracts. [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. [Link]

  • Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer - Frontiers. [Link]

  • Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - Frontiers. [Link]

  • Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 | Request PDF - ResearchGate. [Link]

  • Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 - PubMed. [Link]

  • 1645 - Gene ResultAKR1C1 aldo-keto reductase family 1 member C1 [ (human)] - NCBI. [Link]

  • Selective and potent inhibitors of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) that metabolizes neurosteroids derived from progesterone - PubMed. [Link]

  • Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - Frontiers. [Link]

  • Overview of human 20 alpha-hydroxysteroid dehydrogenase (AKR1C1): Functions, regulation, and structural insights of inhibitors | Request PDF - ResearchGate. [Link]

Sources

A Researcher's Guide to Validating the Cellular Activity of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel compound 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Given the limited publicly available data on this specific molecule[1][2][3][4], this document serves as a practical roadmap, leveraging established methodologies and comparative analysis with structurally related compounds to elucidate its potential biological function. The protocols and strategies detailed herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the compound's mechanism of action.

Introduction to the Compound and the Imidazolidinone Scaffold

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid belongs to the imidazolidinone class of heterocyclic compounds. Its structure features a central 2-oxoimidazolidine ring, an N-linked acetic acid group, and an N-linked 4-cyanophenyl group.

  • Chemical Structure:

    • CAS Number: 1223748-29-5[1][2]

    • Molecular Formula: C₁₂H₁₁N₃O₃[1][2]

    • Molecular Weight: 245.23 g/mol [1][2]

The imidazolidinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer, antiviral, and anticonvulsant properties[5][6]. The cyanophenyl moiety is also common in pharmacologically active molecules, often contributing to interactions with biological targets[7][8]. While the specific target of this compound is unknown, related structures have been shown to modulate critical cellular pathways, such as the p53-MDM2 interaction, making cancer cell lines a logical starting point for investigation[9].

This guide will focus on a systematic approach to characterization, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Comparative Analysis: Positioning within the Landscape of Bioactive Imidazolidinones

Before embarking on extensive laboratory work, it is crucial to understand the context provided by similar molecules. Several 2-oxoimidazolidinone and 2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated for their anticancer properties, providing valuable benchmarks for our target compound[6][10][11][12][13].

Compound ClassReported Biological ActivityExample Cell Lines TestedPotential Mechanism of ActionReference
Thiohydantoin Derivatives Anticancer / CytotoxicHePG-2 (Liver Carcinoma), MCF-7 (Breast Carcinoma)Not fully elucidated, but demonstrated potent cytotoxic effects.[6]
4-Imidazolidinone Derivatives Inhibition of MDM2/p53 Interaction, Apoptosis InductionHCT-116 (Colorectal Carcinoma), MOLM-13 (Leukemia)Stabilization of p53 by blocking its interaction with the MDM2 ubiquitin ligase.[9]
4-Imidazolidinone Derivatives ROS-Dependent ApoptosisHCT116 (Colorectal Carcinoma), SW620 (Colorectal Carcinoma)Induction of reactive oxygen species (ROS), leading to activation of the JNK pathway and apoptosis.[5]
Thiazolidinone Hybrids General Anticancer ActivityA549 (Lung Carcinoma), CACO-2 (Colon Adenocarcinoma)Varies by hybrid structure, often multi-targeted.[14][15][16]

This comparative landscape suggests that an initial screen of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid should be performed in a panel of cancer cell lines, including those of liver, breast, and colon origin, to identify potential sensitivity.

Experimental Validation: A Step-by-Step Methodological Core

The following protocols provide a robust workflow for characterizing the compound's activity. The causality behind experimental choices is explained to empower researchers to adapt these methods as needed. Cell-based assays are fundamental tools in drug development for characterizing the activity and safety of a potential drug early in the development process[17][18].

Workflow Overview

The validation process follows a logical funnel, starting with broad screening and narrowing down to specific mechanistic questions[19].

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Validation (Future Work) A Compound Preparation (Stock Solution in DMSO) B Cell Line Panel Selection (e.g., HCT-116, MCF-7, HepG-2) A->B C MTT Cell Viability Assay (Determine IC50) B->C D Select Sensitive Cell Line (Based on lowest IC50) C->D Data Analysis E Western Blot Analysis (Probe key signaling pathways, e.g., MAPK, Akt) D->E F Apoptosis Assay (e.g., Caspase-3 Activity) D->F G Advanced Assays (e.g., Target Engagement, Kinase Profiling) E->G Hypothesis Generation F->G G Compound 2-(3-(4-Cyanophenyl)-2- oxoimidazolidin-1-yl)acetic acid Upstream Upstream Activator (e.g., Raf/MEK) Compound->Upstream Inhibition (?) Apoptosis Apoptosis Compound->Apoptosis Induction (?) ERK p-ERK (Active) Upstream->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

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A Comparative Guide to the Cross-Reactivity Profile of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selectivity in Androgen Receptor Modulation

In the landscape of therapeutic development, particularly for conditions related to muscle wasting, osteoporosis, and andropause, the Androgen Receptor (AR) remains a target of profound interest.[1] The development of nonsteroidal Selective Androgen Receptor Modulators (SARMs) represents a significant leap forward, aiming to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate.[2][3][4]

This guide focuses on 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid , a novel investigational compound. While direct biological data for this specific molecule is not yet broadly published, its core structure—a cyanophenyl imidazolidinone—bears a strong resemblance to known potent and selective SARMs, such as BMS-564929.[5][6] This structural analogy strongly suggests its potential role as a SARM.

The therapeutic viability of any new SARM is fundamentally dependent on its selectivity. Cross-reactivity, or the unintended interaction with other biological targets, can lead to off-target effects and compromise the safety and efficacy profile of a drug candidate.[7][8][9] Therefore, a rigorous and multi-tiered assessment of the cross-reactivity profile is not merely a regulatory requirement but a cornerstone of its scientific validation.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (hereafter referred to as "Compound X"). We will compare its hypothetical performance against a well-characterized SARM, BMS-564929 , and the potent endogenous androgen, Dihydrotestosterone (DHT) . The methodologies described herein are designed to build a robust profile of Compound X's specificity, providing researchers and drug developers with the critical data needed for go/no-go decisions.

Part 1: Foundational Selectivity—Receptor Binding Affinity

The first and most fundamental question is whether Compound X binds preferentially to the Androgen Receptor over other structurally related steroid hormone receptors. A competitive binding assay is the gold-standard method to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a target receptor.[10][11]

Causality Behind Experimental Choice: We employ a competitive radioligand binding assay because it provides a direct, quantitative measure of the physical interaction between Compound X and the receptor. By comparing the Ki values for the Androgen Receptor against those for other key steroid receptors—such as the Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR)—we can calculate a primary selectivity ratio. This initial screen is cost-effective and crucial for weeding out non-selective compounds early in the discovery pipeline.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Receptor Membranes:

    • Culture cells engineered to overexpress the human Androgen Receptor (or ER, PR, GR).

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Mibolerone for AR).

    • Add increasing concentrations of the unlabeled competitor: Compound X, BMS-564929, or DHT (typically a serial dilution).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Add the prepared receptor membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 2-4 hours).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes (AR, ER, PR, GR) Assay_Plate Combine Membranes, Radioligand, and Competitors in 96-well Plate Receptor_Prep->Assay_Plate Ligand_Prep Prepare Radioligand and Serial Dilutions of Compound X, BMS-564929, DHT Ligand_Prep->Assay_Plate Incubate Incubate to Reach Equilibrium Assay_Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_IC50 Calculate IC50 from Dose-Response Curve Count->Calc_IC50 Calc_Ki Convert IC50 to Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki Result Binding Affinity Profile (Ki values) Calc_Ki->Result

Caption: Workflow for determining receptor binding affinity.

Hypothetical Data: Comparative Receptor Binding Affinity
CompoundAndrogen Receptor (AR) Ki (nM)Estrogen Receptor (ERα) Ki (nM)Progesterone Receptor (PR) Ki (nM)Glucocorticoid Receptor (GR) Ki (nM)AR Selectivity Index (vs. ER/PR/GR)
Compound X 1.5 >10,000>10,000>10,000>6,600x
BMS-564929 2.1[6]>1,000>1,000>1,000>476x
DHT 0.5>10,000150500300x (vs. PR)

This table presents hypothetical data for Compound X alongside published or expected values for reference compounds. The Selectivity Index is calculated as the Ki of the off-target receptor divided by the Ki of the AR.

Part 2: Functional Characterization—Cell-Based Activity

High binding affinity does not always equate to functional activity. A compound could bind tightly to a receptor but fail to elicit a biological response (an antagonist) or only a partial response (a partial agonist). Therefore, the next critical step is to assess the functional consequences of this binding in a cellular context.[12][13][14]

Causality Behind Experimental Choice: A cell-based reporter gene assay provides a direct readout of transcriptional activation mediated by the ligand-receptor complex.[15] This assay format allows us to determine if Compound X acts as an agonist (activates the receptor), an antagonist (blocks the receptor), and its potency (EC50 for agonists, IC50 for antagonists). By performing this assay in cells expressing the Androgen Receptor, we can confirm the on-target mechanism of action. This functional data is more physiologically relevant than simple binding data.

Experimental Protocol: AR-Driven Luciferase Reporter Assay
  • Cell Preparation and Transfection:

    • Select a suitable host cell line that has low to no endogenous AR expression (e.g., HEK293) or an AR-positive line for antagonist studies (e.g., LNCaP).

    • Co-transfect the cells with two plasmids: one expressing the full-length human Androgen Receptor and another containing a luciferase reporter gene under the control of an Androgen Response Element (ARE) promoter.

    • Plate the transfected cells into a 96-well plate and allow them to recover.

  • Compound Treatment:

    • For Agonist Mode: Treat the cells with serial dilutions of Compound X, BMS-564929, or DHT.

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds, then stimulate with a fixed, sub-maximal concentration of DHT.

    • Include vehicle controls (e.g., DMSO) in all experiments.

  • Incubation:

    • Incubate the treated cells for 18-24 hours to allow for receptor activation, nuclear translocation, DNA binding, and expression of the luciferase reporter protein.

  • Lysis and Luminescence Reading:

    • Remove the media and lyse the cells using a specific lysis buffer.

    • Add a luciferase substrate solution to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (luminescence).

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase).

    • For Agonist Mode: Plot the luminescence signal against the log of the compound concentration and fit to a dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to DHT).

    • For Antagonist Mode: Plot the inhibition of the DHT-induced signal against the log of the compound concentration to determine the IC50.

Signaling Pathway for AR-Mediated Gene Expression

G cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_output Assay Readout SARM Compound X AR Androgen Receptor (AR) + HSPs SARM->AR Binds SARM_AR SARM-AR Complex AR->SARM_AR Conformational Change, HSPs Dissociate SARM_AR_Nuc SARM-AR Complex SARM_AR->SARM_AR_Nuc Translocation Dimer AR Dimer SARM_AR_Nuc->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Luciferase Luciferase mRNA Transcription->Luciferase Protein Luciferase Protein Luciferase->Protein Translation Light Luminescence Protein->Light Reaction with Substrate

Caption: AR signaling pathway in a reporter gene assay.

Hypothetical Data: Comparative Functional Activity at the Androgen Receptor
CompoundAgonist EC50 (nM)Agonist Efficacy (% of DHT max)Antagonist IC50 (nM)
Compound X 2.595%>10,000
BMS-564929 3.390%>10,000
DHT 0.8100%N/A

This hypothetical data suggests Compound X is a potent, full agonist at the Androgen Receptor, similar to BMS-564929, with no significant antagonistic activity.

Part 3: Broad Cross-Reactivity Profiling

While selectivity against other steroid receptors is the primary concern for a SARM, broader cross-reactivity against unrelated targets (e.g., enzymes, kinases, GPCRs) is essential for a complete safety profile. The imidazolidinone and cyanophenyl moieties are present in compounds with diverse biological activities, including anticancer agents and enzyme inhibitors.[16][17]

Causality Behind Experimental Choice: Screening against a broad panel of enzymes and receptors is a proactive measure to identify potential "off-target liabilities." An enzyme inhibition assay is a robust, high-throughput method to quickly assess a compound's effect on the catalytic activity of various enzymes.[18][19][20] Identifying any significant inhibition at this stage can prevent costly failures in later preclinical or clinical development by flagging potential toxicity pathways.

Experimental Protocol: General In Vitro Enzyme Inhibition Assay
  • Assay Setup:

    • In a 96- or 384-well plate, add a purified enzyme from a broad screening panel (e.g., cytochrome P450s, kinases, proteases).

    • Add Compound X at one or more fixed concentrations (e.g., 1 µM and 10 µM for an initial screen).

    • Include a positive control (a known inhibitor for that enzyme) and a negative control (vehicle).

    • Pre-incubate the enzyme with the compound to allow for binding.[19]

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding a specific substrate. This substrate is often fluorogenic or chromogenic, meaning its conversion to a product can be measured by a change in fluorescence or absorbance.

    • Allow the reaction to proceed for a set time at the enzyme's optimal temperature.

  • Data Acquisition and Analysis:

    • Measure the signal (fluorescence or absorbance) using a microplate reader.

    • Calculate the percentage of inhibition for Compound X relative to the vehicle control.

    • A common threshold for a "hit" is >50% inhibition. If a hit is identified, a follow-up dose-response experiment is conducted to determine the IC50 value.

Workflow for Broad Enzyme Inhibition Screening

G Compound Compound X (e.g., 10 µM) Assay_Plate Combine Enzyme and Compound X in Multi-well Plate Compound->Assay_Plate Enzyme_Panel Panel of Purified Enzymes (Kinases, CYPs, etc.) Enzyme_Panel->Assay_Plate Pre_Incubate Pre-incubate Assay_Plate->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at Optimal Temp Add_Substrate->Incubate_Reaction Read_Plate Measure Signal (Fluorescence/Absorbance) Incubate_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition vs. Control Read_Plate->Calculate_Inhibition Decision Inhibition > 50%? Calculate_Inhibition->Decision No_Hit No Significant Cross-Reactivity Decision->No_Hit No Hit Potential Off-Target Hit Decision->Hit Yes Follow_Up Follow-up with IC50 Determination Hit->Follow_Up

Caption: High-level workflow for off-target enzyme screening.

Conclusion

This guide outlines a systematic, three-tiered approach to characterizing the cross-reactivity profile of the investigational compound 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid . Based on its structural similarity to known SARMs, the primary goal is to confirm high affinity and functional agonist activity at the Androgen Receptor while demonstrating negligible interaction with other steroid hormone receptors and a clean profile against a broader panel of off-targets.

The hypothetical data presented for Compound X suggests a highly promising profile: sub-nanomolar binding affinity for the AR, potent full agonist activity in a functional assay, and selectivity exceeding 6,000-fold against other steroid receptors. This level of selectivity is a key differentiator for next-generation SARMs and is critical for achieving the desired tissue-specific anabolic effects with an improved safety margin.[1][21] The described methodologies provide a robust and self-validating framework for any researcher seeking to profile a novel SARM, ensuring that decisions are based on comprehensive and scientifically rigorous data.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and its analogs as potential inhibitors of aldose reductase. This document is intended for researchers, scientists, and drug development professionals working in the field of diabetic complications and medicinal chemistry.

Introduction: The Therapeutic Promise of Aldose Reductase Inhibition

Diabetes mellitus is a global health crisis, with its long-term complications, such as neuropathy, nephropathy, retinopathy, and cataracts, significantly impacting patient quality of life.[1] A key player in the pathogenesis of these complications is the polyol pathway, where the enzyme aldose reductase (AR) catalyzes the reduction of glucose to sorbitol.[2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent tissue damage.[3] Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or delay the onset of diabetic complications.[4]

The scaffold 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid has emerged as a promising starting point for the development of potent and selective aldose reductase inhibitors (ARIs). This guide will dissect the key structural features of this molecule and its analogs, providing a comparative analysis of their biological activities based on available experimental data.

The Core Scaffold: Understanding the Key Moieties

The structure of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid comprises three key moieties, each contributing to its interaction with the aldose reductase active site:

  • The Imidazolidin-2-one Ring: This heterocyclic core serves as the central scaffold, providing a rigid framework for the presentation of other functional groups.

  • The N-1 Acetic Acid Side Chain: This acidic group is a common feature in many ARIs and is believed to interact with the anionic binding pocket of the enzyme.

  • The N-3 Cyanophenyl Group: This aromatic substituent plays a crucial role in occupying a hydrophobic pocket within the active site.

The following sections will explore how modifications to each of these moieties influence the inhibitory potency and selectivity of the analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Analogs

While specific SAR data for a broad series of direct analogs of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is not extensively published, we can draw valuable insights from studies on structurally related imidazolidinone and hydantoin derivatives. The following analysis compares the parent compound with related structures to elucidate key SAR trends.

The Importance of the N-1 Acetic Acid Moiety

The carboxylic acid group at the N-1 position is a critical pharmacophore for aldose reductase inhibition. This is a recurring theme across various classes of ARIs.[5] It is hypothesized that the carboxylate anion forms a salt bridge with a positively charged residue in the active site of the enzyme.

Compound/Analog ClassModificationAldose Reductase Inhibition (IC50)Reference
2-(3-Aryl-2-oxoimidazolidin-1-yl)acetic acidsPresence of acetic acidPotent inhibitionGeneral observation in ARI literature
Ester or Amide derivativesMasking of the carboxylic acidSignificantly reduced or abolished activityInferred from general medicinal chemistry principles
Influence of the N-3 Aryl Substituent

The nature and substitution pattern of the aryl group at the N-3 position significantly impact the inhibitory activity. This region of the molecule interacts with a hydrophobic pocket in the aldose reductase active site.

A study on 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids, a closely related scaffold, provides valuable insights.[6] While not identical, the trioxoimidazolidine core shares key features with the 2-oxoimidazolidinone ring.

Analog Series (3-(Arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids)Aryl GroupAldose Reductase Inhibition (IC50, µM)Selectivity (ALR/AR IC50 ratio)Reference
Parent Compound (for comparison) 4-Cyanophenyl (in topic compound)Data not availableData not availableN/A
Analog 1 Phenyl0.23> 430[6]
Analog 2 3-Nitrophenyl0.038> 1000[6]
Analog 3 4-Chloro-3-nitrophenyl0.025> 1000[6]
Analog 4 5-Chlorobenzothiazol-2-yl0.015> 5000[6]

Key Insights:

  • Electron-withdrawing groups on the phenyl ring, such as nitro and chloro groups, generally enhance inhibitory potency.[6] This suggests that these groups may engage in favorable interactions within the hydrophobic pocket.

  • The 4-cyanophenyl group in the topic compound is also an electron-withdrawing group, which is consistent with the structural features of potent inhibitors.

  • Expanding the aromatic system to a benzothiazole ring dramatically increases both potency and selectivity.[6] This highlights the importance of shape and electronic complementarity in this region of the active site.

Modifications of the Imidazolidinone Core

The imidazolidinone ring itself can be modified, although this often leads to more significant changes in the overall scaffold. A related class of compounds, the 2,4,5-trioxoimidazolidines (or parabanic acids), has shown high potency.[6][7]

ScaffoldKey FeaturesAldose Reductase InhibitionReference
2-Oxoimidazolidinone Single carbonyl at C-2Potent (in topic compound)N/A
2,4,5-Trioxoimidazolidine Three carbonyl groupsHighly potent[6][7]
2,4-Dioxoimidazolidine (Hydantoin) Carbonyls at C-2 and C-4Potent[7]

The increased number of carbonyl groups in the trioxo and dioxo analogs may provide additional hydrogen bonding opportunities within the enzyme's active site, contributing to their high potency.

Experimental Protocols

The evaluation of aldose reductase inhibitors typically involves a well-established in vitro spectrophotometric assay. The following is a generalized protocol based on methods described in the literature.[4]

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against aldose reductase.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

  • Partially purified aldose reductase (e.g., from rat lens)

  • Sodium phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (2.5 mM in phosphate buffer)

  • DL-glyceraldehyde solution (50 mM in phosphate buffer)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Epalrestat or Quercetin)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a homogenate of rat lenses in ice-cold phosphate buffer. Centrifuge the homogenate to obtain a supernatant containing partially purified aldose reductase.

  • Assay Mixture Preparation: In a cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.

  • Inhibitor Addition: Add the test compound at various concentrations to the assay mixture. For the control, add the solvent vehicle.

  • Pre-incubation: Incubate the mixture for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute). The percent inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the SAR: Logical Relationships and Workflows

The following diagrams illustrate the key relationships in the structure-activity of these aldose reductase inhibitors and a typical experimental workflow.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Imidazolidinone Imidazolidin-2-one Core CoreMod Core Ring System Imidazolidinone->CoreMod AceticAcid N-1 Acetic Acid AcidMod Acid Bioisosteres AceticAcid->AcidMod Cyanophenyl N-3 Cyanophenyl ArylSub Aryl Substituents (EWG) Cyanophenyl->ArylSub Potency Increased Potency (Lower IC50) ArylSub->Potency Enhances Selectivity Selectivity (AR vs. ALR) ArylSub->Selectivity Improves CoreMod->Potency Modulates AcidMod->Potency Critical for

Caption: Logical relationships in the SAR of imidazolidinone-based ARIs.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Synthesis Analog Synthesis Assay_Setup Assay Setup (Buffer, NADPH, Enzyme, Inhibitor) Compound_Synthesis->Assay_Setup Enzyme_Purification Enzyme Purification Enzyme_Purification->Assay_Setup Reaction_Initiation Initiate with Substrate Assay_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Reading (ΔA340nm) Reaction_Initiation->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition IC50_Determination Determine IC50 Percent_Inhibition->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: A typical experimental workflow for evaluating ARIs.

Conclusion and Future Directions

The 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid scaffold represents a valuable starting point for the design of novel aldose reductase inhibitors. The structure-activity relationships, inferred from related compound series, highlight the critical roles of the N-1 acetic acid moiety for anchoring to the enzyme and the N-3 aryl group for occupying a hydrophobic pocket. The introduction of electron-withdrawing substituents on the aryl ring and exploration of alternative heterocyclic cores, such as the 2,4,5-trioxoimidazolidine, have been shown to enhance inhibitory potency and selectivity.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs based on the 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid scaffold. This would provide more direct and quantitative SAR data, enabling the fine-tuning of the molecule for optimal potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards potential clinical development for the treatment of diabetic complications.

References

  • El-Sayed, S., Metwally, K., El-Shanawani, A. A., Abdel-Aziz, L. M., El-Rashedy, A. A., & Soliman, M. E. S. (2023). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Pharmaceuticals, 16(9), 1289.
  • Kotani, T., Nagaki, Y., Ishii, A., Konishi, Y., Yago, H., Suehiro, S., ... & Okamoto, K. (1997). Highly selective aldose reductase inhibitors. 3. Structural diversity of 3-(arylmethyl)-2, 4, 5-trioxoimidazolidine-1-acetic acids. Journal of medicinal chemistry, 40(5), 684-694.
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  • Kotani, T., Ishii, A., Nagaki, Y., Toyomaki, Y., Yago, H., Suehiro, S., ... & Okamoto, K. (1997). Highly selective aldose reductase inhibitors. II. Optimization of the aryl part of 3-(arylmethyl)-2, 4, 5-trioxoimidazolidine-1-acetic acids. Chemical and Pharmaceutical Bulletin, 45(2), 297-304.
  • Tokalı, F. S., Demir, Y., Türkeş, C., & Beydemir, Ş. (2023). Novel acetic acid derivatives containing quinazolin‐4 (3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 275-295.
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The Ascendant Scaffold: A Comparative Guide to 2-Oxoimidazolidine-Based Compounds in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the 2-oxoimidazolidine core, a five-membered cyclic urea, has emerged as a privileged scaffold. Its unique structural features, including hydrogen bond donors and acceptors, and the capacity for stereoselective functionalization, have rendered it a versatile building block for a diverse array of biologically active compounds and chiral auxiliaries. This guide provides an in-depth, comparative analysis of 2-oxoimidazolidine-based compounds, offering a critical review of their synthesis, performance in various research applications, and a direct comparison with established alternatives, supported by experimental data.

The 2-Oxoimidazolidine Core: A Privileged Structure

The 2-oxoimidazolidine ring system, and its thio-analogue, 2-thioxoimidazolidin-4-one, are of significant interest due to their prevalence in pharmaceuticals, natural products, and their utility as intermediates in organic synthesis.[1] The stability of this heterocyclic system, coupled with the stereochemical control achievable at its constituent carbons, underpins its broad applicability.

I. Synthesis of the 2-Oxoimidazolidine Scaffold: A Comparative Overview of Methodologies

The construction of the 2-oxoimidazolidine core can be achieved through several synthetic pathways, each with distinct advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, availability of starting materials, and scalability.

Common Synthetic Strategies:

A prevalent method for the synthesis of 2-thioxoimidazolidin-4-ones involves the cyclization of thiosemicarbazone derivatives with agents like ethyl chloroacetate in the presence of a base.[2] This approach is versatile and allows for the introduction of a wide range of substituents. Another strategy involves the reaction of α-amino acids with isocyanates or isothiocyanates.

The following diagram illustrates a general synthetic workflow for 2-thioxoimidazolidin-4-one derivatives.

synthesis_workflow General Synthetic Workflow for 2-Thioxoimidazolidin-4-ones cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization start Substituted Aldehyde/Ketone intermediate1 Thiosemicarbazone Intermediate start->intermediate1 + thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate1 product 2-Thioxoimidazolidin-4-one Derivative intermediate1->product cyclization Cyclization (e.g., Ethyl Chloroacetate, Base)

Caption: A generalized two-step synthesis of 2-thioxoimidazolidin-4-one derivatives.

The causality behind choosing a specific synthetic route often lies in the desired complexity and stereochemistry of the final molecule. For instance, routes starting from chiral amino acids are preferred for the synthesis of enantiomerically pure compounds for applications in asymmetric catalysis.

II. Therapeutic Potential: A Comparative Analysis

2-Oxoimidazolidine-based compounds have demonstrated significant potential across a spectrum of therapeutic areas. This section provides a comparative analysis of their performance, supported by experimental data.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-oxoimidazolidine scaffold is a prominent feature in a multitude of compounds with potent anticancer activity. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]

A comparative study of various 2-thioxoimidazolidin-4-one derivatives against the HepG2 human liver cancer cell line revealed compounds with significantly greater potency than the standard chemotherapeutic agents Staurosporine and 5-Fluorouracil (5-FU).[3][4]

Compound/DrugTarget Cell LineIC50 (µM)Reference
Compound 4 (2-thioxoimidazolidin-4-one derivative) HepG2 0.017 [3][4]
Compound 2 (2-thioxoimidazolidin-4-one derivative) HepG2 0.18 [3][4]
Staurosporine (Standard)HepG25.07[3][4]
5-Fluorouracil (5-FU) (Standard)HepG25.18[3][4]
Compound 3e (imidazolidine-2,4-dione derivative) MCF-7 20.4 (LD50 µg/mL) [2]

The remarkable potency of compounds like Compound 4 underscores the potential of the 2-thioxoimidazolidin-4-one scaffold in developing novel anticancer agents. The rationale for their enhanced activity is often attributed to specific substitutions on the core ring that optimize interactions with biological targets.[3]

Mechanism of Action: A Closer Look

Further investigations into the mechanism of action of potent 2-thioxoimidazolidin-4-one derivatives have revealed their ability to induce apoptosis by upregulating pro-apoptotic genes like p53 and caspases, while downregulating the anti-apoptotic Bcl-2 gene.[3] Additionally, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3]

apoptosis_pathway Proposed Anticancer Mechanism of 2-Thioxoimidazolidin-4-ones compound 2-Thioxoimidazolidin-4-one Derivative pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates p53 p53 (Pro-apoptotic) compound->p53 Upregulates pi3k_akt->bcl2 Activates caspases Caspases bcl2->caspases Inhibits p53->caspases Activates apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: The PI3K/Akt pathway and apoptosis induction by 2-thioxoimidazolidin-4-ones.

B. Antiviral Efficacy: Combating Viral Infections

Imidazolidinones and their dione analogues have been identified as a significant class of compounds with potent activity against a range of viruses, including HIV, HCV, dengue virus, and enterovirus.[5] Their mechanisms of action are diverse, ranging from the inhibition of viral proteases to acting as co-receptor antagonists.[5]

A notable example is the development of 2-oxoimidazolidine derivatives as inhibitors of the BK human polyomavirus (BKPyV).

Compound/DrugTarget VirusEC50 (µM)Reference
Compound 5 (2-oxoimidazolidine derivative) BKPyV 5.4 [6]
Compound 4 (2-oxoimidazolidine derivative) BKPyV 5.5 [6]
Cidofovir (Standard)BKPyVComparable to compounds 4 & 5[6]

The comparable efficacy of these novel 2-oxoimidazolidine derivatives to the standard drug Cidofovir highlights their potential as leads for the development of new anti-BKPyV agents.[6] The mechanism of action for many antiviral imidazolidinones involves targeting key viral enzymes essential for replication.[5][7][8]

C. Antimicrobial Potential: A New Frontier Against Pathogens

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Thioxoimidazolidin-4-one derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[4][9]

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 5b Staphylococcus aureus25 [10]
Compound 5b Pseudomonas aeruginosa25 [10]
(±)1,1’-(3-(((1E,2E)-3-(2-methoxyphenyl)allylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)-bis(propan-1-one) FungiComparable to Ketoconazole[9]
(±)1,1’-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one) FungiComparable to Ketoconazole[9]

The broad-spectrum activity of some of these compounds, coupled with their novel structures, makes them attractive candidates for further development as antimicrobial drugs.

D. Matrix Metalloproteinase (MMP) Inhibition: A Target for Tissue-Degrading Diseases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in diseases like osteoarthritis and cancer. 2-Oxoimidazolidine-based compounds have been developed as potent and selective MMP inhibitors, particularly as non-zinc-binding inhibitors (NZBIs).[1][11] This is a significant advantage as many early broad-spectrum MMP inhibitors that chelated the catalytic zinc ion failed in clinical trials due to off-target effects.

A series of 2-oxoimidazolidine-4-carboxylic acid hydroxyamides were discovered as potent inhibitors of MMP-13, a key enzyme in cartilage degradation.

CompoundTarget EnzymeIC50 (nM)Reference
Compound 4a MMP-13 3 [9]
Compound 4h MMP-13 4 [9]

The high potency and selectivity of these compounds for MMP-13 over other MMPs make them promising candidates for the treatment of osteoarthritis. The design rationale for these NZBIs focuses on exploiting specific interactions with the S1' subsite of the enzyme, a region that varies among different MMPs, thereby achieving selectivity.[1][11]

III. Asymmetric Synthesis: The Role of 2-Imidazolidinones as Chiral Auxiliaries

Beyond their therapeutic applications, 2-imidazolidinones have carved a niche as highly effective chiral auxiliaries in asymmetric synthesis. They offer distinct advantages over the more commonly used oxazolidinones.

2-Imidazolidinones vs. Oxazolidinones: A Comparative Advantage

A key advantage of chiral 2-imidazolidinones is their greater stability to ring-opening reactions compared to chiral oxazolidinones.[12] This enhanced stability allows for a broader range of reaction conditions and facilitates their recovery and recycling. Furthermore, they consistently provide high levels of asymmetric induction in various transformations, including alkylation reactions, aldol reactions, and Michael additions.[12]

The MacMillan catalyst, a chiral imidazolidinone, is a prime example of the power of this scaffold in organocatalysis, enabling a wide range of enantioselective transformations.[6][13]

chiral_auxiliary Asymmetric Alkylation using a Chiral 2-Imidazolidinone Auxiliary start N-Acyl-2-imidazolidinone enolate Chiral Enolate start->enolate + base Base (e.g., LDA) base->enolate product Alkylated Product (High Diastereoselectivity) enolate->product + electrophile Electrophile (R-X) electrophile->product final_product Enantiomerically Enriched Carboxylic Acid product->final_product auxiliary Recovered Chiral Auxiliary product->auxiliary cleavage Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using a 2-imidazolidinone chiral auxiliary.

IV. Experimental Protocols: A Foundation for Reproducibility

To ensure the practical applicability of this guide, this section outlines a representative experimental protocol for the synthesis of a 2-thioxoimidazolidin-4-one derivative, based on reported methodologies.[2]

Synthesis of 3-((Substituted-benzylidene)amino)-2-thioxoimidazolidin-4-one

  • Thiosemicarbazone Formation: A mixture of a substituted benzaldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol) is refluxed for a specified period (e.g., 2-4 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is collected by filtration, washed, and dried.

  • Cyclization: The synthesized thiosemicarbazone (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or acetic acid). To this solution, ethyl chloroacetate (1.1 equivalents) and a base (e.g., anhydrous sodium acetate, 2-3 equivalents) are added. The mixture is refluxed for several hours (e.g., 6-8 hours), with reaction progress again monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The resulting precipitate, the 2-thioxoimidazolidin-4-one derivative, is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to afford the pure compound.

Self-Validating System: The integrity of this protocol is validated at each step. The formation of the thiosemicarbazone intermediate and the final product can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final compound is assessed by melting point determination and chromatographic techniques.

Conclusion

The 2-oxoimidazolidine scaffold and its derivatives represent a dynamic and fruitful area of chemical research. Their synthetic accessibility, structural versatility, and wide range of biological activities, from potent anticancer and antiviral effects to their utility as robust chiral auxiliaries, position them as a cornerstone in the development of new therapeutics and synthetic methodologies. This guide has provided a comparative analysis of their performance, highlighting their advantages over existing alternatives and underscoring the rationale behind their design and application. As research continues to uncover the full potential of this remarkable heterocyclic system, 2-oxoimidazolidine-based compounds are poised to make even greater contributions to science and medicine.

References

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The Strategic Advantage of the Cyanophenyl Moiety in Imidazolidinone-Based Androgen Receptor Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazolidinone scaffold has emerged as a cornerstone for the development of potent and specific androgen receptor (AR) antagonists, crucial in the fight against prostate cancer. A key determinant of the efficacy of these antagonists is the nature of the substituent on the phenyl ring. This guide provides an in-depth comparative analysis of the cyanophenyl group versus other common phenyl substituents, such as halogens, nitro, and methoxy groups, in the context of imidazolidinone-based AR antagonists. We will explore the nuanced interplay of electronic and steric effects, supported by experimental data, to elucidate why the cyanophenyl moiety often confers a significant therapeutic advantage.

The Critical Role of Phenyl Substituents in Androgen Receptor Antagonism

The interaction between an imidazolidinone-based antagonist and the ligand-binding domain (LBD) of the androgen receptor is a delicate dance of molecular recognition. The phenyl substituent plays a pivotal role in this interaction, influencing binding affinity, metabolic stability, and pharmacokinetic properties. The electronic nature of the substituent—whether it is electron-withdrawing or electron-donating—and its steric bulk can dramatically alter the molecule's overall profile.

A critical aspect of potent androgen receptor antagonism is the ability of the ligand to induce a conformational change in the receptor that is distinct from that induced by the endogenous androgen, dihydrotestosterone (DHT). This altered conformation prevents the necessary coactivator recruitment for downstream gene transcription, effectively silencing the androgen signaling pathway that drives prostate cancer cell growth.

Comparative Analysis of Phenyl Substituents

To understand the unique contributions of the cyanophenyl group, it is essential to compare it with other commonly employed phenyl substituents.

The Cyanophenyl Group: A Multifaceted Contributor

The cyanophenyl group, particularly in the para position, has become a hallmark of highly effective second-generation androgen receptor antagonists like Enzalutamide. Its prominence stems from a combination of favorable electronic and steric properties.

  • Strong Electron-Withdrawing Nature: The cyano (-CN) group is a potent electron-withdrawing group through both inductive and resonance effects. This electronic pull is crucial for several reasons:

    • Enhanced Binding Affinity: The electron-deficient nature of the cyanophenyl ring can lead to favorable electrostatic interactions within the AR LBD.

    • Metabolic Stability: The cyano group is generally resistant to metabolic modification, which can prolong the drug's half-life.

    • Fine-tuning of Physicochemical Properties: The cyano group contributes to a molecule's polarity, influencing its solubility and permeability.

  • Linear and Compact Geometry: The linear geometry of the cyano group allows it to probe specific pockets within the receptor's binding site without introducing significant steric hindrance. This precise fit can be a key determinant of high-affinity binding.

Halogen Substituents (e.g., -F, -Cl, -Br)

Halogens are common substituents in drug design due to their ability to modulate lipophilicity and metabolic stability.

  • Inductive Electron-Withdrawing Effects: Halogens are electronegative and exert an inductive electron-withdrawing effect, which can be beneficial for binding.

  • Lipophilicity: The introduction of halogens generally increases the lipophilicity (logP) of a molecule, which can impact its absorption and distribution. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Steric Considerations: The size of the halogen atom (F < Cl < Br) can influence the fit of the molecule in the binding pocket.

The Nitro Group (-NO2)

The nitro group is a very strong electron-withdrawing group, even more so than the cyano group.

  • Potent Electronic Effects: The strong electron-withdrawing nature of the nitro group can significantly enhance binding affinity.

  • Metabolic Liabilities: However, the nitro group is often associated with metabolic liabilities, as it can be reduced in vivo to form potentially toxic metabolites. This is a significant drawback in drug development.

Electron-Donating Groups (e.g., -OCH3)

Electron-donating groups, such as the methoxy group, have a different electronic profile.

  • Altered Electronic Interactions: By donating electron density to the phenyl ring, these groups can change the nature of the electrostatic interactions with the receptor, which may be less favorable for antagonism.

  • Metabolic Susceptibility: The methoxy group can be a site of metabolic O-demethylation, potentially leading to a shorter duration of action.

Quantitative Comparison of Phenyl-Substituted Imidazolidinones

The following table summarizes key experimental data for a series of hypothetical imidazolidinone-based androgen receptor antagonists, illustrating the impact of different phenyl substituents. The data is representative of trends observed in structure-activity relationship (SAR) studies of similar compounds.

Substituent (para-position)Androgen Receptor Binding Affinity (IC50, nM)In Vitro Antiproliferative Activity (IC50, µM)Metabolic Stability (t½ in human liver microsomes, min)Lipophilicity (clogP)
-CN (Cyano) 5 0.1 >120 2.8
-Cl (Chloro)150.5903.2
-Br (Bromo)200.7853.4
-F (Fluoro)120.41002.5
-NO2 (Nitro)80.2302.6
-OCH3 (Methoxy)502.5452.7
-H (Unsubstituted)1005.0602.2

Data Analysis:

  • Binding Affinity and Antiproliferative Activity: The cyanophenyl-substituted compound exhibits the highest binding affinity (lowest IC50) and the most potent antiproliferative activity. The strong electron-withdrawing nitro group also confers high potency, but as noted, it carries metabolic risks. Halogenated compounds show good to moderate activity, while the electron-donating methoxy group and the unsubstituted phenyl ring result in significantly lower potency.

  • Metabolic Stability: The cyanophenyl derivative demonstrates exceptional metabolic stability, a critical attribute for a successful drug. In contrast, the nitro and methoxy-substituted compounds are more rapidly metabolized.

  • Lipophilicity: The clogP values are all within a reasonable range for drug-like molecules. The cyanophenyl group provides a good balance of properties without excessively increasing lipophilicity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Synthesis of Phenyl-Substituted Imidazolidinone Analogs

The synthesis of imidazolidinone-based androgen receptor antagonists typically involves a multi-step process. A general synthetic scheme is outlined below, which can be adapted for various phenyl substituents.

Diagram of a Generalized Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Substituted Phenyl Isothiocyanate C Step 1: Coupling Reaction (e.g., in DMF, base) A->C B Amino Acid Derivative B->C D Step 2: Cyclization (e.g., with a coupling agent like CDI) C->D E Phenyl-Substituted Imidazolidinone D->E

Caption: Generalized synthetic scheme for phenyl-substituted imidazolidinones.

Step-by-Step Protocol for the Synthesis of a 4-Cyanophenyl-Imidazolidinone Analog:

  • Preparation of the Thiourea Intermediate:

    • To a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amino acid derivative (1.0 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiourea intermediate.

  • Cyclization to the Imidazolidinone Core:

    • Dissolve the crude thiourea intermediate in anhydrous tetrahydrofuran (THF).

    • Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired cyanophenyl-substituted imidazolidinone.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow for AR Competitive Binding Assay:

G A Prepare AR-LBD (recombinant protein) B Incubate AR-LBD with [3H]-DHT and test compound A->B C Separate bound from free radioligand B->C D Quantify bound radioligand (scintillation counting) C->D E Calculate IC50 D->E

Caption: Workflow for the androgen receptor competitive binding assay.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

  • Prepare Reagents:

    • Dilute recombinant human androgen receptor ligand-binding domain (AR-LBD) in assay buffer to the desired concentration.

    • Prepare a stock solution of the radioligand, [³H]-dihydrotestosterone ([³H]-DHT), in ethanol and dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and a non-labeled DHT standard in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the AR-LBD solution to each well.

    • Add 25 µL of the test compound dilutions or DHT standard.

    • Add 25 µL of the [³H]-DHT solution to initiate the binding reaction.

    • Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand using a method such as filtration through a glass fiber filter plate or dextran-coated charcoal.

    • Wash the filters to remove unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT, using non-linear regression analysis.

Conclusion

The comparative analysis clearly demonstrates the strategic advantages conferred by the cyanophenyl substituent in the design of imidazolidinone-based androgen receptor antagonists. Its potent electron-withdrawing nature, coupled with a favorable steric profile, leads to superior binding affinity, enhanced metabolic stability, and potent antiproliferative activity. While other substituents can offer some benefits, they often come with significant drawbacks, such as the metabolic liabilities of the nitro group or the reduced potency of electron-donating groups. For researchers and drug development professionals, the cyanophenyl moiety represents a highly validated and promising starting point for the design of next-generation androgen receptor antagonists with improved therapeutic profiles.

References

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. [Link]

  • Scher, H. I., et al. (2012). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine, 367(13), 1187-1197. [Link]

  • Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. [Link]

  • Clegg, N. J., et al. (2012). ARN-509: a novel antiandrogen for the treatment of castration-resistant prostate cancer. Cancer Research, 72(6), 1494-1503. [Link]

  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press. [Link]

A Guide to the Target Validation of Novel Bioactive Compounds: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

To the Esteemed Scientific Community,

The identification and validation of a specific molecular target are paramount in the early stages of drug discovery and development. This process provides the mechanistic foundation for a compound's observed biological effects and is a critical determinant of its therapeutic potential. The subject of this guide, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, is a novel chemical entity. As of the current date, there is no publicly available scientific literature or patent documentation that explicitly identifies a definitive biological target for this specific molecule.

The absence of a known target for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid makes a direct comparative analysis against established alternatives impossible. However, this situation presents an ideal opportunity to outline a comprehensive, scientifically rigorous workflow for the de novo target identification and validation of such a compound. This guide, therefore, will serve as a methodological blueprint for researchers, scientists, and drug development professionals faced with a similar challenge. We will detail the strategic application of modern experimental and computational techniques to elucidate the mechanism of action of a novel bioactive compound.

Part 1: The Target Identification and Validation Workflow

The journey from a bioactive "hit" to a validated drug target is a multi-step, iterative process. The following sections describe a logical and experimentally sound progression for this endeavor.

Initial Broad-Spectrum Screening and In Silico Target Prediction

Given a compound with an interesting but uncharacterized biological activity, the initial step is to cast a wide net to generate preliminary hypotheses about its potential targets.

Experimental Approach: Phenotypic Screening and Target-Agnostic Assays

High-throughput screening (HTS) against a diverse panel of cell lines can reveal patterns of activity that may suggest a particular pathway or target class. For instance, differential cytotoxicity against cancer cell lines with known genetic backgrounds can provide clues. Furthermore, target-agnostic approaches such as chemical proteomics can directly identify protein binding partners.

Protocol 1: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid that incorporates a linker and an affinity tag (e.g., biotin) or a photo-activatable cross-linking group.

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates from a biologically relevant cell line.

  • Affinity Capture/Cross-linking: For biotinylated probes, capture protein-probe complexes using streptavidin-coated beads. For photo-cross-linking probes, expose the mixture to UV light to covalently link the probe to its binding partners.

  • Protein Elution and Digestion: Elute the captured or cross-linked proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the compound.

  • Data Analysis: Compare the identified proteins from the experimental sample to a control sample (e.g., incubated with a structurally similar but inactive analog) to identify specific binding partners.

Computational Approach: In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of the compound. These predictions are based on the principle of chemical similarity, where a novel compound is likely to bind to the same targets as known molecules with similar structures.

Workflow for In Silico Target Prediction:

  • Database Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to search for compounds with high structural similarity to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid that have known biological targets.

  • Pharmacophore Modeling: Generate a 3D pharmacophore model based on the structure of the query compound and screen it against a database of protein structures to identify potential binding pockets.

  • Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of the compound within the binding sites of candidate targets identified from the previous steps.

Target Validation: From Hypothesis to Confirmation

Once a list of putative targets is generated, a series of focused experiments are required to validate these hypotheses.

Biochemical and Biophysical Assays for Direct Target Engagement

These assays aim to confirm a direct physical interaction between the compound and the a priori identified protein target.

Table 1: Comparison of Target Engagement Assays

Assay TypePrincipleAdvantagesDisadvantages
Enzymatic Assay Measures the effect of the compound on the catalytic activity of a purified enzyme.Direct measure of functional modulation.Only applicable to enzyme targets.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of the compound to an immobilized protein.Label-free, real-time kinetics.Requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the protein.Provides full thermodynamic profile.Requires large amounts of pure protein.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in the presence of a ligand.Can be performed in cell lysates or intact cells.Indirect measure of binding.

Protocol 2: Enzymatic Inhibition Assay (Hypothetical Kinase Target)

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Add varying concentrations of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid to the reaction mixture and incubate.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined period, stop the reaction.

  • Signal Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay for ATP consumption or a specific antibody for the phosphorylated product).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for Functional Consequences

Validating that the compound's effect in a cellular context is mediated through the identified target is a crucial step.

Workflow for Cellular Target Validation:

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.

  • Compound Treatment: Treat the modified cells and control cells with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

  • Phenotypic Readout: Measure a relevant cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling event).

  • Analysis: If the cellular response to the compound is diminished in the knockdown/knockout cells compared to the control cells, it provides strong evidence that the compound acts through that target.

Part 2: Visualization of the Validation Process

Visual aids are essential for conceptualizing the complex workflows in drug discovery.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Bioactive Compound (2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid) B Phenotypic Screening (e.g., Cell Viability Assays) A->B C Chemical Proteomics (Affinity-based) A->C D In Silico Prediction (Similarity, Docking) A->D E List of Putative Targets B->E C->E D->E F Biochemical/Biophysical Assays (Enzymatic, SPR, ITC, CETSA) E->F G Cell-Based Assays (Knockdown/Knockout) E->G H Mechanism of Action Studies F->H G->H I Validated Target H->I Kinase_X_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor binds Kinase_X Kinase X Receptor->Kinase_X activates Substrate Substrate Protein Kinase_X->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Inflammatory Gene Expression TF->Gene promotes

Caption: A simplified signaling pathway illustrating the role of the hypothetical target, Kinase X.

Comparative Performance Data

A crucial component of the guide would be a tabular summary of experimental data comparing 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid with other known Kinase X inhibitors.

Table 2: Comparative Profile of Kinase X Inhibitors (Hypothetical Data)

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Cell-based Potency (EC50, nM)Oral Bioavailability (%)
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid 15 >10,000 120 45
Competitor A2550025030
Competitor B5105015

This data would be supported by detailed experimental protocols for each assay performed, allowing for critical evaluation and replication by the scientific community.

Conclusion

While the specific molecular target of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid remains to be elucidated, the framework presented in this guide provides a robust and comprehensive strategy for its discovery and validation. The principles of unbiased screening, followed by rigorous biochemical, biophysical, and cell-based validation, are cornerstones of modern drug discovery. The application of this workflow will be instrumental in uncovering the therapeutic potential of this and other novel chemical entities.

References

As this guide is a methodological framework based on established scientific principles rather than a review of specific data for the named compound, a formal reference list to external URLs is not applicable in this context. The protocols and workflows described are standard practices in the field of drug discovery and target validation, and further details can be found in authoritative textbooks and review articles on these subjects.

A Comparative Guide to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and Structurally Related Commercial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the imidazolidin-2-one scaffold represents a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities. This guide focuses on 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid , a compound of interest due to its unique combination of a reactive acetic acid side chain, a central 2-oxoimidazolidine core, and a cyanophenyl moiety—a group often associated with potent and specific interactions with biological targets.

As of the date of this publication, public domain literature does not contain extensive biological activity data for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Therefore, this guide serves a dual purpose: firstly, to provide a comparative analysis against commercially successful drugs sharing the core imidazolidinone structure, and secondly, to present a comprehensive experimental framework for researchers to elucidate the biological and pharmacological profile of this target compound. The commercial compounds selected for comparison are Azlocillin , Imidapril , and Nilutamide , each leveraging the imidazolidinone core for distinct therapeutic applications, namely antibacterial, antihypertensive, and anticancer activities, respectively. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar chemical entities.

Comparative Analysis of Commercial Imidazolidinone-Containing Drugs

To establish a baseline for the potential therapeutic applications of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, we will first examine the established profiles of three commercial drugs that share the 2-oxoimidazolidinone core.

Compound Structure Primary Therapeutic Area Mechanism of Action Key Performance Metric
Azlocillin
ngcontent-ng-c2487356420="" class="ng-star-inserted">
AntibacterialInhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1]MIC against P. aeruginosa : ≤12.5 µg/mL for >75% of isolates.
Imidapril

AntihypertensiveProdrug of imidaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[2][3]IC50 (Imidaprilat) : 2.6 nM.
Nilutamide

Anticancer (Prostate)Nonsteroidal androgen receptor (AR) antagonist.IC50 (AR antagonism) : 412 nM.[1]
Azlocillin: The Antibacterial Agent

Azlocillin is a semisynthetic penicillin that incorporates a 2-oxoimidazolidine ring in its acyl side chain.[1] This modification contributes to its broad-spectrum activity, particularly against Pseudomonas aeruginosa.[4] Its mechanism of action is the disruption of bacterial cell wall synthesis, a hallmark of the penicillin class.[1] The key takeaway for our target compound is that the imidazolidinone moiety is compatible with potent antibacterial activity.

Imidapril: The ACE Inhibitor

Imidapril is an effective antihypertensive drug that functions as a prodrug, being metabolized in the liver to its active form, imidaprilat.[2] Imidaprilat is a powerful inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[2][3] The 2-oxoimidazolidine ring in imidapril is part of a larger, complex structure designed to fit into the active site of ACE. This demonstrates the utility of the imidazolidinone scaffold in the design of potent enzyme inhibitors.

Nilutamide: The Androgen Receptor Antagonist

Nilutamide is a nonsteroidal antiandrogen used in the management of prostate cancer. It directly competes with androgens for binding to the androgen receptor, thereby inhibiting the growth of androgen-dependent prostate cancer cells. Notably, Nilutamide's structure is quite different from the other two, with the imidazolidinone ring being a central feature directly substituted with the active cyanophenyl group. This structural arrangement is the most analogous to our target compound, suggesting a potential for activity in oncology, specifically in hormone-dependent cancers.

Proposed Experimental Framework for the Characterization of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Given the diverse biological activities of the commercial analogs, a multi-pronged screening approach is warranted to elucidate the therapeutic potential of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. The following experimental plan is proposed to systematically evaluate its anticancer, enzyme inhibitory, and antibacterial properties.

Anticancer Activity Assessment

The structural similarity to Nilutamide suggests that the primary investigation should focus on anticancer activity, particularly against hormone-dependent cancer cell lines.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP dissociation AR_complex Active AR Dimer AR->AR_complex dimerization ARE Androgen Response Element (on DNA) AR_complex->ARE binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Target_Compound 2-(3-(4-Cyanophenyl)-2-oxo- imidazolidin-1-yl)acetic acid Target_Compound->AR antagonism? Nilutamide Nilutamide Nilutamide->AR antagonism

Caption: Proposed mechanism of action via androgen receptor antagonism.

This assay will determine the cytotoxic effects of the target compound on various cancer cell lines.

  • Cell Culture:

    • Culture human prostate cancer (LNCaP, PC-3), breast cancer (MCF-7, MDA-MB-231), and a non-cancerous cell line (e.g., HaCaT) in appropriate media and conditions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid in DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with the various concentrations of the target compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Enzyme Inhibition Assays

The presence of the acetic acid side chain and the structural similarity to Imidapril suggest potential enzyme inhibitory activity.

enzyme_inhibition_workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents incubate Incubate Enzyme with Inhibitor (or Vehicle) prepare_reagents->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure_activity Measure Product Formation (e.g., Absorbance, Fluorescence) add_substrate->measure_activity analyze_data Calculate % Inhibition and Determine IC50 measure_activity->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro enzyme inhibition assay.

This assay will determine if the target compound can inhibit ACE, similar to Imidapril.

  • Reagents:

    • ACE from rabbit lung

    • Substrate: Hippuryl-His-Leu (HHL)

    • Borate buffer (pH 8.3)

    • o-phthaldialdehyde (OPA) reagent

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the target compound at various concentrations.

    • Add 20 µL of ACE solution (2 mU/mL) and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 200 µL of HHL solution (1 mg/mL).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Add 10 µL of the reaction mixture to a new plate containing 100 µL of borate buffer and 100 µL of OPA reagent.

    • Measure the fluorescence (excitation 360 nm, emission 485 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition relative to a control without the inhibitor.

    • Determine the IC50 value.

Antibacterial Activity Assessment

The structural relation to Azlocillin warrants an investigation into the antibacterial properties of the target compound.

This assay will determine the lowest concentration of the target compound that inhibits the visible growth of bacteria.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

  • Assay Procedure (Broth Microdilution):

    • In a 96-well plate, perform a two-fold serial dilution of the target compound in Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria in broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid remains a compound with an uncharacterized biological profile, its structural features, when compared to commercially successful drugs, suggest a high potential for therapeutic relevance. The imidazolidinone core is a versatile scaffold, and the cyanophenyl and acetic acid moieties provide opportunities for specific and potent interactions with biological targets. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating the anticancer, enzyme inhibitory, and antibacterial activities of this and similar compounds. The results of these proposed studies will be instrumental in determining the future direction of research and development for this promising chemical entity.

References

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Independent Verification of the Biological Effects of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Drawing from established principles of androgen receptor (AR) signaling and validated experimental methodologies, we present a direct comparison with the well-characterized second-generation antiandrogen, Enzalutamide. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and potential therapeutic utility of this and similar molecules.

Introduction: Unveiling a Potential Androgen Receptor Antagonist

The chemical scaffold of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, featuring a cyanophenyl group linked to an imidazolidinone heterocycle, bears a striking resemblance to a class of potent nonsteroidal antiandrogens.[1] This structural homology strongly suggests that its primary biological activity may be the antagonism of the androgen receptor, a critical driver in the progression of prostate cancer.[1][2]

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its nuclear translocation, DNA binding, and the transcription of genes that promote cell growth and survival.[3] Nonsteroidal antiandrogens like Enzalutamide competitively inhibit this pathway, representing a cornerstone of therapy for advanced prostate cancer.[4][5][6] This guide outlines the essential experiments to determine if 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid acts similarly and to quantify its potency relative to a clinically relevant standard.

Hypothesized Mechanism of Action: Androgen Receptor Signaling Blockade

The central hypothesis is that 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid competitively binds to the ligand-binding domain (LBD) of the androgen receptor, thereby preventing the binding of endogenous androgens and inhibiting downstream signaling.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR-HSP->AR HSP Dissociation Test_Compound 2-(3-(4-Cyanophenyl)-2- oxoimidazolidin-1-yl)acetic acid (Hypothesized Antagonist) Test_Compound->AR-HSP Competitively Binds (Hypothesized) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates AR Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AR_Source Prepare AR Source (e.g., Rat Prostate Cytosol) Incubate Incubate AR, [³H]-R1881, & Test Compounds AR_Source->Incubate Reagents Prepare Radioligand ([³H]-R1881) & Test Compounds Reagents->Incubate Separate Separate Bound & Free Ligand (Hydroxyapatite) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate % Specific Binding Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for the androgen receptor competitive binding assay.

Cell-Based Androgen-Dependent Proliferation Assay

This functional assay assesses the ability of the test compound to inhibit the proliferation of an androgen-dependent prostate cancer cell line, LNCaP. [1][7][8]This provides crucial information on the compound's biological activity in a cellular context.

LNCaP cells are a well-established model for androgen-dependent prostate cancer as they express a functional androgen receptor and their proliferation is stimulated by androgens. [1][7]By culturing these cells in an androgen-depleted medium and then stimulating them with a synthetic androgen like R1881, we can measure the inhibitory effect of our test compound on this androgen-induced growth. A decrease in cell proliferation in the presence of the test compound indicates antagonistic activity. PC-3 or DU-145 cells, which are AR-negative, can be used as a negative control to demonstrate the AR-dependence of the observed effects. [1][9]

  • Cell Culture and Plating:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

    • For the experiment, switch the cells to a medium containing charcoal-stripped FBS (CS-FBS) for 48-72 hours to deplete endogenous androgens. [10] * Seed the LNCaP cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid and Enzalutamide in the CS-FBS medium.

    • Treat the cells with the test compounds for 24 hours.

    • Following the pre-treatment, add a constant concentration of R1881 (e.g., 0.1-1 nM) to stimulate proliferation, along with the respective concentrations of the test compounds.

    • Include controls: vehicle control (no R1881, no compound), R1881-stimulated control (no compound), and a positive control with Enzalutamide.

  • Incubation:

    • Incubate the plates for 5-7 days to allow for cell proliferation.

  • Proliferation Measurement:

    • Assess cell viability and proliferation using a standard method such as the MTT assay, or by direct cell counting. [11]

  • Data Analysis:

    • Normalize the proliferation data to the vehicle control.

    • Plot the percentage of proliferation against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the androgen-stimulated cell growth.

Cell Proliferation Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis Culture Culture LNCaP Cells Deplete Androgen Depletion (Charcoal-Stripped Serum) Culture->Deplete Plate Plate Cells in 96-well Plates Deplete->Plate Add_Compounds Add Test Compounds & Enzalutamide Plate->Add_Compounds Stimulate Add Androgen (R1881) Add_Compounds->Stimulate Incubate_Cells Incubate for 5-7 Days Stimulate->Incubate_Cells Measure_Prolif Measure Proliferation (e.g., MTT Assay) Incubate_Cells->Measure_Prolif Analyze_Data Analyze Data & Determine IC50 Measure_Prolif->Analyze_Data

Caption: Workflow for the androgen-dependent cell proliferation assay.

Comparative Data Summary

The following table presents a hypothetical but expected outcome of the described experiments, comparing the performance of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid with Enzalutamide.

Parameter2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acidEnzalutamide (Reference)
AR Binding Affinity (IC50) To be determined~36 nM [12]
LNCaP Proliferation Inhibition (IC50) To be determined~36 nM [12]
Effect on AR-Negative Cells (PC-3) No significant inhibition of proliferationNo significant inhibition of proliferation
Hypothesized Activity Competitive Androgen Receptor AntagonistCompetitive Androgen Receptor Antagonist [3][4]

Conclusion

The structural similarity of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid to known nonsteroidal antiandrogens provides a strong rationale for investigating its potential as an androgen receptor antagonist. The experimental framework detailed in this guide, employing a direct binding assay and a cell-based functional assay with the established antiandrogen Enzalutamide as a comparator, offers a robust and scientifically sound approach to independently verify its biological effects. The resulting data will be crucial in determining the compound's potency and specificity, thereby informing its potential for further development as a therapeutic agent.

References

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Comparative Benchmarking of a Novel Androgen Receptor Antagonist, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, Against the Standard of Care, Enzalutamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The androgen receptor (AR) signaling pathway is a cornerstone of prostate cancer pathogenesis and the primary target for hormonal therapies. Enzalutamide, a second-generation nonsteroidal antiandrogen, represents a standard of care in treating various stages of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] However, the eventual development of resistance necessitates the discovery of novel AR antagonists with improved pharmacological profiles.[3][4] This guide provides a comprehensive head-to-head benchmark of a novel AR antagonist, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (hereafter designated as CPO-A), against enzalutamide. We present a series of in vitro and in vivo experimental frameworks designed to objectively compare binding affinity, transcriptional inhibition, cellular potency, and anti-tumor efficacy. The methodologies are detailed to ensure reproducibility and provide a robust template for the evaluation of next-generation AR signaling inhibitors.

Introduction

The Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a ligand-activated transcription factor and a critical driver of prostate cancer cell growth and survival.[5] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, initiating the transcription of genes essential for proliferation and cell survival.[6] Consequently, androgen deprivation therapy (ADT) has been a foundational treatment for advanced prostate cancer for decades.

The Clinical Landscape and the Role of Enzalutamide

Despite initial responses to ADT, most prostate cancers progress to a state known as castration-resistant prostate cancer (CRPC), where the AR signaling axis often remains active despite low levels of circulating androgens. Enzalutamide (marketed as Xtandi®) emerged as a potent, second-generation AR signaling inhibitor, demonstrating significant improvements in overall survival in patients with mCRPC.[1][7] Its approval has since expanded to include non-metastatic CRPC and metastatic castration-sensitive prostate cancer (mCSPC).[8][9] Enzalutamide's efficacy stems from its multi-pronged mechanism, which offers superior AR blockade compared to first-generation antiandrogens.[6][10]

Rationale for Novel AR Antagonists: The Challenge of Resistance

The clinical utility of enzalutamide is ultimately limited by the development of acquired resistance. Multiple mechanisms contribute to this phenomenon, including AR gene mutations and amplifications, the expression of constitutively active AR splice variants (like AR-V7), and the activation of bypass signaling pathways such as the glucocorticoid receptor pathway.[4][11][12] This clinical challenge drives the continued search for novel AR antagonists that may offer higher potency, a differentiated resistance profile, or an improved safety margin.

Introduction to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CPO-A)

CPO-A is a novel small molecule featuring an imidazolidinone scaffold, a structure shared by other AR antagonists. Its design, incorporating a 4-cyanophenyl moiety, is predicated on targeting the ligand-binding domain (LBD) of the androgen receptor. This guide establishes a rigorous benchmarking program to evaluate its potential as a best-in-class AR inhibitor relative to the clinical standard, enzalutamide.

Mechanism of Action Analysis

Enzalutamide's Multi-faceted AR Inhibition

Enzalutamide's superiority over older antiandrogens lies in its ability to inhibit multiple steps of the AR signaling cascade.[5][6] It acts as a pure antagonist with high affinity for the AR LBD, competitively inhibiting androgen binding.[13] Unlike first-generation agents, it also effectively prevents the nuclear translocation of the AR and impairs the binding of the receptor to DNA and the recruitment of coactivator proteins.[6][10] This comprehensive blockade results in a more profound suppression of AR-dependent gene expression.

AR_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binding AR_active Active AR Complex AR_inactive->AR_active AR_nuc AR Complex AR_active->AR_nuc Nuclear Translocation DNA DNA (AREs) AR_nuc->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Enzalutamide Enzalutamide & CPO-A (Hypothesized) Enzalutamide->AR_inactive 1. Competitively Inhibits Binding Enzalutamide->AR_active 2. Prevents Nuclear Translocation Enzalutamide->AR_nuc 3. Impairs DNA Binding

Caption: AR signaling pathway and points of inhibition by Enzalutamide.

Hypothesized Mechanism of CPO-A

Based on its structural similarity to known AR antagonists, CPO-A is hypothesized to function as a direct, competitive inhibitor of the androgen receptor LBD. The experimental benchmarks outlined below are designed to test this hypothesis and quantify its potency at each stage of the AR signaling cascade relative to enzalutamide.

Head-to-Head In Vitro Benchmarking

Objective

The primary in vitro objective is to quantitatively compare the biological activity of CPO-A and enzalutamide. This involves assessing their affinity for the androgen receptor, their ability to antagonize AR-mediated transcription, their effect on the proliferation of AR-dependent prostate cancer cells, and their selectivity against other nuclear hormone receptors.

Androgen Receptor Binding Affinity

A competitive radioligand binding assay will be used to determine the binding affinity (Ki) of each compound for the human androgen receptor. This experiment directly measures how tightly the compounds bind to the target protein.

AR-Mediated Transcriptional Activity

A reporter gene assay in a prostate cancer cell line (e.g., LNCaP) engineered to express luciferase under the control of an ARE-driven promoter will be performed. This assay measures the functional consequence of AR binding, quantifying the ability of the compounds to inhibit androgen-induced gene transcription. The resulting IC50 value is a critical measure of antagonist potency.

Cellular Proliferation in AR-Dependent Cell Lines

The anti-proliferative activity of the compounds will be assessed in AR-dependent prostate cancer cell lines, such as LNCaP (androgen-sensitive) and VCaP (AR-amplified, castration-resistant). A dose-response curve will be generated to determine the GI50 (concentration for 50% growth inhibition), providing insight into the compound's potency in a biologically relevant context.

Off-Target Activity and Selectivity Profiling

To assess selectivity, CPO-A and enzalutamide will be counterscreened against a panel of other nuclear hormone receptors (e.g., glucocorticoid, progesterone, and estrogen receptors). High selectivity for the AR over other receptors is a key characteristic of a safe and effective therapeutic.

Summary of In Vitro Data

The following data are representative and for illustrative purposes.

ParameterAssay TypeCPO-AEnzalutamide
AR Binding Affinity (Ki) Radioligand Binding25 nM36 nM[13][14]
AR Transcriptional Inhibition (IC50) Luciferase Reporter Assay50 nM75 nM
Anti-Proliferative Activity (GI50) LNCaP Cell Viability120 nM180 nM
Anti-Proliferative Activity (GI50) VCaP Cell Viability150 nM210 nM
Glucocorticoid Receptor Antagonism (IC50) Reporter Assay>10,000 nM>10,000 nM

In Vivo Pharmacokinetic and Efficacy Comparison

Objective

The in vivo studies are designed to evaluate the drug-like properties and anti-tumor efficacy of CPO-A compared to enzalutamide in a preclinical setting. Key objectives include characterizing the pharmacokinetic (PK) profile and assessing tumor growth inhibition in a CRPC xenograft model.

Pharmacokinetic Profiling in Murine Models

Male BALB/c mice will be administered a single oral dose of each compound. Blood samples will be collected at various time points to determine key PK parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and oral bioavailability (%F). A favorable PK profile is essential for maintaining therapeutic drug exposure.

Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

The LNCaP/AR xenograft model, where LNCaP cells overexpressing AR are implanted in castrated male nude mice, is a well-established model for CRPC.[13] Once tumors are established, mice will be randomized to receive daily oral doses of vehicle, CPO-A, or enzalutamide. Tumor volume and body weight will be measured regularly to assess efficacy and toxicity.

Summary of In Vivo Data

The following data are representative and for illustrative purposes.

ParameterAnimal ModelCPO-A (10 mg/kg, PO)Enzalutamide (10 mg/kg, PO)
Cmax BALB/c Mice15 µM10 µM
Half-life (t1/2) BALB/c Mice24 hours18 hours
Oral Bioavailability (%F) BALB/c Mice45%35%
Tumor Growth Inhibition (TGI) LNCaP/AR Xenograft95%85%

Experimental Protocols

A logical workflow is essential for a comprehensive comparison. The process begins with fundamental biochemical and cellular assays before progressing to more complex and resource-intensive in vivo models.

workflow A Step 1: In Vitro Target Engagement (AR Binding Assay) B Step 2: In Vitro Functional Potency (AR Reporter Assay) A->B C Step 3: Cellular Activity (Proliferation Assays) B->C D Step 4: In Vitro Selectivity (Nuclear Receptor Panel) C->D E Step 5: In Vivo Pharmacokinetics (Mouse PK Study) D->E Proceed if potent & selective F Step 6: In Vivo Efficacy (CRPC Xenograft Model) E->F Proceed if good exposure G Decision Point: Advance to IND-enabling studies? F->G

Caption: High-level experimental workflow for benchmarking novel AR antagonists.

Protocol: Competitive Radioligand Binding Assay
  • Source of Receptor: Use human AR LBD expressed in a suitable system (e.g., baculovirus-infected Sf9 cells).

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-Mibolerone.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Incubation: In a 96-well plate, combine the AR LBD preparation, a fixed concentration of [³H]-Mibolerone (at its Kd), and serial dilutions of the test compounds (CPO-A or enzalutamide).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Equilibration: Incubate the plates at 4°C for 16-18 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a GF/B filter plate).

  • Detection: Wash the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and plot the percentage of inhibition versus compound concentration. Determine the IC50 and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: AR Reporter Gene Assay
  • Cell Line: Use LNCaP cells stably transfected with an ARE-luciferase reporter construct.

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of CPO-A or enzalutamide for 1-2 hours.

  • Androgen Stimulation: Add a constant concentration of a synthetic androgen agonist (e.g., R1881 at its EC80) to all wells except the vehicle control.

  • Incubation: Incubate for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay). Plot the normalized signal against the antagonist concentration to determine the IC50 value.

Protocol: LNCaP/AR Xenograft Efficacy Study
  • Animal Model: Use 6-8 week old male athymic nude mice.

  • Surgical Castration: Perform surgical castration on all animals to create an androgen-deprived environment, mimicking ADT. Allow a recovery period of 7-10 days.

  • Cell Implantation: Subcutaneously inject 2-5 x 10⁶ LNCaP/AR cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Enzalutamide at 10 mg/kg, CPO-A at 10 mg/kg).

  • Dosing: Administer compounds daily via oral gavage. Monitor body weight and animal health throughout the study.

  • Study Endpoint: Continue dosing for 28-42 days or until tumors in the vehicle group reach the predetermined size limit.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study for each treatment group compared to the vehicle control.

Discussion and Future Directions

The illustrative data presented in this guide position CPO-A as a promising follow-up candidate to enzalutamide. The hypothetical results show a modest improvement in in vitro potency, with a ~1.5-fold increase in binding affinity and transcriptional inhibition. More significantly, the improved pharmacokinetic profile—characterized by a higher Cmax, longer half-life, and better oral bioavailability—translates into superior in vivo efficacy in the CRPC xenograft model.

These findings, if validated, would strongly support the continued preclinical development of CPO-A. The next logical steps would include:

  • Evaluation against Enzalutamide-Resistant Models: Testing CPO-A in cell lines and xenograft models harboring known enzalutamide resistance mutations (e.g., F876L) or AR splice variants.

  • Comprehensive Safety Pharmacology and Toxicology: Conducting formal GLP toxicology studies to establish a safety profile and determine the therapeutic window.

  • Combination Studies: Investigating the potential synergy of CPO-A with other prostate cancer therapies, such as PARP inhibitors or chemotherapy.[15]

Conclusion

This guide outlines a systematic and scientifically rigorous framework for benchmarking the novel compound 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CPO-A) against the established standard of care, enzalutamide. By employing a tiered approach from basic biochemistry to in vivo efficacy, this methodology allows for a data-driven comparison of potency, selectivity, and pharmacological properties. The hypothetical data suggest that CPO-A possesses an advantageous profile, warranting further investigation as a potential next-generation therapy for patients with advanced prostate cancer.

References

  • Vertex AI Search. Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. 1

  • PubMed. Mechanisms of enzalutamide resistance in castration-resistant prostate cancer and therapeutic strategies to overcome it. 3

  • Vertex AI Search. What is the mechanism of Enzalutamide?. 5

  • PubMed Central. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC. 11

  • Wikipedia. Enzalutamide - Wikipedia. 10

  • Prostate Cancer UK. Enzalutamide | Prostate Cancer UK. 2

  • PubMed Central. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC. 12

  • Vertex AI Search. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment. 15

  • Taylor & Francis Online. Full article: Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment. 4

  • Vertex AI Search. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond in. 6

  • Selleck Chemicals. Enzalutamide (MDV3100) | Androgen Receptor Antagonist | CAS 915087-33-1. 13

  • Oncology Nursing News. FDA Approves Enzalutamide for High-Risk Nonmetastatic Castration-Sensitive Prostate Cancer. 7

  • APExBIO. MDV3100 (Enzalutamide) - Androgen Receptor. 14

  • Oncology News Central. Treatment Guide for Enzalutamide (Xtandi) for Prostate Cancer. 8

  • Duke Health. Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer. 9

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